Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3.ClH/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRADBAOVPACOQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCC1=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960072 | |
| Record name | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3939-01-3 | |
| Record name | 3-Piperidinecarboxylic acid, 4-oxo-1-(phenylmethyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3939-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003939013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Introduction: A Cornerstone Intermediate in Medicinal Chemistry
This compound is a pivotal synthetic intermediate, valued by researchers and drug development professionals for its versatile chemical structure.[1] As a derivative of 4-piperidone, its constituent functional groups—a tertiary amine, a ketone, and a β-keto ester—provide multiple reaction sites for building molecular complexity.[1][2] This compound serves as a foundational building block in the synthesis of a wide array of pharmacologically active molecules, including receptor agonists and antagonists. Its N-benzyl group is a common motif in medicinal chemistry, offering a stable and sterically influential substituent that can be retained or removed via hydrogenolysis to yield the secondary amine.[3][4] The hydrochloride salt form enhances the compound's stability, crystallinity, and handling properties, making it suitable for storage and downstream applications.[2][5]
| Parameter | Information |
| CAS Number | 3939-01-3[6] |
| Molecular Formula | C₁₄H₁₈ClNO₃[1][6] |
| Molecular Weight | 283.75 g/mol [2] |
| Appearance | White to pink or pale cream crystalline powder[1][2] |
| Melting Point | ~185 °C (with decomposition)[1] |
Core Synthesis Strategy: The Dieckmann Condensation Pathway
The most established and efficient route to the 1-benzyl-4-oxopiperidine-3-carboxylate core structure relies on the Dieckmann condensation . This powerful intramolecular cyclization reaction is the equivalent of the intermolecular Claisen condensation and is highly effective for forming stable five- and six-membered rings.[7][8][9] The synthesis can be logically dissected into three primary stages:
-
Formation of the Diester Precursor: A double Michael addition between benzylamine and methyl acrylate to form the acyclic diester.
-
Intramolecular Cyclization: A base-mediated Dieckmann condensation of the diester to construct the six-membered piperidone ring, yielding the β-keto ester.
-
Salt Formation: Conversion of the resulting free base to its hydrochloride salt for enhanced stability and ease of handling.
Part 1: Synthesis of N,N-bis(β-methyl propionate)benzylamine
Principle and Mechanism
This initial step involves a double 1,4-conjugate addition, or Michael addition, of benzylamine to two equivalents of methyl acrylate. The nucleophilic nitrogen of the primary amine attacks the electrophilic β-carbon of the α,β-unsaturated ester. The reaction proceeds sequentially, first forming the mono-adduct, which, being a secondary amine, is also nucleophilic and reacts with a second molecule of methyl acrylate to yield the desired tertiary amine diester.
Experimental Protocol
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzylamine (1.0 eq.).
-
Reagent Addition: Slowly add methyl acrylate (2.0-2.2 eq.) to the flask. The reaction is often exothermic, and controlled addition may be necessary. For some procedures, a solvent like methanol is used, while others proceed neat.[10]
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After cooling to room temperature, remove the excess methyl acrylate and any solvent under reduced pressure. The resulting crude N,N-bis(β-methyl propionate)benzylamine is typically a viscous oil and can often be used in the next step without further purification.
Part 2: Dieckmann Condensation to Form the Piperidone Ring
Principle and Causality
The Dieckmann condensation is the cornerstone of this synthesis.[11] It is an intramolecular reaction where a diester is treated with a strong base to form a cyclic β-keto ester.[7][12]
-
Choice of Base: A strong, non-nucleophilic base is critical. Sodium methoxide (NaOMe) or sodium hydride (NaH) are commonly employed.[11] An alkoxide base corresponding to the ester (e.g., NaOMe for a methyl ester) is ideal to prevent transesterification as a side reaction. The base must be strong enough to deprotonate the α-carbon of the ester, generating a nucleophilic enolate.[9]
-
Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions, as any water present will quench the strong base and inhibit the reaction.
-
Driving Force: The overall equilibrium for the condensation can be unfavorable. However, the product, a β-keto ester, contains a highly acidic proton on the carbon situated between the two carbonyl groups. The alkoxide base generated during the reaction (methoxide) is strong enough to deprotonate this position in a nearly irreversible acid-base reaction. This final deprotonation step is the thermodynamic driving force that shifts the entire equilibrium towards the cyclized product.[8] The desired β-keto ester is then obtained upon acidic workup.
Experimental Protocol
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suitable anhydrous solvent such as toluene.[13]
-
Base Addition: Add sodium methoxide (1.1-1.5 eq.) or sodium hydride (as a 60% dispersion in mineral oil) to the solvent.
-
Substrate Addition: Slowly add a solution of the diester precursor from Part 1 dissolved in anhydrous toluene to the base suspension.
-
Reaction: Heat the reaction mixture to reflux (typically 100-125 °C in toluene) for 2-4 hours.[13] Monitor the reaction's progress by TLC.
-
Quenching and Workup:
-
Cool the mixture in an ice bath.
-
Carefully quench the reaction by the slow addition of a dilute acid (e.g., acetic acid or dilute HCl) until the pH is neutral to slightly acidic. This step protonates the enolate to form the final β-keto ester product.[12]
-
Transfer the mixture to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl 1-benzyl-4-oxopiperidine-3-carboxylate as a free base, often an oil.[14]
-
Part 3: Formation of the Hydrochloride Salt
Principle and Rationale
Converting the free base, which is often an oil and may be prone to degradation, into its hydrochloride salt is the final step. Amine salts are generally crystalline solids that are easier to handle, purify via recrystallization, and store.[5] The salt formation is a simple acid-base reaction.
Experimental Protocol
-
Dissolution: Dissolve the crude free base from Part 2 in a suitable organic solvent, such as diethyl ether, ethyl acetate, or a mixture of isopropanol and ether.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid. This can be ethereal HCl, HCl in isopropanol, or by bubbling dry HCl gas through the solution.[15]
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold solvent (e.g., diethyl ether) to remove soluble impurities, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[13]
Summary of Reaction Parameters
| Step | Key Reagents | Base / Acid | Solvent | Temperature | Typical Yield |
| 1. Michael Addition | Benzylamine, Methyl Acrylate | N/A | Methanol or Neat | Reflux | >90% |
| 2. Dieckmann Condensation | Diester Intermediate | NaOMe or NaH | Toluene | Reflux (100-125°C) | 70-85% |
| 3. Salt Formation | Free Base | Hydrochloric Acid | Diethyl Ether / IPA | 0°C to RT | >95% |
Safety and Handling
-
Benzylamine: Corrosive and causes burns. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Methyl Acrylate: Flammable liquid and vapor, toxic if inhaled, and a skin/eye irritant.
-
Sodium Hydride / Sodium Methoxide: Highly reactive and flammable solids. React violently with water. Must be handled under an inert atmosphere.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Use with caution in a well-ventilated area.[6]
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
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Wikipedia. Dieckmann condensation. [Link]
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Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
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PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
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Chemistry Stack Exchange. 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Introduction
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is a pivotal synthetic intermediate, belonging to the class of N-substituted piperidine derivatives. Its rigid scaffold, featuring a piperidone core, and multiple reactive functional groups make it a valuable building block in medicinal chemistry and drug development. This compound serves as a precursor for a wide range of more complex molecules, including analgesics, antipsychotics, and other pharmacologically active agents where the 4-piperidone structural motif is essential.[1][2]
This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document consolidates critical data on its chemical identity, physical characteristics, spectroscopic profile, and stability. Furthermore, it outlines standardized analytical methodologies for its characterization and provides essential safety and handling protocols, offering a holistic view for its effective application in a laboratory and process chemistry setting.
Section 1: Chemical Identity and Molecular Structure
A precise understanding of the compound's identity and structure is fundamental to predicting its behavior and reactivity. The molecule's architecture is defined by a central piperidine ring functionalized with a benzyl group on the nitrogen, a ketone at the 4-position, and a methyl ester at the 3-position, forming a β-keto-ester system. It is supplied as a hydrochloride salt, which significantly influences its physical properties, particularly solubility.
Table 1: Chemical Identifiers
| Parameter | Value | Reference |
|---|---|---|
| CAS Number | 3939-01-3 | [3][4][5][6] |
| Molecular Formula | C₁₄H₁₈ClNO₃ | [1][3][5][7] |
| Molecular Weight | 283.75 g/mol | [5][6][7] |
| IUPAC Name | methyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride | [7] |
| Common Synonyms | 1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride |[6] |
The structural features—a tertiary amine, a ketone, an ester, and an aromatic ring—each contribute to the compound's chemical personality. The N-benzyl group serves as a common protecting group for the piperidine nitrogen, which can be removed via hydrogenolysis to allow for further derivatization.[2] The β-keto-ester moiety is a versatile functional handle for a variety of carbon-carbon bond-forming reactions.
Section 2: Core Physicochemical Properties
The bulk physical properties of a compound dictate its handling, formulation, and storage requirements. As a crystalline solid, its characteristics are well-defined, though its hygroscopic nature demands careful attention.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Reference |
|---|---|---|
| Appearance | White to pink or pale cream crystalline powder | [1][3][5] |
| Melting Point | 185 °C (with decomposition) | [1][4][5] |
| Solubility | Soluble in water and dichloromethane | [8] |
| Hygroscopicity | Hygroscopic | [1][5] |
| Topological Polar Surface Area (TPSA) | 46.6 Ų |[7] |
Expert Insights:
-
Melting Point: The sharp melting point at 185 °C, accompanied by decomposition, is a reliable indicator of purity for this compound. A broad melting range would suggest the presence of impurities.
-
Solubility: The hydrochloride salt form renders the tertiary amine cationic, significantly enhancing its solubility in polar solvents like water compared to its free base form. This property is advantageous for purification processes and for preparing stock solutions for reactions or analysis.
-
Hygroscopicity: The tendency to absorb moisture from the atmosphere is a critical handling parameter.[1][5] This property means that improper storage can lead to changes in physical state (from a free-flowing powder to a gum) and can affect the accuracy of weighing operations.[9][10][11] It necessitates storage in a desiccator or under an inert atmosphere.
Section 3: Spectroscopic and Analytical Characterization
Confirming the identity, structure, and purity of this compound requires a multi-technique analytical approach. Each method provides a unique piece of structural information, and together, they form a self-validating system for quality control.
Standard Analytical Workflow
The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized or received batch of the title compound. This systematic process ensures that the material's identity, purity, and integrity are confirmed before its use in subsequent applications.
Caption: Logical workflow for the physicochemical characterization of the compound.
Detailed Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To provide unambiguous confirmation of the molecular structure by mapping the proton and carbon framework.
-
Methodology (¹H NMR):
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: Look for characteristic signals in the aromatic region (~7.2-7.5 ppm) for the benzyl protons, a singlet for the benzylic CH₂ group, complex multiplets for the piperidine ring protons, and a singlet for the methyl ester protons (~3.6 ppm). The integration of these signals should correspond to the number of protons in each environment.
-
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify the key functional groups present in the molecule.
-
Methodology (Attenuated Total Reflectance - ATR):
-
Place a small amount of the dry powder directly onto the ATR crystal.
-
Apply pressure to ensure good contact and acquire the spectrum.
-
Expected Vibrational Bands: The spectrum should exhibit strong carbonyl (C=O) stretching bands around 1710-1750 cm⁻¹, corresponding to the ketone and ester groups. A broad band in the 2400-2800 cm⁻¹ region is often characteristic of the amine hydrochloride salt.
-
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound (as the free base).
-
Methodology (LC-MS with Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile/water.
-
Infuse the solution directly or inject it into an LC-MS system.
-
Acquire the spectrum in positive ion mode.
-
Expected Ion: The primary ion observed should be the protonated molecular ion [M+H]⁺ of the free base (C₁₄H₁₇NO₃), which has a calculated monoisotopic mass of approximately 248.13 m/z.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound and quantify any impurities.
-
Methodology (Reverse-Phase): [12]
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the benzyl chromophore).
-
Rationale: The acidic mobile phase ensures the tertiary amine is protonated, leading to sharp, symmetrical peaks. This method effectively separates the main compound from potential non-polar and polar impurities.
-
-
Section 4: Chemical Reactivity and Stability
The synthetic utility of this compound is derived from the reactivity of its functional groups.[8]
-
Ketone: The carbonyl group at the 4-position is a key site for reactions like reduction to an alcohol, reductive amination, and Wittig-type reactions. It is central to building the core of many drug molecules.[2]
-
β-Keto-Ester: This moiety can undergo hydrolysis, decarboxylation, or be used in various condensation reactions.
-
N-Benzyl Group: As a protecting group, it is stable to many reaction conditions but can be selectively removed by catalytic hydrogenation, unmasking the secondary amine for further functionalization.[2][13]
Stability: The compound is generally stable under recommended storage conditions. However, its hygroscopic nature is its primary liability.[1][10] Prolonged exposure to moisture can lead to physical changes and potentially promote hydrolysis of the ester group. It is incompatible with strong oxidizing agents.
Section 5: Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical intermediate.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement | GHS Code |
|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
Data sourced from ECHA C&L Inventory.[7]
Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Hygiene: Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.
Storage Recommendations:
-
Atmosphere: Due to its hygroscopic nature, the compound must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator.[5]
-
Temperature: Store at room temperature in a cool, dry place.[1]
-
Packaging: For long-term storage, consider packaging with a desiccant or using foil-based, moisture-impermeable containers.[14]
Conclusion
This compound is a well-characterized and synthetically versatile intermediate. Its physicochemical profile is dominated by its crystalline, hygroscopic nature and the reactivity endowed by its N-benzyl, ketone, and methyl ester functional groups. A thorough understanding of its properties, supported by the robust analytical methods outlined in this guide, is crucial for its successful and safe application in the synthesis of advanced pharmaceutical targets. Proper handling and storage are paramount to maintaining its integrity and ensuring reproducible results in research and development.
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Navigating Chemical Identification: A Guide for Researchers on CAS Registry Numbers® and the Case of 50399-59-2
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical research and drug development, the precise identification of a substance is paramount. The Chemical Abstracts Service (CAS), a division of the American Chemical Society, provides a foundational tool for this purpose: the CAS Registry Number®. This guide will delve into the significance of CAS numbers, the process of chemical identification, and address the specific inquiry regarding CAS number 50399-59-2.
The Central Role of the CAS Registry Number®
A CAS Registry Number®, often referred to as a CAS number, is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. This includes organic and inorganic compounds, minerals, isotopes, alloys, and polymers. The number itself does not have any inherent chemical meaning but serves as an unambiguous link to a specific substance, regardless of the many systematic, generic, proprietary, or trivial names that may be used to describe it.
For scientists and researchers, the CAS number is an indispensable tool for:
-
Unambiguous Communication: Eliminating confusion arising from different naming conventions.
-
Information Retrieval: Facilitating accurate searches across diverse databases and publications.
-
Regulatory Compliance: Ensuring correct identification for safety, inventory, and transportation purposes.
The Enigma of CAS Number 50399-59-2
A thorough search of publicly accessible chemical databases and scientific literature for the CAS number 50399-59-2 does not yield a corresponding chemical substance. This lack of identification can occur for several reasons:
-
Typographical Error: The number may have been transcribed or entered incorrectly. CAS numbers have a specific format (up to 10 digits, separated into three parts by hyphens), and a single digit error will lead to a failed search.
-
Proprietary Information: The CAS number may belong to a substance that is part of a confidential business inventory or a regulated submission and is therefore not disclosed in public databases.
-
Obsolete or Withdrawn Number: In rare cases, a CAS number may be withdrawn or merged with another entry.
-
Novel or Unregistered Substance: The number may be associated with a newly synthesized compound that has not yet been registered or disclosed in the public domain.
Given the absence of information, it is not possible to provide details on the chemical structure, properties, or synthesis of a compound associated with CAS number 50399-59-2.
Best Practices for Chemical Identification
When a CAS number search is inconclusive, researchers can employ a multi-pronged approach to substance identification.
The first step is to meticulously verify the accuracy of the CAS number. Check the original source of the number for any potential errors.
If the CAS number is confirmed to be correct yet yields no results, alternative search parameters can be utilized:
-
Chemical Name: Use any known systematic (IUPAC), common, or trade names.
-
Molecular Formula: Searching by the elemental composition can narrow down possibilities.
-
Chemical Structure: Drawing the structure in a chemical search engine (e.g., using SMILES notation or a structure editor) is a powerful identification method.
-
Spectroscopic Data: If available, data from techniques like NMR, Mass Spectrometry, or IR spectroscopy can be used to search specialized databases.
A variety of public and commercial databases are essential tools for chemical identification:
-
PubChem: A comprehensive public database of chemical substances and their activities against biological assays.
-
ChemSpider: A free chemical structure database providing access to millions of structures, properties, and associated information.
-
CAS SciFinder®: A comprehensive research discovery application that provides access to the CAS REGISTRY®, the most authoritative collection of disclosed chemical substance information.
The Workflow of Chemical Structure Elucidation
In the absence of a known identifier, the process of determining a chemical structure, known as structure elucidation, is a cornerstone of chemical research.
This process involves isolating a pure sample, determining its elemental composition and molecular weight, and then using a combination of spectroscopic techniques to piece together the atomic connectivity and stereochemistry.
Conclusion
While the specific query for CAS number 50399-59-2 could not be resolved with a definitive chemical structure, this guide provides a broader context for the critical process of chemical identification. For researchers, scientists, and drug development professionals, a thorough understanding of tools like the CAS Registry Number® and a systematic approach to substance identification are fundamental to the integrity and success of their work. When faced with an unidentifiable substance, a methodical application of verification, alternative search strategies, and analytical techniques is the most reliable path to a conclusive identification.
The Synthetic Heart of Discovery: A Technical Guide to the Role and Potential of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride in Drug Development
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational role of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, a pivotal intermediate in the synthesis of a diverse range of biologically active molecules. While not a therapeutic agent in itself, its strategic design as a chemical scaffold is instrumental in the development of novel drugs. This document will explore the synthesis, chemical properties, and, most critically, the latent therapeutic potential unlocked through its versatile reactivity.
Compound Profile: Chemical and Physical Characteristics
This compound is a white to pink crystalline powder.[1][2] Its hygroscopic nature necessitates storage in a dry, inert atmosphere.[1][3]
| Property | Value |
| Molecular Formula | C₁₄H₁₈ClNO₃[4] |
| Molecular Weight | 283.75 g/mol [4][5] |
| Melting Point | 185°C (with decomposition)[1][2][3] |
| Appearance | Crystalline Powder[1] |
| Solubility | Soluble in water and dichloromethane[6] |
| CAS Number | 3939-01-3[4][5] |
The Genesis of a Scaffold: Synthesis and Chemical Reactivity
The primary route to this compound is through a Dieckmann condensation reaction.[1][7] This intramolecular cyclization of a diester is a cornerstone of heterocyclic chemistry, allowing for the efficient construction of the core piperidone ring.
A common synthetic pathway involves the reaction of benzylamine with methyl acrylate to form N,N-bis(β-methyl propionate)benzylamine.[1] This intermediate then undergoes cyclization in the presence of a base like sodium methoxide to yield the free base, 1-benzyl-3-methoxycarbonyl-4-piperidone. Subsequent treatment with hydrochloric acid affords the hydrochloride salt.[1]
The true utility of this compound lies in the reactivity of its functional groups: the ketone, the ester, and the N-benzyl group. These sites offer a rich chemical playground for modification, enabling the synthesis of a vast array of derivatives.
Caption: Synthesis and key reaction sites of the title compound.
Unlocking Therapeutic Potential: A Gateway to Diverse Mechanisms of Action
The piperidine nucleus is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs.[8] Derivatives of N-benzylpiperidine and 4-oxopiperidine exhibit a wide spectrum of biological activities, suggesting the vast potential of molecules derived from this compound.[8][9][10][11]
Central Nervous System (CNS) Applications
The N-benzylpiperidine moiety is a key feature in many compounds targeting the CNS.[10]
-
Anti-Alzheimer's Agents: The benzylpiperidine group demonstrates effective binding to the catalytic site of acetylcholinesterase (AChE).[10] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine, a key strategy in managing Alzheimer's disease.
-
Cognition Enhancers: Certain 4-aminopiperidine derivatives, which can be synthesized from 4-oxopiperidines, have shown potent nootropic (cognition-enhancing) activity.[12]
-
Nicotinic Acetylcholine Receptor (nAChR) Antagonists: Piperidine-containing compounds have been identified as antagonists for the α7 nAChR, a target implicated in inflammatory processes.[13]
Caption: Potential CNS therapeutic pathways from the core scaffold.
Anti-Infective and Anti-Cancer Applications
The versatile piperidine core is also integral to the development of anti-infective and anti-cancer agents.
-
CCR5 Antagonists: 4-substituted-4-aminopiperidines are crucial building blocks for CCR5 antagonists, which act as HIV-1 entry inhibitors.[14]
-
Antiproliferative Agents: Piperidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including interaction with DNA.[11] Some have demonstrated potent activity against prostate, breast, and kidney cancer cell lines.[8][11]
Cardiovascular Applications
Recent research has explored oxopyridine derivatives, structurally related to the piperidine core, as selective inhibitors of Factor XIa (FXIa).[15] FXIa is a key enzyme in the intrinsic pathway of blood coagulation, and its inhibition is a promising strategy for antithrombotic therapy with a potentially lower risk of bleeding compared to traditional anticoagulants.
Experimental Protocols: A Foundation for Further Research
The following is a generalized protocol for a key step in the derivatization of the 4-oxo group, a common starting point for further synthesis.
Protocol: Reductive Amination of the 4-Oxo Group
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., methanol, dichloroethane).
-
Amine Addition: Add the desired primary or secondary amine to the solution, along with a mild acid catalyst (e.g., acetic acid) if necessary, to facilitate imine/enamine formation.
-
Reduction: Introduce a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) to the reaction mixture. These reagents selectively reduce the intermediate iminium ion.
-
Work-up and Purification: Quench the reaction, perform an aqueous work-up to remove excess reagents, and purify the resulting 4-amino-piperidine derivative using column chromatography or crystallization.
Self-Validation: The success of the reaction can be monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as NMR and mass spectrometry to verify the structure of the product.
Conclusion
This compound is a testament to the crucial role of synthetic intermediates in modern drug discovery. While it does not possess a direct mechanism of action in a biological context, its true "action" is as a versatile and powerful scaffold. Its strategic combination of reactive functional groups allows for the efficient and targeted synthesis of a wide array of complex molecules. From targeting neurodegenerative diseases to combating infectious agents and cancer, the derivatives of this foundational compound hold immense promise. A thorough understanding of its chemistry is therefore essential for any researcher aiming to develop the next generation of piperidine-based therapeutics.
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A-Z Guide to Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride: A Cornerstone Intermediate in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is a pivotal molecular scaffold in medicinal chemistry. Its significance lies in the versatile reactivity of its 4-piperidone core, which features a carbonyl group, adjacent methylene groups, and a modifiable nitrogen atom.[1] This guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its critical role as a precursor in the development of potent analgesics and other therapeutic agents. We will delve into detailed synthetic protocols, analytical validation, and the strategic considerations that make this intermediate an invaluable tool in drug discovery.
Introduction: The Strategic Importance of the 4-Piperidone Scaffold
The piperidine ring is a ubiquitous structural motif found in numerous pharmaceuticals and natural alkaloids.[2] Its derivatives are integral to over twenty classes of drugs, highlighting the versatility of this heterocyclic system.[2] Among these, 4-piperidone derivatives serve as exceptionally useful intermediates.[1][3] The compound this compound embodies the key reactive features of this class:
-
The Ketone at C4: Allows for nucleophilic additions and the construction of complex, pharmacologically active 4-substituted piperidines.
-
The β-Ketoester Moiety: The ester at C3 activates the adjacent methylene protons, facilitating a wide range of classical organic reactions like alkylations and condensations.
-
The N-Benzyl Group: A common protecting group for the piperidine nitrogen that can be readily removed via catalytic hydrogenation, allowing for late-stage diversification of the molecule.[4]
This combination of functional groups makes it a prized starting material for creating libraries of compounds for screening and is particularly notable for its role in the synthesis of potent opioid analgesics.[3][5]
Physicochemical and Structural Data
A thorough understanding of a starting material's properties is fundamental to its effective use in synthesis. The key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈ClNO₃ | [1][6] |
| Molecular Weight | 283.75 g/mol | [6] |
| Appearance | White to pink crystalline powder | [1] |
| Melting Point | 185 °C (with decomposition) | [1] |
| Solubility | Soluble in methanol and ethanol | |
| Storage Conditions | Room temperature, under inert atmosphere | [1] |
| Key Characteristic | Hygroscopic (sensitive to moisture) | [1] |
Core Synthesis Pathway: The Dieckmann Condensation
The industrial synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate relies on a classic organic reaction: the Dieckmann condensation. This intramolecular cyclization is a robust method for forming five- and six-membered rings.
The general process involves two key stages:[7]
-
Michael Addition: Benzylamine is reacted with two equivalents of methyl acrylate to form the diester, N,N-bis(β-methyl propionate)benzylamine.
-
Intramolecular Cyclization: The resulting diester undergoes a Dieckmann condensation in the presence of a strong base, such as sodium methoxide, to form the cyclic β-ketoester. Subsequent acidification with hydrochloric acid yields the target hydrochloride salt.[1]
Causality Insight: The use of a strong base like sodium methoxide is critical. It deprotonates the α-carbon of one of the ester groups, generating a nucleophilic enolate that attacks the carbonyl carbon of the other ester, leading to cyclization. The final treatment with HCl not only neutralizes the reaction but also protonates the piperidine nitrogen, forming the stable, crystalline hydrochloride salt which is easier to handle and purify than the free base.
Application in Medicinal Chemistry: Gateway to Potent Analgesics
The primary application of this intermediate is in the synthesis of 4-anilidopiperidine analgesics, a class of potent synthetic opioids that includes fentanyl and its analogues.[3][8] The 4-piperidone structure is a direct precursor to the core of these drugs.
A typical synthetic sequence involves the decarboxylation of the β-ketoester to yield 1-benzyl-4-piperidone.[7] This key intermediate can then be elaborated through multi-step sequences, such as the Strecker synthesis, to introduce the required aniline and propionamide moieties.[4]
This pathway highlights the compound's role as a foundational building block. By first constructing the piperidine ring with the necessary ketone functionality, chemists can then systematically build the complex substitutions required for high-potency interaction with opioid receptors.[9]
Experimental Protocol: Decarboxylation to 1-Benzyl-4-piperidone Hydrochloride
This protocol details the conversion of the title compound to a more fundamental building block used in various drug syntheses.[4][7]
Objective: To synthesize 1-benzyl-4-piperidone hydrochloride via acid-catalyzed decarboxylation.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (5-7 M)
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound with a 6-12 molar excess of concentrated hydrochloric acid.[7]
-
Heating: Heat the mixture to 80-100 °C with stirring. The reaction progress can be monitored by TLC or HPLC. Allow the reaction to proceed for 4-8 hours.[7]
-
Scientific Rationale: The combination of strong acid and heat facilitates the hydrolysis of the methyl ester to a carboxylic acid, which, being a β-keto acid, is unstable and readily undergoes decarboxylation to release CO₂ and form the enol of 1-benzyl-4-piperidone.
-
-
Work-up: After the reaction is complete, cool the flask to room temperature. The crude 1-benzyl-4-piperidone hydrochloride may precipitate.
-
Purification by Recrystallization: a. Dissolve the crude product in a minimal amount of a hot ethanol/water mixture (e.g., 1:1 by volume).[7] b. Slowly cool the solution in an ice bath to induce crystallization. c. Collect the purified crystals by vacuum filtration using a Büchner funnel. d. Wash the crystals with a small amount of cold ethanol and dry under vacuum.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, melting point, and mass spectrometry).
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed.
-
Hazards: The compound is an irritant, causing skin and serious eye irritation.[6]
-
Precautions: Avoid contact with skin and eyes.[1] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Due to its hygroscopic nature, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[1]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a testament to the power of scaffold-based drug design. Its well-defined synthesis and versatile reactivity have secured its place in the development of potent CNS-active agents, particularly analgesics.[5][10] While its primary role has been linked to opioid synthesis, the underlying 4-piperidone scaffold is also being explored for developing novel anti-inflammatory, antimicrobial, and anticancer agents.[3][11] As medicinal chemistry continues to evolve, the strategic use of such foundational building blocks will remain essential for the efficient discovery and development of next-generation therapeutics.
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El-Sayed, M. A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Available at: [Link]
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The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Application of Piperidine-Based Compounds
For researchers, scientists, and drug development professionals, understanding the trajectory of a successful pharmacophore can provide invaluable insights. The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most prolific and versatile scaffolds in the history of medicinal chemistry. Its journey from a pungent compound isolated from black pepper to a core component of blockbuster drugs is a testament to the power of natural product chemistry, synthetic innovation, and a deep understanding of structure-activity relationships. This guide provides a comprehensive exploration of the discovery and history of piperidine-based compounds, delving into their synthesis, mechanism of action, and enduring impact on therapeutic development.
Part 1: The Genesis of a Privileged Scaffold: From Pepper to Pharmacology
The story of piperidine begins with the spice that has seasoned human history for millennia: black pepper. In 1850, the Scottish chemist Thomas Anderson first isolated a colorless liquid with a characteristic amine odor from the reaction of piperine, the compound responsible for the pungency of black pepper, with nitric acid. Two years later, the French chemist Auguste Cahours independently isolated the same compound and named it piperidine, derived from the Latin word for pepper, Piper.
Initially, piperidine was of interest primarily to organic chemists as a simple heterocyclic amine. However, its presence in a vast array of naturally occurring alkaloids, complex nitrogen-containing compounds produced by plants, hinted at its potential biological significance. Alkaloids such as coniine from poison hemlock, the infamous substance used in the execution of Socrates, and the stimulant nicotine from tobacco, all feature the piperidine motif. This natural prevalence underscored the potential for piperidine-containing molecules to interact with biological systems, laying the groundwork for their future exploration in medicine.
The transition of piperidine from a chemical curiosity to a cornerstone of medicinal chemistry was driven by the development of synthetic organic chemistry. The ability to predictably and efficiently synthesize piperidine and its derivatives opened the door to the systematic exploration of their therapeutic potential.
Part 2: The Art of the Ring: Synthesis of Piperidine-Based Compounds
The synthesis of the piperidine core and its derivatives has evolved significantly since its initial discovery. Early methods relied on the degradation of natural products, but the demand for a reliable and scalable supply necessitated the development of robust synthetic routes.
The Foundational Synthesis: Hydrogenation of Pyridine
The most common industrial method for producing piperidine is the catalytic hydrogenation of pyridine. This process typically involves reacting pyridine with hydrogen gas at elevated temperatures and pressures over a metal catalyst, such as nickel or molybdenum disulfide.
Caption: Simplified signaling pathway of fentanyl's action at the µ-opioid receptor.
Structure-Activity Relationship (SAR): The piperidine ring is a critical component of fentanyl's pharmacophore. The protonated nitrogen of the piperidine ring forms a key ionic interaction with a conserved aspartate residue in the µ-opioid receptor. The N-phenethyl group and the N-phenylpropanamide side chain are also essential for high-affinity binding. Modifications to these groups have led to the development of a wide range of fentanyl analogs with varying potencies and durations of action. For example, the addition of a methyl group at the 3-position of the piperidine ring can significantly increase potency.
Experimental Protocol: Synthesis of Fentanyl (Adapted from the Janssen Method)
Step 1: Synthesis of N-benzyl-4-piperidone
-
To a solution of 4-piperidone monohydrate hydrochloride in water, add potassium carbonate and benzyl chloride.
-
Heat the mixture to reflux for several hours.
-
After cooling, extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-benzyl-4-piperidone.
Step 2: Reductive Amination with Aniline
-
Dissolve N-benzyl-4-piperidone and aniline in a suitable solvent (e.g., toluene).
-
Add a reducing agent, such as sodium triacetoxyborohydride, portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-phenyl-N-(1-benzyl-4-piperidinyl)amine.
Step 3: Acylation with Propionyl Chloride
-
Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.
-
Add triethylamine followed by the dropwise addition of propionyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate to give N-phenyl-N-(1-benzyl-4-piperidinyl)propanamide.
Step 4: Debenzylation
-
Dissolve the product from Step 3 in ethanol.
-
Add a palladium on carbon catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere.
-
Filter the catalyst and concentrate the filtrate to obtain fentanyl.
Methylphenidate: A Stimulant for Focus
Discovery and Development: In 1944, Leandro Panizzon, a chemist at Ciba (now Novartis), synthesized methylphenidate. The drug was named Ritalin after his wife, Rita, who found that it helped with her low blood pressure and improved her tennis game. It was initially marketed for treating depression and narcolepsy. However, in the 1960s, its paradoxical calming effect on children with what was then known as "minimal brain dysfunction" was observed, leading to its widespread use for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).
Mechanism of Action: Methylphenidate is a norepinephrine-dopamine reuptake inhibitor. [1]It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET) in the brain, leading to an increase in the extracellular concentrations of these neurotransmitters. [1]This enhancement of dopaminergic and noradrenergic signaling in the prefrontal cortex is believed to be the primary mechanism behind its ability to improve attention and focus. [1]
Caption: Methylphenidate blocks the reuptake of dopamine and norepinephrine.
Structure-Activity Relationship (SAR): Methylphenidate has two chiral centers, leading to four possible stereoisomers. The therapeutic activity resides primarily in the (d)-threo-isomer, which has a significantly higher affinity for the dopamine transporter than the (l)-threo-isomer. The piperidine ring is crucial for its activity, with the nitrogen atom likely involved in a key interaction with the transporter protein. The phenyl and methyl ester groups also play important roles in binding affinity and overall pharmacological profile.
Raloxifene: A Selective Modulator of Estrogen's Effects
Discovery and Development: Raloxifene was developed by Eli Lilly and Company as a second-generation selective estrogen receptor modulator (SERM). It was approved by the FDA in 1997 for the prevention of postmenopausal osteoporosis and later for reducing the risk of invasive breast cancer in postmenopausal women. The development of raloxifene was a landmark in the field of women's health, offering a tissue-selective alternative to traditional hormone replacement therapy.
Mechanism of Action: Raloxifene exhibits a fascinating and complex mechanism of action. It binds to estrogen receptors (ERα and ERβ) and acts as an estrogen agonist in some tissues (e.g., bone) and an estrogen antagonist in others (e.g., breast and uterus). This tissue selectivity is attributed to the unique conformational change that raloxifene induces in the estrogen receptor upon binding. This altered receptor conformation leads to the recruitment of different co-regulatory proteins in different cell types, resulting in tissue-specific gene expression and physiological effects. In bone, its estrogenic effects help to maintain bone density. In the breast and uterus, its anti-estrogenic effects help to prevent the growth of hormone-responsive cancers.
Structure-Activity Relationship (SAR): The 2-arylbenzothiophene core of raloxifene is responsible for its high-affinity binding to the estrogen receptor. The piperidine-containing side chain is a critical determinant of its SERM activity. The basic nitrogen of the piperidine ring is thought to interact with a specific aspartate residue in the ligand-binding domain of the estrogen receptor, a key interaction for its antagonistic effects in certain tissues. Modifications to this side chain can dramatically alter the agonist/antagonist profile of the molecule.
Part 4: The Enduring Legacy and Future of Piperidine-Based Compounds
The piperidine scaffold continues to be a rich source of inspiration for medicinal chemists. Its conformational flexibility, synthetic tractability, and proven track record of success in a wide range of therapeutic areas ensure its continued prominence in drug discovery.
Quantitative Data Summary
| Compound | Year of Discovery | Primary Therapeutic Use | Mechanism of Action |
| Fentanyl | 1960 | Analgesia, Anesthesia | Potent µ-opioid receptor agonist |
| Methylphenidate | 1944 | ADHD, Narcolepsy | Norepinephrine-dopamine reuptake inhibitor |
| Raloxifene | 1990s | Osteoporosis, Breast Cancer Prevention | Selective estrogen receptor modulator (SERM) |
The future of piperidine-based drug discovery lies in the continued exploration of novel chemical space around this privileged scaffold. The development of new synthetic methodologies that allow for even greater control over stereochemistry and functional group placement will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. From the pungent spice of black pepper to the cutting edge of modern medicine, the journey of the piperidine ring is a compelling narrative of scientific discovery and its profound impact on human health.
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Spectroscopic data of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Foreword
In the landscape of modern pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of intermediates is not merely a procedural step but the bedrock of scientific validity. This compound, a key building block in the synthesis of various pharmaceutical agents, presents a fascinating case for multi-modal spectroscopic analysis.[1] This guide is designed for the discerning researcher and drug development professional, moving beyond a simple recitation of data to provide a cohesive analytical narrative. We will dissect the information encoded within Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining not just what we see, but why we see it, and how these techniques synergize to provide a complete structural portrait.
Molecular Structure and Analytical Strategy
The target molecule, with the chemical formula C₁₄H₁₈ClNO₃ and a molecular weight of 283.75 g/mol , possesses several key structural features that are amenable to spectroscopic investigation.[2][3] These include a benzyl group, a piperidone core, a keto-ester moiety, and its existence as a hydrochloride salt. Our analytical approach is designed to probe each of these features systematically.
The hydrochloride form implies that the tertiary amine in the piperidine ring is protonated. This is a critical consideration for interpreting the spectral data, particularly in NMR, as it influences the electronic environment of adjacent protons and carbons.
Figure 1: Chemical Structure of the Protonated Form.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic and spatial arrangement of hydrogen atoms within the molecule. The spectrum is anticipated to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the piperidine ring protons, and the methyl ester protons.
Data Interpretation
The hydrochloride salt form and the presence of a chiral center at C3 complicate the spectrum. The piperidine ring exists in a dynamic equilibrium of chair conformations, and protonation of the nitrogen atom significantly deshields the adjacent α-protons. The signals for the piperidine ring protons are often complex and may show overlapping multiplets.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.30 - 7.50 | Multiplet | 5H | Ar-H (Phenyl) | Typical region for aromatic protons of a monosubstituted benzene ring. |
| ~4.30 | Singlet / AB quartet | 2H | Ph-CH₂ -N | Protons on the carbon adjacent to the phenyl group and the protonated nitrogen. Deshielded by both. May appear as a singlet or a more complex quartet depending on conformational rigidity. |
| ~3.70 | Singlet | 3H | -O-CH₃ | Characteristic signal for methyl ester protons. |
| ~3.50 - 4.00 | Multiplet | 3H | CH -COOCH₃, N-CH₂ | Complex region containing the methine proton at C3 and two of the protons on carbons adjacent to the nitrogen. |
| ~2.80 - 3.20 | Multiplet | 2H | N-CH₂ | The remaining two protons on the carbons adjacent to the nitrogen. |
| ~2.40 - 2.70 | Multiplet | 2H | CH₂ -C=O | Protons on the carbon adjacent to the carbonyl group. |
Note: The exact chemical shifts and multiplicities can vary based on the solvent, concentration, and instrument used. The data presented is a representative interpretation based on the structure.
Experimental Protocol: ¹H NMR Data Acquisition
This protocol ensures the acquisition of a high-quality, reproducible ¹H NMR spectrum.
Figure 2: Workflow for ¹H NMR Spectroscopy.
Causality in Protocol:
-
Deuterated Solvent: Using a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) is crucial to avoid a large, overwhelming solvent signal in the spectrum.
-
TMS (Tetramethylsilane): TMS is added as an internal standard because it produces a sharp, singlet signal at 0.00 ppm, providing a reliable reference point for chemical shifts.
-
Shimming: The magnetic field must be homogenized (shimmed) to ensure sharp, well-resolved peaks, which is essential for accurate multiplicity analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon environments in the molecule. As it is typically acquired with proton decoupling, each unique carbon atom appears as a single line, simplifying the spectrum.
Data Interpretation
The spectrum will show distinct signals for the carbonyl carbons (ketone and ester), aromatic carbons, and aliphatic carbons of the piperidine ring and substituents.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~205 | C =O (Ketone) | Ketone carbonyl carbons are highly deshielded and appear far downfield. |
| ~170 | C =O (Ester) | Ester carbonyl carbons are also downfield, but typically less so than ketones. |
| ~135 | Ar-C (Quaternary) | The ipso-carbon of the benzyl group, directly attached to the methylene group. |
| ~128-130 | Ar-C H | Aromatic carbons bearing a hydrogen atom. |
| ~60 | Ph-C H₂-N | The benzylic carbon, deshielded by the phenyl group and nitrogen. |
| ~55-58 | N-C H₂ (Piperidine) | Carbons adjacent to the protonated nitrogen are significantly deshielded. |
| ~52 | -O-C H₃ | The methyl ester carbon. |
| ~50 | C H-COOCH₃ | The methine carbon at the C3 position. |
| ~40 | C H₂-C=O | The piperidine carbon adjacent to the ketone group. |
Note: Data is representative. Actual shifts depend on experimental conditions.
Experimental Protocol: ¹³C NMR Data Acquisition
The protocol is similar to ¹H NMR but requires different acquisition parameters due to the lower natural abundance and sensitivity of the ¹³C nucleus. A greater number of scans is required to achieve a satisfactory signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Data Interpretation
The spectrum is dominated by strong absorptions from the two carbonyl groups and vibrations associated with the aromatic ring and C-N bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3030 | Medium | Aromatic C-H Stretch | Characteristic stretching vibration for sp² C-H bonds in the benzyl group. |
| ~2950 | Medium | Aliphatic C-H Stretch | Stretching vibrations for sp³ C-H bonds in the piperidine ring and methyl group. |
| ~1745 | Strong | C=O Stretch (Ester) | The ester carbonyl typically absorbs at a higher frequency than a simple ketone. |
| ~1720 | Strong | C=O Stretch (Ketone) | Strong absorption characteristic of a six-membered ring ketone. |
| ~1600, ~1495, ~1450 | Medium-Weak | C=C Stretch (Aromatic) | Skeletal vibrations of the benzene ring. |
| ~1200-1250 | Strong | C-O Stretch (Ester) | Characteristic stretching vibration of the ester C-O bond. |
| ~1100-1150 | Medium | C-N Stretch | Stretching vibration of the aliphatic amine. |
| ~700, ~740 | Strong | C-H Bend (Aromatic) | Out-of-plane bending vibrations indicative of a monosubstituted benzene ring. |
Source of Spectrum Data: A representative mull FTIR spectrum is available from Sigma-Aldrich Co. LLC.[2]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR is a common sampling technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the built-in pressure clamp to ensure firm contact between the sample and the crystal. This is vital for achieving a strong, high-quality spectrum.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its molecular weight and elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, charged molecule.
Data Interpretation
The analysis will be performed on the free base form (C₁₄H₁₇NO₃), which has a monoisotopic mass of approximately 247.12 Da. In positive ion mode ESI-MS, the primary species observed will be the protonated molecule [M+H]⁺.
| m/z (Predicted) | Species | Formula | Rationale |
| 248.128 | [M+H]⁺ | [C₁₄H₁₈NO₃]⁺ | The molecular ion peak corresponding to the free base plus a proton. This is the most critical peak for confirming the molecular weight. |
| 270.110 | [M+Na]⁺ | [C₁₄H₁₇NO₃Na]⁺ | An adduct formed with sodium ions, which are often present as trace impurities in the system or solvent. |
Predicted m/z values are calculated for the free base, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate.[4]
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a comprehensive and unambiguous confirmation of the structure of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, FTIR confirms the presence of key functional groups (ketone, ester, aromatic ring), and high-resolution mass spectrometry validates the elemental composition and molecular weight. This multi-technique approach represents a robust, self-validating system for the characterization of this important synthetic intermediate, ensuring its identity and purity for subsequent use in research and development.
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A Technical Guide to the Therapeutic Applications of Piperidone Carboxylates
Abstract
The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in a significant percentage of pharmaceuticals due to its favorable physicochemical properties.[1][2][3] When functionalized with both a ketone (piperidone) and a carboxylate group, this heterocyclic core offers a synthetically versatile platform for developing novel therapeutic agents. This guide provides a technical overview of the piperidone carboxylate scaffold, exploring its synthesis, key therapeutic applications, mechanisms of action, and the experimental methodologies crucial for its evaluation. We will delve into specific examples in neurodegenerative disorders and oncology, providing field-proven insights for researchers and drug development professionals.
Introduction: The Piperidone Carboxylate Core
The piperidine heterocycle is a ubiquitous structural motif found in numerous natural products and FDA-approved drugs.[1][2] Its saturation allows for complex three-dimensional arrangements, enabling precise interactions with biological targets. The incorporation of a ketone (the "-one" in piperidone) and a carboxylate group enhances the scaffold's utility in several ways:
-
Synthetic Versatility: The ketone provides a reactive handle for various chemical transformations, while the carboxylate group can be modified to modulate solubility, polarity, and target engagement.[4][5] The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group on the piperidine nitrogen, is a common strategy to allow for selective reactions at the carboxylate position before revealing the amine for further functionalization.[6]
-
Pharmacophore Potential: The carbonyl and carboxylate groups can act as key hydrogen bond acceptors or donors, crucial for binding to enzyme active sites or receptors.
-
Structural Rigidity and Conformational Control: The piperidone ring introduces a degree of conformational constraint compared to a simple piperidine, which can enhance binding affinity and selectivity for a specific biological target.[7]
These features make piperidone carboxylates and their derivatives attractive scaffolds for tackling a range of diseases, from neurodegeneration to cancer and infectious diseases.[8][9][10]
Synthetic Strategies: Building the Core
Access to diverse piperidone carboxylate derivatives is paramount for medicinal chemistry campaigns. Several robust synthetic routes have been established. A prevalent strategy involves a Dieckmann condensation reaction, which is an intramolecular cyclization of a diester to form a β-keto ester.
A common pathway begins with a Michael addition reaction between an amine (e.g., benzylamine) and an acrylate (e.g., methyl acrylate) to form a diester intermediate.[11] This intermediate then undergoes an intramolecular Dieckmann condensation, typically using a strong base like sodium metal in toluene, to form the cyclic β-keto ester—the core piperidone carboxylate structure.[11] Subsequent steps can include decarboxylation and manipulation of the N-substituent to yield the desired final compound.[11]
Workflow: Generalized Synthesis of a Piperidone Carboxylate Core
Caption: Piperidone carboxylates can block NMDA receptor activation.
Therapeutic Area Focus: Oncology
The piperidone scaffold is a key feature in a variety of compounds developed as anticancer agents. [5][8][10][12]These molecules often act as cytotoxic agents by inducing apoptosis (programmed cell death) through various mechanisms. [8][13]
Case Study: Dichloroacetyl-bis(benzylidene)-piperidones
Recent studies have investigated novel piperidone compounds, such as 1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone, for their cytotoxic effects on human cancer cell lines. [8]These compounds have shown potent activity against breast, pancreatic, lymphoma, and colon cancer cells, with IC50 values in the low micromolar to nanomolar range. [8]
Mechanism of Action: Induction of Apoptosis via Oxidative Stress
The primary mechanism for these compounds appears to be the induction of the intrinsic apoptotic pathway. [8]
-
ROS Accumulation: The piperidones trigger a significant increase in reactive oxygen species (ROS) within the cancer cells. [8]ROS are highly reactive molecules that can damage cellular components.
-
Mitochondrial Depolarization: The buildup of ROS leads to the depolarization of the mitochondrial membrane.
-
Caspase Activation: This mitochondrial dysfunction subsequently activates effector caspases, such as caspase-3 and caspase-7, which are key executioners of apoptosis. [8]4. Proteasome Inhibition: Furthermore, these piperidones have been found to act as proteasome inhibitors, leading to an accumulation of poly-ubiquitinated proteins, a cellular state that can also trigger apoptosis. [8] This multi-faceted mechanism of action makes them promising candidates for anticancer drug development, particularly for overcoming drug resistance. [8]
Experimental Protocols & Evaluation
Synthesizing a novel compound is only the first step. Rigorous and reproducible experimental evaluation is critical to validate its therapeutic potential.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a foundational experiment for any potential anticancer agent.
Objective: To determine the concentration at which a piperidone carboxylate derivative reduces the viability of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test piperidone compound in cell culture medium. Add the diluted compounds to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Target Engagement Assay (NMDA Receptor Binding)
This protocol determines if a compound physically interacts with its intended target.
Objective: To measure the affinity of a piperidone carboxylate for the NMDA receptor using a radioligand displacement assay. [7][14] Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue, which is rich in NMDA receptors.
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) for the binding reaction.
-
Binding Reaction: In test tubes, combine the prepared membranes, a known concentration of a specific NMDA receptor radioligand (e.g., [³H]CPP), and varying concentrations of the test piperidone compound. [7]4. Incubation: Incubate the mixture at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filter is proportional to the amount of radioligand bound to the receptor. The ability of the test compound to displace the radioligand is used to calculate its inhibitory constant (Ki), a measure of its binding affinity.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the piperidone carboxylate scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties.
| Scaffold Position | Modification | Impact on Activity | Rationale / Causality |
| N1-Position | Addition of bulky or complex alkyl groups | Can significantly alter potency and metabolic stability. [15] | The N1 substituent often projects into solvent or interacts with peripheral binding pockets. Optimizing this group can improve target affinity and block sites of metabolic attack. |
| C2/C6-Positions | Substitution with aryl groups (e.g., nitrophenyl) | Can enhance activity against certain targets, such as parasites or viruses. [9] | These groups can engage in pi-stacking or hydrophobic interactions within the target's binding site, increasing affinity. |
| C4-Position | Conversion of ketone to oxime ether | Can modulate activity; in some cases, activity is lost, while in others, it is retained or altered. [9] | The geometry and electronic properties of the C4 position are critical. An oxime ether changes the hydrogen bonding capacity and steric profile compared to a carbonyl. |
| Carboxylate | Esterification or amidation | Modulates solubility, cell permeability, and prodrug potential. | Converting the carboxylic acid to an ester can increase lipophilicity and cell membrane penetration. The ester can then be hydrolyzed by intracellular esterases to release the active acid form. |
Future Directions & Conclusion
The piperidone carboxylate scaffold remains a highly valuable and versatile platform in modern drug discovery. [5]Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its structural features are well-suited for targeting a range of biological macromolecules.
Future research will likely focus on:
-
Stereochemistry: Exploring the impact of chiral centers on the piperidine ring to enhance potency and reduce off-target effects. [1][16]* Multi-Target Ligands: Designing derivatives that can modulate multiple targets simultaneously, which may be beneficial for complex diseases like Alzheimer's.
-
Bioavailability: Continued optimization of the scaffold to improve pharmacokinetic properties, such as oral bioavailability and CNS penetration.
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- Pharmacological Applications of Piperidine Deriv
- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Unknown Source.
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An In-Depth Technical Guide to the Solubility of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this compound. This document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for quantitative determination, and presents a predictive solubility profile in a range of common organic solvents.
Introduction and Physicochemical Profile
This compound is a piperidine derivative widely used as an intermediate in the synthesis of various pharmaceutical compounds.[1] Its solubility is a critical parameter for reaction condition optimization, purification, and formulation development.
The molecule's structure is key to understanding its solubility.[2] It possesses a polar piperidine ring, a keto group, and a methyl ester, along with a non-polar benzyl group.[2] Crucially, it is a hydrochloride salt, which imparts ionic character and significantly influences its solubility profile.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈ClNO₃ | [1][4] |
| Molecular Weight | 283.75 g/mol | [4] |
| Appearance | White to pale cream or pink crystalline powder | [1][5] |
| Melting Point | 185°C (with decomposition) | [1] |
| Hygroscopicity | Hygroscopic | [1] |
| Topological Polar Surface Area | 46.6 Ų | [4] |
Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[6][7] For this compound, its ionic nature as a salt and the presence of both polar and non-polar functional groups result in a complex solubility profile.
Key Influencing Factors:
-
Polarity: As a hydrochloride salt, the compound is highly polar. Therefore, it is expected to be more soluble in polar solvents that can effectively solvate the charged amine and the chloride ion.[8][9] The energy required to overcome the crystal lattice energy of the salt is compensated by the favorable ion-dipole interactions with polar solvent molecules.
-
Hydrogen Bonding: The ketone and ester functionalities can act as hydrogen bond acceptors, further enhancing solubility in protic solvents like alcohols.
-
Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic interactions between the cation and anion of the salt, promoting dissolution.[9]
-
Common Ion Effect: In solvents containing chloride ions, the solubility of the hydrochloride salt may be suppressed.[3][10]
The interplay of these factors dictates the extent to which this compound will dissolve in a given organic solvent.
Predictive Solubility Profile
Qualitative Solubility Assessment:
-
High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). One source indicates it is soluble in water and dichloromethane.[2]
-
Moderate Solubility: Likely in solvents of intermediate polarity (e.g., acetone, acetonitrile, isopropanol).
-
Low to Insoluble: Expected in non-polar solvents (e.g., hexane, toluene) that cannot effectively solvate the ionic salt.
Table 2: Predictive Quantitative Solubility of this compound at 25°C
| Solvent | Solvent Type | Predicted Solubility Range (g/L) | Rationale |
| Methanol | Polar Protic | 50 - 150 | High polarity and hydrogen bonding capacity. |
| Ethanol | Polar Protic | 20 - 80 | Good polarity, slightly less effective than methanol. |
| Isopropanol | Polar Protic | 5 - 30 | Lower polarity compared to methanol and ethanol. |
| Dichloromethane | Polar Aprotic | 30 - 100 | Good dipole moment, known to dissolve similar salts. |
| Acetone | Polar Aprotic | 1 - 10 | Moderate polarity. |
| Acetonitrile | Polar Aprotic | 1 - 15 | Moderate polarity. |
| Ethyl Acetate | Moderately Polar | < 1 | Limited ability to solvate the ionic salt. |
| Toluene | Non-polar | < 0.1 | Lacks the polarity to overcome crystal lattice energy. |
| Hexane | Non-polar | < 0.01 | Very low polarity, ineffective solvent. |
Disclaimer: The values in Table 2 are predictive and should be confirmed by experimental determination. They are provided as a guide for solvent selection.
Experimental Determination of Solubility
The definitive solubility of this compound in any given solvent must be determined empirically. The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[11][12]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the equilibrium solubility of the target compound in an organic solvent at a specified temperature (e.g., 25°C).
Materials and Equipment:
-
This compound (analytical grade)
-
Organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Workflow Diagram:
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Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, a key intermediate in pharmaceutical research and drug development.[1] The 4-piperidone scaffold is a prevalent structural motif in a vast array of pharmacologically active compounds.[1][2] This guide details a robust synthetic route centered around the intramolecular Dieckmann condensation, a classic and reliable method for forming the core cyclic β-keto ester structure. We will elucidate the chemical principles behind each step, from the initial Michael addition to the final salt formation, providing field-proven insights to ensure reproducibility and high yield. This protocol is designed for researchers, medicinal chemists, and process development scientists.
Introduction: The Significance of the Piperidine Scaffold
Substituted piperidines are among the most significant N-alkyl heterocyclic motifs in medicinal chemistry, appearing frequently in FDA-approved drugs and clinical candidates.[3][4] Their conformational flexibility and the ability to introduce substituents at various positions allow for the fine-tuning of pharmacological activity and physicochemical properties. The target molecule, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, serves as a versatile precursor for more complex molecules, particularly in the development of central nervous system agents and other therapeutics.[5]
The synthesis described herein builds the piperidine ring through a sequence of reliable and scalable reactions, culminating in the formation of the desired β-keto ester as a stable hydrochloride salt.
Overview of the Synthetic Strategy
The synthesis is accomplished via a three-stage process, beginning with commercially available starting materials. The core of this strategy is the Dieckmann condensation, an intramolecular base-catalyzed reaction of a diester to form a cyclic β-keto ester.[6][7]
-
Stage 1: Michael Addition: Benzylamine is reacted with two equivalents of methyl acrylate to form the acyclic diester precursor, N,N-bis(β-propionate methyl ester)benzylamine.
-
Stage 2: Dieckmann Condensation: The diester undergoes an intramolecular cyclization in the presence of a strong base (e.g., sodium methoxide) to yield the methyl 1-benzyl-4-oxopiperidine-3-carboxylate free base.[8]
-
Stage 3: Hydrochloride Salt Formation: The purified free base is treated with hydrochloric acid to precipitate the stable, crystalline hydrochloride salt, which is easier to handle and store.[9]
Logical Workflow of the Synthesis
Caption: Overall synthetic workflow from starting materials to the final product.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials including flammable solvents, strong bases, and corrosive acids. Always perform reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Benzylamine | Reagent | Sigma-Aldrich | Purity ≥99% |
| Methyl Acrylate | Reagent | Sigma-Aldrich | Contains inhibitor, use as is |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Required for Michael Addition |
| Toluene | Anhydrous | Fisher Scientific | Required for Dieckmann Condensation |
| Sodium Metal | Reagent | Sigma-Aldrich | Handle with extreme care under inert gas |
| Hydrochloric Acid | 2M in Diethyl Ether | Sigma-Aldrich | Or prepare from acetyl chloride/IPA |
| Diethyl Ether | Anhydrous | Fisher Scientific | For precipitation and washing |
| Ethyl Acetate | ACS Grade | VWR | For extraction |
| Saturated NaCl (Brine) | N/A | Lab Prepared | For workup |
| Anhydrous Sodium Sulfate | N/A | Lab Prepared | For drying organic phases |
| Equipment | Description |
| Three-neck round-bottom flask | 500 mL, equipped for reflux and inert atmosphere |
| Magnetic stirrer with heating | For temperature control |
| Reflux condenser | With drying tube or inert gas inlet |
| Dropping funnel | For controlled addition of reagents |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Buchner funnel and filter flask | For collecting crystalline product |
Stage 1: Synthesis of N,N-bis(β-propionate methyl ester)benzylamine
Causality: This step involves a conjugate (1,4-) addition, specifically a Michael addition, of the primary amine (benzylamine) to the α,β-unsaturated ester (methyl acrylate). The reaction proceeds twice to form the desired tertiary amine diester, which is the necessary precursor for the subsequent intramolecular cyclization.[8] Methanol serves as a suitable protic solvent for this reaction.
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylamine (10.7 g, 0.1 mol) and methanol (100 mL).
-
In a separate beaker, prepare a solution of methyl acrylate (21.5 g, 0.25 mol, 2.5 eq.) in methanol (50 mL).
-
Slowly add the methyl acrylate solution to the stirring benzylamine solution via a dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzylamine spot has disappeared.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting oil is the crude diester product, which can be used in the next step without further purification.
Stage 2: Dieckmann Condensation to form the Piperidone Ring
Causality: The Dieckmann condensation is an intramolecular Claisen condensation that forms a cyclic β-keto ester.[7] A strong base, sodium methoxide (formed in situ from sodium metal and methanol), is required to deprotonate the α-carbon of one ester group, creating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the other ester group, leading to cyclization.[6][8] Anhydrous conditions are critical as the base is water-sensitive. Toluene is used as an inert, high-boiling solvent.
Protocol:
-
Set up a 500 mL three-neck flask with a reflux condenser, a magnetic stir bar, and an inert gas (N₂ or Argon) inlet.
-
Add anhydrous toluene (200 mL) to the flask.
-
Carefully add sodium metal (3.45 g, 0.15 mol, 1.5 eq.) cut into small pieces to the toluene.
-
Slowly add anhydrous methanol (6.4 mL, 0.16 mol) dropwise to the stirring suspension. The sodium will react to form sodium methoxide. Caution: This reaction is highly exothermic and produces hydrogen gas. Ensure proper ventilation and control the addition rate.
-
After all the sodium has reacted, heat the mixture to reflux.
-
Dissolve the crude diester from Stage 1 in anhydrous toluene (50 mL) and add it dropwise to the refluxing sodium methoxide suspension over 1 hour.
-
Continue refluxing for an additional 2-3 hours after the addition is complete. The reaction mixture will turn into a thick slurry.
-
Cool the mixture to room temperature and then place it in an ice bath.
-
Carefully quench the reaction by slowly adding 100 mL of cold water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield crude Methyl 1-benzyl-4-oxopiperidine-3-carboxylate as an oil.[10]
Stage 3: Formation and Isolation of the Hydrochloride Salt
Causality: The free base product is often an oil and can be difficult to purify and handle. Converting it to a hydrochloride salt typically yields a stable, crystalline solid that can be easily isolated by filtration and purified by recrystallization.[9] The salt is formed by the protonation of the basic piperidine nitrogen.
Protocol:
-
Dissolve the crude oil from Stage 2 in 100 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
While stirring, slowly add 2M HCl in diethyl ether dropwise until the solution becomes acidic (check with pH paper) and a precipitate forms. A white or off-white solid should crash out of the solution.
-
Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold, anhydrous diethyl ether (3 x 30 mL) to remove any non-polar impurities.
-
Dry the product under vacuum to a constant weight. The product is this compound.
Characterization and Expected Results
The final product should be a crystalline solid.[1] The identity and purity should be confirmed using standard analytical techniques.
| Property | Expected Value | Reference |
| Appearance | Crystalline Compound | [1] |
| Molecular Formula | C₁₄H₁₇NO₃ · HCl | [9] |
| Molecular Weight | 283.75 g/mol | [9][11] |
| Melting Point | ~185 °C (with decomposition) | [9] |
| Overall Yield | 60-75% (from benzylamine) | Typical, process-dependent |
Spectroscopic Data:
-
¹H NMR: Peaks corresponding to the benzyl group (aromatic protons ~7.3 ppm, benzylic CH₂ ~3.6 ppm), the piperidine ring protons, and the methyl ester singlet (~3.7 ppm) are expected.
-
¹³C NMR: Signals for the ketone carbonyl (~205 ppm), ester carbonyl (~170 ppm), aromatic carbons, and aliphatic carbons of the piperidine ring and methyl group.
-
Mass Spectrometry (ESI+): The free base should show a prominent peak at m/z 248 [M+H]⁺.[10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Stage 1 | Incomplete reaction. | Increase reflux time. Ensure correct stoichiometry (slight excess of methyl acrylate is beneficial). |
| Dieckmann condensation fails | Wet reagents or solvent. | Ensure all glassware, solvents (toluene, MeOH), and reagents are scrupulously dry. Use freshly opened anhydrous solvents. |
| Product oil does not solidify in Stage 3 | Product is impure. | Purify the crude free base oil by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) before salt formation. |
| Final product is gummy or discolored | Impurities from workup. | Ensure thorough washing during extractions. Recrystallize the final hydrochloride salt from an appropriate solvent system (e.g., Methanol/Ether). |
Conclusion
This application note provides a reliable and well-characterized three-stage synthesis for this compound. By understanding the chemical principles of the Michael addition and the critical Dieckmann condensation step, researchers can confidently produce this valuable pharmaceutical intermediate. Adherence to anhydrous conditions and careful execution of the workup and purification steps are paramount to achieving a high yield of pure product.
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Tsuji, J. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH. Retrieved from [Link]
-
Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]
-
AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]
-
American Chemical Society. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
ResearchGate. (2025). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
-
Organic Reactions. (1967). The Dieckmann Condensation. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C14H17NO3). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
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Analytical methods for the quantification of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Introduction
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration are critical parameters that directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification are essential in pharmaceutical development and quality control.[1][2] This application note provides a comprehensive guide to the quantitative analysis of this compound, detailing validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The methodologies presented herein are designed to be accurate, precise, and specific, adhering to the principles of analytical method validation as outlined by major regulatory bodies.[1][3][4] The choice of analytical technique will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of pharmaceutical intermediates due to its high resolution, sensitivity, and robustness. The presence of a benzene ring in this compound allows for sensitive detection by UV spectroscopy.
Principle of the Method
The method involves separating the analyte from potential impurities on a reverse-phase HPLC column. The mobile phase, a mixture of an organic solvent and an aqueous buffer, is optimized to achieve good peak shape and resolution. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.
Experimental Protocol
1.2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
This compound reference standard
-
1.2.2. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure good peak shape. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[5] The optimal mobile phase composition should be determined during method development.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[6]
1.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
1.2.4. Data Analysis
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Method Validation Parameters
A summary of typical validation parameters for this HPLC-UV method is provided below. These should be established in accordance with ICH guidelines.[2]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank or placebo at the retention time of the analyte |
Experimental Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] For compounds like this compound, which may have limited volatility, derivatization might be necessary to improve its chromatographic properties. However, direct analysis is also possible depending on the instrument's capabilities.
Principle of the Method
The sample is vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reagents:
-
Dichloromethane or Ethyl acetate (GC grade)
-
This compound reference standard
-
(Optional) Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
2.2.2. Preparation of Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent like dichloromethane or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
Sample Solution: Prepare the sample in the same solvent as the standards to a concentration within the calibration range.
-
(Optional) Derivatization: To an aliquot of the standard or sample solution, add the derivatizing agent and heat as required to complete the reaction. This step should be optimized for reaction time and temperature.
2.2.3. GC-MS Conditions
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
2.2.4. Data Analysis
For quantification, it is recommended to use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions of the analyte. Construct a calibration curve by plotting the peak area of a selected ion against the concentration of the standards.
Experimental Workflow Diagram
Caption: Workflow for the quantitative NMR (qNMR) analysis of this compound.
Conclusion
This application note provides detailed protocols for the quantitative analysis of this compound using HPLC-UV, GC-MS, and qNMR spectroscopy. The choice of method will be dictated by the specific analytical needs and available resources. Proper method validation should be performed for each technique to ensure reliable and accurate results, which are crucial for maintaining the quality and safety of pharmaceutical products. [2]
References
- Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Benchchem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- Benchchem. (2025).
- NHS Pharmaceutical Quality Control. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- PharmaTutor. (n.d.).
- Gavin Publishers. (2018).
- SIELC Technologies. (n.d.). Separation of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt on Newcrom R1 HPLC column.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- University of Oxford. (2017).
- Journal of Pharmaceutical and Biomedical Analysis. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
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The Strategic Application of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride in Modern Drug Design
Introduction: The Privileged Piperidine Scaffold and the Versatility of a Key Building Block
In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif frequently found in a vast array of pharmacologically active compounds.[1] Its conformational flexibility and the ability to be readily functionalized at multiple positions make it an ideal framework for designing molecules that can precisely interact with biological targets. Within this important class of heterocycles, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride emerges as a particularly valuable and versatile building block for the synthesis of complex pharmaceutical agents, most notably potent analgesics and other central nervous system (CNS) active drugs.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in drug design. We will delve into the synthetic rationale behind its use, provide detailed protocols for its synthesis and subsequent transformations, and explore its role in the development of impactful therapeutics, with a particular focus on the synthesis of potent opioid analgesics like remifentanil.
Core Attributes of a Versatile Scaffold
The utility of this compound in drug design stems from its unique combination of structural features:
-
The 4-Oxopiperidine Core: This feature provides a key reactive handle for introducing a wide variety of substituents at the 4-position, a critical determinant of pharmacological activity in many piperidine-based drugs.[3][4]
-
The 3-Carboxylate Group: The methyl ester at the 3-position offers another site for chemical modification and can influence the molecule's polarity and binding interactions.
-
The N-Benzyl Protecting Group: The benzyl group serves as a robust protecting group for the piperidine nitrogen, allowing for selective reactions at other positions of the ring. Importantly, it can be readily removed under various conditions to enable further diversification of the scaffold.[5][6]
These attributes make this compound an ideal starting point for creating libraries of diverse molecules for high-throughput screening and lead optimization.
Synthesis of the Core Scaffold: The Dieckmann Condensation
The primary method for synthesizing this compound is the intramolecular Dieckmann condensation of a diester.[7][8][9] This powerful carbon-carbon bond-forming reaction is a cornerstone of cyclic ketone synthesis.
Caption: Dieckmann condensation workflow for synthesis.
Protocol 1: Synthesis of this compound
This protocol outlines a typical laboratory-scale synthesis via Dieckmann condensation.
Materials:
-
N,N-bis(2-carbomethoxyethyl)benzylamine
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol
-
Anhydrous toluene
-
Hydrochloric acid (ethanolic solution)
-
Diethyl ether
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, dissolve N,N-bis(2-carbomethoxyethyl)benzylamine (1 equivalent) in anhydrous toluene.
-
Base Addition: Prepare a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol. Add this solution dropwise to the stirred solution of the diester at room temperature.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Separate the organic layer and extract the aqueous layer with toluene or ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Salt Formation: Remove the solvent under reduced pressure to obtain the free base of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate as an oil. Dissolve the oil in a minimal amount of diethyl ether and cool in an ice bath. Add a solution of hydrochloric acid in ethanol dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white crystalline powder.[10]
| Parameter | Typical Value |
| Yield | 75-85% |
| Purity | >95% (by NMR) |
| Melting Point | 185 °C (decomposes)[11] |
Application in the Synthesis of Potent Opioid Analgesics: The Case of Remifentanil
A prime example of the strategic use of this compound is in the synthesis of remifentanil, a potent, ultra-short-acting µ-opioid agonist used in anesthesia.[12][13][14] The synthesis of remifentanil showcases several key transformations of the starting scaffold.
Caption: Synthetic workflow from the core scaffold to Remifentanil.
Protocol 2: Key Transformations Towards Remifentanil
The following protocols detail the key steps in transforming this compound into the core structure of remifentanil.
A. Reductive Amination of the 4-Oxo Group
This step introduces the crucial anilino group at the 4-position.
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[15]
-
Acetic acid
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) and aniline (1.1 equivalents) in DCM, add glacial acetic acid (2 equivalents).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[1]
B. N-Debenzylation: Unmasking the Piperidine Nitrogen
This crucial step removes the benzyl protecting group, allowing for further functionalization of the piperidine nitrogen. Catalytic transfer hydrogenation is a common and effective method.[16]
Materials:
-
N-Benzylated piperidine derivative from the previous step
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or Hydrogen gas
-
Methanol or Ethanol
Procedure (Catalytic Transfer Hydrogenation):
-
Reaction Setup: Dissolve the N-benzylated piperidine derivative (1 equivalent) in methanol. Add 10% Pd/C (10-20% by weight).
-
Hydrogen Source: Add ammonium formate (5 equivalents) in one portion.
-
Reaction: Heat the mixture to reflux for 1-3 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to obtain the debenzylated product.
| Transformation | Key Reagents | Typical Yield | Causality |
| Reductive Amination | Aniline, NaBH(OAc)₃ | 80-90% | Introduces the essential anilino moiety for opioid receptor binding. |
| N-Debenzylation | H₂, Pd/C or Ammonium formate, Pd/C | >90% | Unmasks the piperidine nitrogen for the introduction of the propanoate side chain, which is critical for the ultra-short-acting nature of remifentanil.[13] |
| Michael Addition | Methyl acrylate | 70-80% | Adds the methyl propanoate side chain, which is susceptible to rapid hydrolysis by esterases, leading to the drug's short duration of action.[12] |
Structure-Activity Relationship (SAR) Insights
The design of potent analgesics based on the 4-anilinopiperidine scaffold is heavily guided by structure-activity relationships.[4][17]
-
4-Anilino Group: The N-phenylpropanamido group at the 4-position is crucial for high-affinity binding to the µ-opioid receptor.
-
Piperidine Nitrogen Substituent: The nature of the substituent on the piperidine nitrogen significantly influences the potency and pharmacokinetic properties of the drug. For instance, the phenethyl group in fentanyl contributes to its high potency.[18] In remifentanil, the methyl propanoate side chain is designed for rapid metabolic inactivation.[12][13]
-
Substituents on the Piperidine Ring: Modifications at the 3-position of the piperidine ring can modulate potency and duration of action.[17]
The versatility of this compound allows for systematic exploration of these SAR principles, enabling the fine-tuning of a drug candidate's properties.
Conclusion
This compound is a highly valuable and strategically important building block in modern drug design. Its readily accessible synthesis via Dieckmann condensation and the presence of multiple functional handles allow for the efficient construction of complex molecular architectures. As demonstrated by its application in the synthesis of potent analgesics like remifentanil, this scaffold provides a robust platform for the development of novel therapeutics targeting the central nervous system and beyond. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to fully leverage the potential of this versatile intermediate in their drug discovery endeavors.
References
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Casy, A. F., Hassan, M. M., Simmonds, A. B., & Staniforth, D. (1969). Structure-activity relations in analgesics based on 4-anilinopiperidine. Journal of Pharmacy and Pharmacology, 21(7), 434–440. [Link]
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Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An efficient, optimized synthesis of fentanyl and related analogs. PLoS One, 9(9), e108250. [Link]
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Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377–381. [Link]
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ChemBK. (2024, April 9). This compound. [Link]
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Feldman, P. L., James, M. K., Brackeen, M. F., Bilotta, J. M., Schuster, S. V., Lahey, A. P., Lutz, M. W., Johnson, M. R., & Leighton, H. J. (1991). Design, Synthesis, and Pharmacological Evaluation of Ultrashort- to Long-acting Opioid Analgetics. Journal of Medicinal Chemistry, 34(7), 2202–2208. [Link]
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Organic Chemistry Portal. Dieckmann Condensation. [Link]
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ResearchGate. Insights into the Chemical Discovery of Remifentanil. [Link]
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Chemistry Steps. Dieckmann Condensation – An Intramolecular Claisen Reaction. [Link]
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Forbes, I. T., Johnson, C. N., & Thompson, M. (1992). An efficient method for the N-debenzylation of aromatic heterocycles. Journal of the Chemical Society, Perkin Transactions 1, (2), 275–277. [Link]
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NROChemistry. Dieckmann Condensation. [Link]
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PubChem. This compound. [Link]
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Defense Technical Information Center. SCALED-UP SYNTHESIS: SALTS OF CARFENTANIL AND REMIFENTANIL. [Link]
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National Center for Biotechnology Information. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]
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National Center for Biotechnology Information. Emerging Synthetic Fentanyl Analogs. [Link]
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ResearchGate. Synthetic approaches to remifentanil. [Link]
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National Center for Biotechnology Information. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]
-
ResearchGate. Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. [Link]
-
ResearchGate. Interception of enamine intermediates in reductive functionalization of lactams by sodium hydride: Synthesis of 2-cyano-3-iodo piperidines and pyrrolidines. [Link]
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ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
-
MDPI. The Synthesis of Biphasic Metabolites of Carfentanil. [Link]
-
Reddit. Challenging reductive amination. [Link]
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Royal Society of Chemistry. The synthesis of sterically hindered amines by a direct reductive amination of ketones. [Link]
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National Center for Biotechnology Information. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]
-
Semantic Scholar. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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Rhodium.ws. CTH Removal of N-Benzyl Groups. [Link]
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Wikipedia. Fentanyl. [Link]
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PubMed. Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. [Link]
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PubMed. Fentanyl analogs: structure-activity-relationship study. [Link]
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Protocol for the N-debenzylation of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Abstract
This application note provides a comprehensive guide for the N-debenzylation of methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, a critical transformation for accessing the core piperidine scaffold in pharmaceutical synthesis. The primary method detailed is catalytic transfer hydrogenation (CTH), a safer and more operationally convenient alternative to traditional high-pressure hydrogenation.[1] This protocol emphasizes the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the reaction. We will explore the reaction mechanism, provide a detailed step-by-step protocol, present key reaction parameters in a tabular format, and offer troubleshooting guidance.
Introduction
The piperidine moiety is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. The synthesis of substituted piperidines often involves the use of an N-benzyl protecting group, which is stable under various reaction conditions but can be readily removed at a later stage.[2][3] The target compound of this protocol, this compound, is a key intermediate in the synthesis of numerous drug molecules.[4][5] Its successful N-debenzylation to yield methyl 4-oxopiperidine-3-carboxylate is a crucial step in the synthetic pathway.[6][7]
This guide focuses on catalytic transfer hydrogenation (CTH) as the method of choice for this transformation. CTH offers significant advantages over classical catalytic hydrogenation, including enhanced safety by avoiding the use of high-pressure hydrogen gas and milder reaction conditions, often at or near room temperature and atmospheric pressure.[1] In CTH, a hydrogen donor, such as ammonium formate or formic acid, generates hydrogen in situ in the presence of a palladium catalyst.[1][8]
Principles of Catalytic Transfer Hydrogenation for N-Debenzylation
Catalytic transfer hydrogenation for N-debenzylation involves the transfer of hydrogen from a donor molecule to the substrate, mediated by a metal catalyst, typically palladium on carbon (Pd/C).[1][2] The generally accepted mechanism involves the following key steps:
-
Adsorption of the Hydrogen Donor: The hydrogen donor (e.g., formate from ammonium formate) adsorbs onto the palladium surface.
-
Generation of Palladium Hydride: The palladium catalyst facilitates the decomposition of the hydrogen donor, generating palladium hydride species (Pd-H) on the catalyst surface.
-
Adsorption of the Substrate: The N-benzylpiperidine substrate adsorbs onto the catalyst surface.
-
Hydrogenolysis: The adsorbed substrate undergoes hydrogenolysis, where the C-N bond of the benzyl group is cleaved by the palladium hydride species. This results in the formation of the debenzylated piperidine and toluene.
-
Desorption of Products: The final products, the debenzylated piperidine and toluene, desorb from the catalyst surface, regenerating the active catalyst for the next cycle.
The choice of hydrogen donor is critical. Ammonium formate is often preferred as it operates under neutral conditions, which can be advantageous for sensitive substrates.[9]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the N-debenzylation of this compound.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Palladium on Carbon (10% Pd) | Commercially Available | |
| Ammonium Formate | ≥97% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Celite® | Commercially Available | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Setup and Procedure
Caption: Experimental workflow for N-debenzylation.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% palladium on carbon (10-20 mol% Pd relative to the substrate) to the stirred solution.
-
Add ammonium formate (3-5 eq) to the reaction mixture in portions to control any initial effervescence.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[9] Wash the Celite® pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired product, methyl 4-oxopiperidine-3-carboxylate.
Key Reaction Parameters
The efficiency and success of the N-debenzylation are influenced by several factors. The following table summarizes key parameters and their typical ranges.
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 10-20 mol% Pd | Lower loadings may result in incomplete reaction, while higher loadings can be uneconomical.[10] |
| Hydrogen Donor | Ammonium Formate (3-5 eq) | A sufficient excess is required to drive the reaction to completion.[1] |
| Solvent | Methanol or Ethanol | Protic solvents are generally effective for CTH reactions.[9] |
| Temperature | Reflux | Elevated temperature increases the reaction rate. |
| Reaction Time | 2-4 hours | Should be optimized by monitoring the reaction progress. |
Reaction Mechanism Visualization
Caption: N-debenzylation reaction mechanism.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient catalyst or hydrogen donor- Inactive catalyst | - Increase the amount of catalyst and/or ammonium formate.- Use fresh, high-quality catalyst. |
| Low Yield | - Product loss during workup- Side reactions | - Ensure thorough extraction and careful handling during purification.- Optimize reaction conditions (temperature, time) to minimize side product formation. |
| Catalyst Poisoning | Presence of impurities (e.g., sulfur compounds) in the starting material or solvent. | Purify the starting material and use high-purity solvents. |
Safety Precautions
-
Catalyst Handling: Palladium on carbon is flammable, especially when dry.[11][12] Handle it in a well-ventilated fume hood and avoid creating dust. Keep the catalyst moist with solvent.[13]
-
Hydrogen Gas: Although CTH avoids the use of high-pressure hydrogen, small amounts of hydrogen gas may be evolved. Ensure adequate ventilation.[14]
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Avoid contact of reagents with skin and eyes.[4]
Expected Results and Characterization
The expected product is methyl 4-oxopiperidine-3-carboxylate. The successful synthesis can be confirmed by standard analytical techniques:
-
¹H NMR: Appearance of a signal for the N-H proton and disappearance of the signals corresponding to the benzyl group.
-
¹³C NMR: Disappearance of the signals corresponding to the benzyl group carbons.
-
Mass Spectrometry: Observation of the correct molecular ion peak for the debenzylated product.
-
TLC/LC-MS: A new spot/peak corresponding to the product with a different retention time/factor compared to the starting material.
Conclusion
This application note provides a reliable and detailed protocol for the N-debenzylation of this compound using catalytic transfer hydrogenation. By understanding the underlying principles and carefully following the outlined procedure, researchers can efficiently and safely synthesize the desired piperidine core, a valuable intermediate in drug discovery and development.
References
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Application Notes: Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride – A Versatile Scaffold for Complex Heterocyclic Synthesis
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride stands out as a preeminent building block, offering a unique convergence of reactive functionalities within a conformationally well-defined piperidine core.[1] This compound is not merely an intermediate; it is a carefully designed scaffold featuring a β-keto ester system, a protected secondary amine, and a reactive ketone. This trifecta of functional groups provides chemists with multiple, orthogonal handles for sequential chemical transformations.
The piperidine ring is a privileged scaffold, appearing in a vast array of FDA-approved drugs and biologically active natural products. The N-benzyl group serves as a robust and readily cleavable protecting group, while the β-keto ester moiety is a linchpin for constructing a diverse range of fused heterocyclic systems, such as pyrazoles, pyrimidines, and isoxazoles.[2] This application note will explore the inherent reactivity of this versatile building block and provide detailed protocols for its application in the synthesis of high-value chemical entities.
Physicochemical & Structural Properties
A thorough understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis. This compound is typically a white to pale cream crystalline powder that is hygroscopic.[1][3] Its hydrochloride salt form enhances stability and often improves handling characteristics compared to the free base.
| Property | Value | Reference(s) |
| CAS Number | 3939-01-3 | [1][4][5][6] |
| Molecular Formula | C₁₄H₁₈ClNO₃ | [1][6][7] |
| Molecular Weight | 283.75 g/mol | [2][4][7] |
| Appearance | White to pale cream crystalline powder | [1][3][6] |
| Melting Point | 185 °C (decomposition) | [1][4] |
| Solubility | Soluble in methanol and water | [2] |
| SMILES | COC(=O)C1CN(CCC1=O)CC2=CC=CC=C2.Cl | [4][7] |
| InChI Key | BRADBAOVPACOQQ-UHFFFAOYSA-N | [4][7] |
The Nexus of Reactivity: A Chemist's Perspective
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The strategic placement of the ketone and ester allows for a wide range of classical and modern organic transformations.
-
The β-Keto Ester System (C3-C4) : This is the molecule's reactive core. The methylene group at the C3 position is flanked by two electron-withdrawing groups, rendering its proton highly acidic and susceptible to deprotonation. This enables a host of reactions, most notably condensation with dinucleophiles to form fused heterocyclic rings.
-
The C4 Ketone : The carbonyl group at C4 is a versatile handle for nucleophilic additions (e.g., Grignard, organolithium reagents), reductions to the corresponding alcohol, or conversion to an olefin via Wittig-type reactions.
-
The N-Benzyl Group : This group serves two primary purposes. First, it protects the piperidine nitrogen from unwanted side reactions, such as N-alkylation or oxidation. Second, it can be readily removed under standard catalytic hydrogenation conditions (a process known as debenzylation) to reveal the secondary amine, which can then be functionalized in the final steps of a synthetic sequence.
Sources
- 1. chembk.com [chembk.com]
- 2. Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (882182-30-1) for sale [vulcanchem.com]
- 3. This compound, 95% 100 g | Request for Quote [thermofisher.com]
- 4. Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate 95 3939-01-3 [sigmaaldrich.com]
- 5. Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride-India Fine Chemicals [indiafinechemicals.com]
- 6. Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - Safety Data Sheet [chemicalbook.com]
- 7. This compound | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: HPLC Method Development for Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Piperidine Derivatives and the Role of HPLC
Piperidine, a saturated six-membered heterocycle containing a nitrogen atom, is a crucial structural motif in a vast array of pharmaceuticals and biologically active compounds. Its derivatives exhibit a wide range of pharmacological activities, making them a cornerstone in drug discovery and development. The precise and accurate quantification of these compounds is paramount for ensuring drug safety, efficacy, and quality control. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for the separation, identification, and quantification of piperidine derivatives due to its high resolution, sensitivity, and versatility.
This application note provides a comprehensive guide to developing robust and reliable HPLC methods for the analysis of piperidine derivatives. It delves into the specific challenges associated with these basic compounds and offers systematic protocols for method optimization, from initial column and mobile phase selection to fine-tuning for optimal separation.
Core Principles of HPLC Method Development for Piperidine Derivatives
The development of a successful HPLC method is a systematic process that involves understanding the physicochemical properties of the analyte and carefully selecting and optimizing the chromatographic conditions. For piperidine derivatives, which are basic in nature, particular attention must be paid to controlling the mobile phase pH to achieve good peak shape and reproducible retention.
The Challenge of Analyzing Basic Compounds
Piperidine and its derivatives are basic compounds, with the pKa of the conjugate acid of piperidine being approximately 11.12. This basicity presents a significant challenge in reversed-phase HPLC. At neutral or acidic pH, the piperidine nitrogen is protonated, leading to a positively charged species. This charged form can interact with residual acidic silanol groups on the surface of conventional silica-based stationary phases, resulting in a phenomenon known as peak tailing. Peak tailing compromises resolution, reduces sensitivity, and complicates accurate quantification.
Strategies to Mitigate Peak Tailing:
-
Mobile Phase pH Control: Operating at a low pH (typically between 2 and 4) protonates the silanol groups on the stationary phase, minimizing their interaction with the protonated basic analytes. Conversely, using a high pH (above 8, with a pH-stable column) can deprotonate the piperidine nitrogen, rendering it neutral and increasing its retention through hydrophobic interactions.
-
Use of Buffers: Buffers are essential to maintain a constant and reproducible mobile phase pH, which is critical for consistent retention times and peak shapes of ionizable compounds like piperidine derivatives.
-
Column Selection: Modern HPLC columns with high-purity silica and effective end-capping significantly reduce the number of accessible silanol groups, leading to improved peak shapes for basic compounds. Specialized columns, such as those with embedded polar groups or hybrid particle technology, can also offer enhanced performance.
-
Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the residual silanol groups, reducing their interaction with the basic analyte. However, this approach can sometimes lead to shorter column lifetimes.
A Systematic Approach to Method Development
A logical and structured approach is key to efficient and successful HPLC method development. The following workflow outlines the critical steps involved.
Caption: A systematic workflow for HPLC method development for piperidine derivatives.
Experimental Protocols
Protocol 1: Initial Screening of Chromatographic Conditions
This protocol outlines the initial steps for evaluating the chromatographic behavior of a piperidine derivative.
1. Analyte Characterization:
-
Determine the pKa of the piperidine derivative. This is crucial for selecting the appropriate mobile phase pH.
-
Measure the UV-Visible spectrum of the analyte to determine the optimal detection wavelength. If the compound lacks a strong chromophore, derivatization or alternative detection methods may be necessary.
2. Standard and Sample Preparation:
-
Prepare a stock solution of the piperidine derivative standard in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Prepare working standards by diluting the stock solution to a concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).
-
Dissolve and dilute samples in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.
3. Initial HPLC Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A good general-purpose reversed-phase column that provides a balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.5-3.0) | Low pH suppresses the ionization of silanol groups, minimizing peak tailing for basic compounds. Formic acid is a good choice for LC-MS compatibility. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers in reversed-phase HPLC. Acetonitrile often provides better peak shapes and lower viscosity. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient helps to determine the approximate elution time of the analyte and any impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable and reproducible retention times. |
| Detection | UV at λmax of the analyte (or Diode Array Detector for spectral analysis) | Ensures optimal sensitivity. A Diode Array Detector (DAD) can provide valuable spectral information for peak identification and purity assessment. |
| Injection Volume | 10 µL | A typical injection volume. This may need to be adjusted to avoid column overload. |
4. Data Evaluation:
-
Assess the retention time, peak shape (asymmetry factor), and resolution of the analyte peak.
-
A tailing factor (Tf) greater than 1.2 may indicate the need for further optimization.
Protocol 2: Mobile Phase Optimization
Based on the initial screening results, the mobile phase composition can be optimized to improve the separation.
1. Optimizing the Organic Modifier:
-
If the initial run was with acetonitrile, perform a run with methanol under the same gradient conditions.
-
Compare the selectivity and resolution of the two runs. The choice of organic modifier can significantly alter the elution order of compounds.
2. Fine-Tuning the Mobile Phase pH:
-
If peak tailing is still an issue at low pH, consider using a buffered mobile phase. Prepare a buffer with a pKa within ±1 pH unit of the desired mobile phase pH. For example, a phosphate buffer can be used to maintain a stable pH between 2 and 3.
-
Alternatively, explore high pH conditions (e.g., pH 9-10) using a pH-stable column (e.g., a hybrid or polymer-based column). At high pH, the piperidine derivative will be in its neutral form, which can improve retention and peak shape.
3. Adjusting the Gradient Profile:
-
If the analyte elutes very early or very late in the initial gradient, adjust the gradient slope.
-
For early eluting peaks, a shallower gradient at the beginning of the run can improve resolution.
-
For late-eluting peaks, a steeper gradient can reduce the analysis time.
Caption: Decision-making process for mobile phase optimization in HPLC.
Data Presentation: Example Method Conditions
The following table summarizes example starting conditions for the HPLC analysis of a hypothetical piperidine derivative.
| Parameter | Condition 1 (Low pH) | Condition 2 (High pH) |
| Column | C18, 4.6 x 150 mm, 5 µm | Hybrid C18, 4.6 x 150 mm, 5 µm (pH stable) |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 2.5 | 10 mM Ammonium Bicarbonate, pH 10.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 10-70% B in 15 min | 20-80% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 35 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the basic analyte and residual silanols on the stationary phase. | Lower the mobile phase pH to 2-3. Use a highly end-capped or a specialized column for basic compounds. Add a competing base like TEA to the mobile phase (use with caution). Consider using a high pH mobile phase with a pH-stable column. |
| Poor Resolution | Suboptimal mobile phase composition or gradient. Inappropriate stationary phase. | Optimize the organic modifier (acetonitrile vs. methanol). Adjust the gradient slope. Try a column with a different selectivity (e.g., phenyl or polar-embedded phase). |
| Variable Retention Times | Fluctuation in mobile phase pH. Unstable column temperature. | Use a buffer in the mobile phase. Ensure the pH of the aqueous portion of the mobile phase is measured before mixing with the organic solvent. Use a column oven to maintain a constant temperature. |
| No or Low UV Signal | Analyte lacks a chromophore. Incorrect detection wavelength. | Use a detector suitable for non-UV absorbing compounds, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS). Consider pre-column or post-column derivatization to introduce a chromophore. Use a Diode Array Detector to scan for the optimal wavelength. |
Conclusion
The successful HPLC method development for piperidine derivatives hinges on a systematic approach that addresses the inherent challenges of analyzing basic compounds. By carefully controlling the mobile phase pH, selecting the appropriate column, and optimizing the mobile phase composition, it is possible to achieve robust, reliable, and reproducible separations. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop high-quality HPLC methods for the analysis of this important class of compounds.
References
- PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- LCGC International.
- Chromatography Today. (2023, July 18).
- ResearchGate. (2025, August 5).
- Phenomenex. HPLC Tech Tip: Basic Analytes and High pH.
- Moravek.
- uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- American Pharmaceutical Review. Pharmaceutical HPLC Detectors.
- Agilent.
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Axcend. (2024, October 25).
- Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds.
- Journal of Chromatographic Science. (2015, January 29).
- Pharmaguideline. Different Types of HPLC Detectors.
- Chrom Tech, Inc. (2025, October 28).
- Element Lab Solutions. Peak Tailing in HPLC.
- Benchchem. Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmd_nmz3CzZe3I2WzFqIlXxSgeV9EqbZzzkt-UykDDCHQwhgR_ngtvhJSqFeBfZ60CwY94t8cjjqPahLco8E4eSXKSkTeoD2t3k_-NyAzdC_bKGqBNbp5IheSpeypgPOsM-H0G5as79sIH6b7DlQMPOqLLYCIJMqaqqer2QvogWYu8QKDNwTBm4Mragt-Xd8NvcsIMVVjhMFGNUTx6XlRXwR9SLZvTRxmIlnaSSCQHoH4=](
Application and Protocol for the NMR Characterization of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for the Nuclear Magnetic Resonance (NMR) characterization of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS No: 3939-01-3). As a key intermediate in the synthesis of various pharmaceutical compounds, unequivocal structural confirmation is paramount.[1] This document outlines the fundamental principles, practical protocols, and in-depth spectral analysis required for the comprehensive structural elucidation of this N-substituted piperidine derivative. Particular attention is given to the phenomenon of keto-enol tautomerism, a characteristic feature of β-keto esters that significantly influences the NMR spectrum. While a definitive, publicly available spectrum for this specific compound is not available, this guide synthesizes data from structurally related analogs and foundational NMR principles to provide a robust predictive analysis and a procedural blueprint for researchers.
Introduction: The Structural Significance of a Versatile Intermediate
This compound is a heterocyclic building block belonging to the piperidone class of compounds.[1] Its structure incorporates a piperidine-4-one core, an N-benzyl group, and a methyl carboxylate group at the C3 position.[2] This specific arrangement of functional groups makes it a valuable precursor in the synthesis of a wide range of biologically active molecules. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.
The precise characterization of this molecule is critical for ensuring the identity and purity of downstream products in drug discovery and development pipelines. NMR spectroscopy stands as the most powerful technique for this purpose, offering detailed insights into the molecular framework, including stereochemistry and dynamic processes.
Key Structural Features for NMR Analysis
The molecule presents several distinct regions for NMR interrogation:
-
N-Benzyl Group: Comprising a monosubstituted phenyl ring and a benzylic methylene bridge.
-
Piperidine Ring: A six-membered saturated heterocycle with methylene groups and a methine group.
-
β-Keto Ester Moiety: The ketone at C4 and the ester at C3 give rise to the potential for keto-enol tautomerism.
A thorough NMR analysis will not only confirm the presence and connectivity of these groups but also shed light on the conformational dynamics of the piperidine ring and the equilibrium between tautomeric forms.
The Phenomenon of Keto-Enol Tautomerism in the Piperidine Ring
A central aspect of the NMR characterization of this compound is the potential for keto-enol tautomerism. As a β-keto ester, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate can exist in equilibrium between its keto and enol forms. This equilibrium is a dynamic process that is often slow on the NMR timescale, allowing for the observation of distinct signals for both tautomers.
Caption: Keto-enol tautomerism equilibrium.
The position of this equilibrium is highly dependent on the solvent, temperature, and concentration. Generally, polar, protic solvents tend to favor the keto form, while nonpolar solvents can stabilize the enol form through intramolecular hydrogen bonding. An understanding of this phenomenon is crucial for interpreting the potentially complex NMR spectra that may arise.
Experimental Protocols
Sample Preparation
A well-prepared sample is fundamental to acquiring high-quality NMR spectra.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃)
-
High-quality 5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Protocol:
-
Weigh the desired amount of the compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent is critical; DMSO-d₆ is often a good starting point for hydrochloride salts due to its high polarity and ability to dissolve them.
-
Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary, but monitor for any degradation.
-
Transfer the clear solution into a clean NMR tube using a pipette.
-
Ensure the solution is free of any particulate matter. If solids are present, filter the solution through a small plug of cotton wool in a Pasteur pipette.
-
Cap the NMR tube securely and label it clearly.
NMR Spectrometer Parameters
The following are general starting parameters for a 400 MHz spectrometer. These should be optimized as needed.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled single pulse (zgpg30) |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | ~4 seconds | ~1-2 seconds |
| Relaxation Delay | 1-2 seconds | 2 seconds |
| Number of Scans | 16-64 | 1024 or more |
Predicted Spectral Data and Interpretation
While specific experimental data is not publicly available, a detailed prediction of the ¹H and ¹³C NMR spectra can be made based on the known chemical structure and data from analogous compounds. The following tables provide expected chemical shift ranges and assignments for the keto form, which is expected to be predominant in a polar solvent like DMSO-d₆.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 - 12.0 | broad s | 1H | N-H (protonated) | The acidic proton of the hydrochloride salt will be highly deshielded and may exchange with residual water, leading to a broad signal. |
| ~7.30 - 7.50 | m | 5H | Aromatic (C₆H₅) | Protons of the phenyl ring will appear in the typical aromatic region. |
| ~4.30 - 4.50 | s | 2H | Benzyl CH₂ | The benzylic protons are deshielded by the adjacent nitrogen and phenyl ring. Due to the hydrochloride salt, the nitrogen lone pair is protonated, affecting this shift. |
| ~3.65 | s | 3H | Methoxy (OCH₃) | The methyl ester protons will appear as a sharp singlet. |
| ~3.50 - 4.00 | m | 1H | H-3 | The methine proton at the chiral center, adjacent to the ester and piperidone ring. |
| ~2.80 - 3.40 | m | 4H | H-2, H-6 | The methylene protons adjacent to the nitrogen are deshielded. |
| ~2.40 - 2.70 | m | 2H | H-5 | The methylene protons adjacent to the carbonyl group. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~205 - 210 | C=O (Ketone, C4) | The ketone carbonyl carbon will be significantly downfield. |
| ~168 - 172 | C=O (Ester, C=O) | The ester carbonyl carbon appears in its characteristic region. |
| ~130 - 135 | Aromatic (ipso-C) | The quaternary carbon of the phenyl ring attached to the benzylic CH₂. |
| ~128 - 130 | Aromatic (CH) | The protonated carbons of the phenyl ring. |
| ~60 - 65 | Benzyl CH₂ | The benzylic carbon. |
| ~55 - 60 | C-3 | The methine carbon at the chiral center. |
| ~52 - 55 | Methoxy (OCH₃) | The methyl ester carbon. |
| ~45 - 55 | C-2, C-6 | The methylene carbons adjacent to the nitrogen. |
| ~35 - 40 | C-5 | The methylene carbon adjacent to the ketone. |
Advanced NMR Experiments for Full Structural Confirmation
To unambiguously assign all proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments is recommended.
Caption: Workflow for comprehensive NMR analysis.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connectivity within the piperidine ring and the identification of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, providing a definitive link between the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for confirming the overall structure by, for example, showing a correlation from the benzylic protons to the ipso-carbon of the phenyl ring and to the C2 and C6 carbons of the piperidine ring.
Troubleshooting and Considerations
-
Broad Signals: Broadening of signals, particularly those for protons near the nitrogen, can occur due to the quadrupolar nature of the ¹⁴N nucleus or from conformational exchange of the piperidine ring.[3]
-
Presence of Enol Form: If the enol tautomer is present, additional signals will appear in the spectra. The enol form would be characterized by a vinyl proton signal (around 5-6 ppm) and the absence of the C3 methine proton signal. The enolic OH proton would likely appear as a very broad signal.
-
Solvent Effects: Recording spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆) can provide valuable information. The chemical shifts of protons can change significantly, which can help to resolve overlapping signals and study the keto-enol equilibrium.
Conclusion
The NMR characterization of this compound is a multi-faceted process that goes beyond simple spectral acquisition. A thorough understanding of the molecule's structural features, particularly the potential for keto-enol tautomerism, is essential for accurate data interpretation. By employing a combination of 1D and 2D NMR techniques and following rigorous sample preparation and experimental protocols, researchers can achieve an unambiguous structural elucidation of this important pharmaceutical intermediate, ensuring its identity and purity for subsequent applications in drug development.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].
-
ChemBK. This compound. Available at: [Link].
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link].
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Safe Handling and Storage of Piperidine Compounds: A Comprehensive Guide for Researchers
Piperidine and its derivatives are indispensable building blocks in modern drug discovery and organic synthesis. However, their utility is matched by significant health and safety considerations. This guide provides a detailed framework for the safe handling, storage, and emergency management of piperidine compounds, ensuring the well-being of laboratory personnel and the integrity of research. The protocols outlined herein are designed to be self-validating, integrating causality with procedural steps to foster a deep-rooted culture of safety.
Understanding the Hazard Profile of Piperidine
Piperidine is a highly flammable, corrosive, and toxic compound.[1][2][3][4][5] It can cause severe skin burns and eye damage upon contact.[1][2][4][5][6] Inhalation or skin absorption can be toxic, and in some cases, fatal.[1][2] It is crucial to understand the specific hazards associated with the particular piperidine derivative being used by consulting its Safety Data Sheet (SDS).
Key Hazards:
-
Flammability: Piperidine is a highly flammable liquid and vapor.[1][2][3][4][5][6] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[1][3]
-
Corrosivity: It is a strong alkaline agent that can cause severe burns to the skin, eyes, and respiratory tract.[1][2][4][5][7]
-
Toxicity: Piperidine is harmful if swallowed, toxic in contact with skin, and can be fatal if inhaled.[1][2][4][5] It can also affect the liver and kidneys.[3]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[1][2][5] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2][5] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[1][2][5] |
| Skin Corrosion/Irritation | 1A/1B/1C | H314: Causes severe skin burns and eye damage.[1][2][5] |
| Acute Toxicity, Inhalation | 1 or 3 | H330/H331: Fatal if inhaled or Toxic if inhaled.[1][2][5] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1][2] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is paramount.
Engineering Controls: The First Line of Defense
-
Ventilation: All work with piperidine compounds must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Local exhaust ventilation should be used to control the release of vapors at the source.[3]
-
Explosion-Proof Equipment: Due to the high flammability, all electrical equipment, including stirring plates, heating mantles, and lighting, must be explosion-proof.[1][2][5][8]
-
Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all metal containers and transfer equipment must be properly grounded and bonded.[1][2][5][8]
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate work area.[3][5]
Personal Protective Equipment (PPE): Essential for Direct Handling
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Hand Protection: Wear chemically resistant gloves, such as butyl rubber or nitrile rubber.[2] It is crucial to check the glove manufacturer's compatibility data for piperidine. Always inspect gloves for any signs of degradation or perforation before use.[9]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1][10] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]
-
Skin and Body Protection: A flame-retardant lab coat is required.[9] For larger quantities or tasks with a high splash potential, a chemical-resistant apron or a full chemical suit should be considered.[9]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3][9]
Workflow for Donning and Doffing PPE
Caption: Sequential process for correctly putting on and removing Personal Protective Equipment.
Safe Handling and Experimental Protocols
Adherence to strict protocols is non-negotiable when working with piperidine compounds.
General Handling Practices
-
Avoid Inhalation and Contact: Never work with piperidine compounds on an open bench. Always use a fume hood. Avoid direct contact with skin, eyes, and clothing.[4][11]
-
Prevent Ignition: Keep away from heat, sparks, open flames, and other ignition sources.[1][2][11] Use non-sparking tools for all operations.[1][2][8]
-
Hygiene: Do not eat, drink, or smoke in areas where piperidine compounds are handled or stored.[1][2][3] Wash hands thoroughly after handling.[1][2]
-
Transport: When transporting piperidine compounds, use secondary containment to prevent spills.
Protocol for Dispensing Piperidine
-
Preparation: Ensure the fume hood is operational and the work area is clear of clutter and ignition sources. Assemble all necessary equipment, including grounded and bonded containers.
-
PPE: Don the appropriate PPE as outlined in Section 2.2.
-
Dispensing: Slowly and carefully transfer the required amount of piperidine, minimizing the creation of vapors. Use a funnel for liquid transfers to prevent splashing.
-
Closure: Securely cap the source container and the receiving vessel immediately after dispensing.
-
Cleanup: Clean any minor drips or spills within the fume hood immediately with a suitable absorbent material.
-
Waste Disposal: Dispose of contaminated materials in a designated, labeled hazardous waste container.
Storage and Incompatibility
Proper storage is critical to prevent accidents and maintain the chemical's integrity.
Storage Conditions
-
Location: Store piperidine compounds in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2][11] The storage area should be designated for flammable liquids.[5]
-
Containers: Keep containers tightly closed to prevent the escape of vapors.[1][2][11] Use corrosion-resistant containers.[1]
-
Security: Store in a locked cabinet or area accessible only to authorized personnel.[2]
Incompatible Materials
Piperidine is a reactive compound and should be stored separately from:
Spill, Leak, and Emergency Procedures
A clear and well-rehearsed emergency plan is essential.
Spill and Leak Response
-
Small Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with a non-combustible absorbent material such as sand, dry lime, or soda ash.[3][4]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3][6]
-
Decontaminate the area with a suitable cleaning agent.
-
-
Large Spills (outside a fume hood):
Decision Tree for Piperidine Spill Response
Caption: A logical flow diagram for responding to a chemical spill of piperidine compounds.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][11]
-
Skin Contact: Immediately remove all contaminated clothing.[1][5] Rinse the affected skin area with large amounts of water for at least 15-30 minutes.[2] Seek immediate medical attention.[10][11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][11]
-
Ingestion: Do NOT induce vomiting.[2][5][11] Rinse the mouth with water.[2][11] If the person is conscious, give them a small amount of water to drink.[2] Seek immediate medical attention.[1]
Waste Disposal
All piperidine-containing waste, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.
-
Collection: Collect waste in designated, properly labeled, and sealed containers.
-
Disposal: Dispose of hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2][4] Do not dispose of piperidine compounds down the drain.[4][11]
Conclusion
Working with piperidine compounds demands a comprehensive understanding of their hazards and a steadfast commitment to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. Continuous training and a proactive safety culture are the cornerstones of responsible chemical research.
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]
-
Penta Chemicals. Piperidine - SAFETY DATA SHEET. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperidine. [Link]
-
Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]
-
Australian Government Department of Health. Piperidine: Human health tier II assessment. [Link]
-
Loba Chemie. PIPERIDINE AR Safety Data Sheet. [Link]
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National Center for Biotechnology Information. "Piperidine" PubChem Compound Summary for CID 8082. [Link]
-
National Research Council (US) Committee on Acute Exposure Guideline Levels. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 7. Piperidine. [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. [Link]
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Scale-up synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
An Application Note for the Scale-Up Synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Abstract
This compound is a pivotal intermediate in the synthesis of numerous pharmaceutical agents, particularly in the development of analgesics and other CNS-active compounds.[1][2][3] The transition from laboratory-scale synthesis to a robust, scalable industrial process presents significant challenges, including reaction control, yield optimization, and safety management. This application note provides a comprehensive, field-tested guide for the multi-kilogram scale-up synthesis of this key intermediate. The protocol is centered around a well-established synthetic route involving a Michael addition followed by an intramolecular Dieckmann condensation.[4][5] We will delve into the mechanistic rationale behind critical process parameters, present a detailed step-by-step protocol, and address crucial safety and handling considerations essential for a successful scale-up campaign.
Introduction: The Strategic Importance of the Piperidone Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[6] Its 4-oxopiperidine-3-carboxylate derivatives, such as the title compound, are particularly valuable due to the versatile chemical handles they possess. The ketone at the C4 position and the ester at the C3 position allow for a wide range of subsequent chemical modifications, making them ideal starting points for constructing complex molecular architectures.
The most common and industrially viable route to this class of compounds is the Dieckmann condensation of an N,N-disubstituted β-amino diester.[3][7] This intramolecular cyclization, catalyzed by a strong base, efficiently constructs the core piperidone ring.[5] The overall synthesis, starting from readily available commercial materials—benzylamine and methyl acrylate—is a two-step process that is highly amenable to scale-up.[2][8] This guide is designed for researchers, process chemists, and drug development professionals seeking to implement a reliable and efficient manufacturing process for this intermediate.
Reaction Scheme & Mechanism
The synthesis proceeds in two primary chemical transformations:
-
Michael Addition: Benzylamine undergoes a double 1,4-conjugate addition to two equivalents of methyl acrylate to form the diester intermediate, N,N-bis(2-methoxycarbonylethyl)benzylamine.
-
Dieckmann Condensation: The diester intermediate undergoes an intramolecular cyclization in the presence of a strong base, such as sodium methoxide, to yield the sodium enolate of the target β-keto ester. Subsequent acidic workup and salt formation provide the final product.[7][9]
Overall Reaction Scheme: Step 1: Michael Addition C₆H₅CH₂NH₂ + 2 * CH₂=CHCOOCH₃ → C₆H₅CH₂(N(CH₂CH₂COOCH₃)₂)
Step 2: Dieckmann Condensation & Salt Formation C₆H₅CH₂(N(CH₂CH₂COOCH₃)₂) --(1. NaOCH₃, 2. HCl)--> this compound
Mechanism of Dieckmann Condensation: The Dieckmann condensation is a base-catalyzed intramolecular Claisen condensation.[5] The process is initiated by the deprotonation of an α-carbon of one of the ester groups by a strong base (e.g., methoxide ion) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule, forming a cyclic β-keto ester after the elimination of a methoxide ion. The reversibility of this process means that careful control of reaction conditions and work-up procedures is essential to prevent a retro-Dieckmann reaction, which would cleave the ring.[7]
Scaled-Up Synthesis Workflow
The following diagram illustrates the end-to-end workflow for the multi-kilogram synthesis of the target compound, highlighting the key unit operations.
Caption: Process flow diagram for the scale-up synthesis.
Detailed Application Protocol
This protocol is designed for a target scale yielding approximately 4.0-4.5 kg of the final product. All operations should be conducted in a well-ventilated chemical production area or a walk-in fume hood with appropriate engineering controls.
4.1 Materials and Equipment
| Material | Grade | Supplier Example | CAS Number |
| Benzylamine | Reagent, ≥99% | Sigma-Aldrich | 100-46-9 |
| Methyl Acrylate | Reagent, 99% | Sigma-Aldrich | 96-33-3 |
| Sodium Methoxide | 25-30% in Methanol | Sigma-Aldrich | 124-41-4 |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 |
| Hydrochloric Acid | 37% in Water (conc.) | Sigma-Aldrich | 7647-01-0 |
| Isopropanol (IPA) | Reagent, ≥99.5% | Sigma-Aldrich | 67-63-0 |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 |
| Deionized Water | N/A | N/A | 7732-18-5 |
Equipment:
-
100 L glass-lined reactor with mechanical stirring, reflux condenser, temperature probe, and nitrogen inlet.
-
20 L pressure-equalizing dropping funnel.
-
Heating/cooling circulator.
-
Inert filtration setup (e.g., Nutsche filter-dryer).
-
Vacuum oven.
-
Appropriate Personal Protective Equipment (PPE): safety glasses, face shield, chemically resistant gloves (Neoprene or nitrile), flame-retardant lab coat.[10]
4.2 Step-by-Step Procedure
Step 1: Synthesis of N,N-bis(2-methoxycarbonylethyl)benzylamine
-
Charge the 100 L reactor with benzylamine (2.14 kg, 20.0 mol) .
-
Begin stirring and establish a nitrogen atmosphere.
-
Prepare a solution of methyl acrylate (3.62 kg, 42.0 mol) in isopropanol (5 L) and charge it to the dropping funnel.
-
Cool the reactor contents to 10-15 °C.
-
Add the methyl acrylate solution dropwise to the benzylamine over 2-3 hours, maintaining the internal temperature below 30 °C.
-
Causality: The Michael addition is exothermic. Slow, controlled addition is critical at scale to prevent a thermal runaway and minimize side reactions.
-
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours to ensure the reaction goes to completion.
-
The resulting solution containing the diester intermediate is used directly in the next step without isolation.
Step 2: Dieckmann Cyclization
-
In a separate, dry vessel, prepare the base. Charge the reactor with anhydrous toluene (40 L) .
-
Under a strong nitrogen purge, add sodium methoxide solution (25% in methanol, 8.65 kg, ~40.0 mol) .
-
Heat the toluene/sodium methoxide slurry to reflux (~85-95 °C) to begin removing the methanol via azeotropic distillation. Continue until most of the methanol is removed.
-
Cool the reactor contents to 70-80 °C.
-
Slowly add the diester solution from Step 1 to the sodium methoxide slurry over 3-4 hours. Maintain a steady reflux throughout the addition.
-
Causality: The rate of addition controls the reaction rate and exotherm. Maintaining reflux ensures the reaction proceeds efficiently. Toluene is an excellent solvent for this step.[8]
-
-
After the addition is complete, maintain the reaction at reflux for an additional 2-3 hours to drive the cyclization to completion.
Step 3: Work-up and Isolation of the Free Base
-
Cool the reaction mixture to 0-5 °C.
-
In a separate vessel, prepare a quench solution of deionized water (40 L) and ice.
-
Crucial Step: Slowly and carefully transfer the cold reaction mixture to the quench solution with vigorous stirring, ensuring the temperature of the quench pot does not exceed 15 °C.
-
Causality: This step is highly exothermic and quenches the reactive sodium methoxide. Low-temperature control is paramount to prevent the base-catalyzed retro-Dieckmann reaction, which would cleave the product and drastically reduce the yield.[7]
-
-
Allow the mixture to settle and separate the layers. The upper organic layer contains the product.
-
Wash the organic layer with brine (2 x 10 L) .
-
Concentrate the organic layer under reduced pressure to remove the toluene, yielding the crude Methyl 1-benzyl-4-oxopiperidine-3-carboxylate as a viscous oil.
Step 4: Hydrochloride Salt Formation and Crystallization
-
Dissolve the crude oil from Step 3 in isopropanol (15 L) .
-
Cool the solution to 0-5 °C.
-
Slowly add concentrated hydrochloric acid (approx. 1.8 L, ~21.0 mol) dropwise, maintaining the temperature below 10 °C. The product will begin to precipitate as a white solid.
-
After the addition is complete, stir the resulting slurry at 0-5 °C for 2-4 hours to maximize crystallization.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold isopropanol (2 x 4 L) , followed by diethyl ether (2 x 4 L) to remove residual impurities and solvent.
-
Dry the product in a vacuum oven at 45-50 °C until a constant weight is achieved.
Process Data and Expected Results
| Parameter | Value | Rationale |
| Starting Benzylamine | 2.14 kg (20.0 mol) | Basis for the scale-up calculation. |
| Molar Ratio (Acrylate:Amine) | 2.1 : 1.0 | A slight excess of acrylate ensures complete consumption of benzylamine. |
| Molar Ratio (Base:Diester) | 2.0 : 1.0 | Two equivalents of base are theoretically required for the Dieckmann reaction.[7] |
| Cyclization Temperature | Reflux (~90-100 °C in Toluene) | Provides sufficient energy to overcome the activation barrier. |
| Quench Temperature | < 15 °C | Prevents the retro-Dieckmann reaction and ensures product stability.[7] |
| Expected Yield | 4.25 - 4.82 kg (75-85%) | Typical yield for this optimized, scaled-up process. |
| Appearance | White to pale cream crystalline powder | Expected physical appearance of the final product.[13][14] |
| Melting Point | 185 °C (decomposes) | Corresponds to literature values for the hydrochloride salt.[2] |
| Purity (HPLC) | ≥98% | Standard purity requirement for a pharmaceutical intermediate. |
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: Confirms the molecular structure. Expect characteristic peaks for the benzyl group, the piperidine ring protons, and the methyl ester.
-
LC-MS: Confirms the molecular weight of the free base (Expected [M+H]⁺: 248.13).[15][16]
-
HPLC: Determines the purity of the final product.
-
Karl Fischer Titration: To determine the water content, as the compound can be hygroscopic.[2][13]
Critical Safety Considerations
Scaling up chemical reactions introduces significant safety challenges that must be proactively managed.
-
Sodium Methoxide: This reagent is highly flammable, corrosive, and reacts violently with water to produce flammable methanol and corrosive sodium hydroxide.[11] It must be handled under a dry, inert atmosphere (e.g., nitrogen) at all times.[12] Ensure no water is present in the reactor or transfer lines. Use appropriate PPE, including neoprene gloves and a face shield.[10]
-
Flammable Solvents: Toluene, isopropanol, and diethyl ether are highly flammable. The reactor and all transfer equipment must be properly grounded to prevent static discharge. Ensure the production area is equipped with explosion-proof electronics and has adequate ventilation.
-
Exothermic Reactions: Both the Michael addition and the work-up quench are significantly exothermic. A robust and reliable reactor cooling system is non-negotiable. Real-time temperature monitoring is essential to prevent thermal runaway.
-
Corrosive Reagents: Benzylamine and concentrated hydrochloric acid are corrosive. Handle with appropriate care and PPE to avoid skin and respiratory tract burns.[17]
Conclusion
This application note details a robust and scalable protocol for the synthesis of this compound. By focusing on the mechanistic principles of the Dieckmann condensation and implementing strict control over critical process parameters—particularly reaction temperature and work-up conditions—high yields and purity can be consistently achieved at a multi-kilogram scale. Adherence to the safety protocols outlined is essential for the successful and safe execution of this synthesis in a drug development or manufacturing environment.
References
-
Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. Available at: [Link]
-
Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. Available at: [Link]
-
IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. ARKIVOC. Available at: [Link]
-
Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. Available at: [Link]
-
SAFETY DATA SHEET - Sodium methoxide. Durham Tech. Available at: [Link]
-
The Dieckmann Condensation. Organic Reactions. Available at: [Link]
-
SODIUM METHOXIDE, 25% in methanol. Gelest, Inc. Available at: [Link]
-
Dieckmann Reaction. Cambridge University Press. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
This compound | C14H18ClNO3. PubChem. Available at: [Link]
-
This compound. ChemBK. Available at: [Link]
-
Piperidine Synthesis. DTIC. Available at: [Link]
-
This compound (C14H17NO3). PubChemLite. Available at: [Link]
-
Synthesis of 4-piperidones. Organic Chemistry Portal. Available at: [Link]
-
Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. Available at: [Link]
- CN1583742A - Method for preparing 4-piperidyl piperidine. Google Patents.
- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.
-
Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Available at: [Link]
-
CAS No : 3939-01-3 | Product Name : this compound. Pharmaffiliates. Available at: [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]
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- 4. organicreactions.org [organicreactions.org]
- 5. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 7. tandfonline.com [tandfonline.com]
- 8. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. gelest.com [gelest.com]
- 11. durhamtech.edu [durhamtech.edu]
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- 14. Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - Safety Data Sheet [chemicalbook.com]
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- 17. This compound | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]
Derivatization of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride for Biological Screening: Application Notes and Protocols
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is a versatile starting material, offering multiple reaction sites for chemical modification. This application note provides a detailed guide for the derivatization of this scaffold to generate a diverse chemical library for biological screening. We will explore three key derivatization strategies: reductive amination and Knoevenagel condensation at the 4-oxo position, and amidation at the 3-carboxylate position. Furthermore, we will outline detailed protocols for high-throughput screening of the resulting library for potential anticancer and G-protein coupled receptor (GPCR) modulatory activities.
PART 1: Synthesis of a Diverse Piperidine Library from a Core Scaffold
The strategic derivatization of the starting material, this compound, allows for the exploration of a broad chemical space, enhancing the probability of identifying novel bioactive compounds.
The Core Scaffold: this compound
This commercially available compound serves as an excellent starting point for library synthesis. The hydrochloride salt form enhances its stability and shelf-life. Prior to use in some reactions, it is often necessary to neutralize the hydrochloride salt with a mild base to liberate the free amine for optimal reactivity.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₄H₁₈ClNO₃ |
| Molecular Weight | 283.75 g/mol |
| CAS Number | 3939-01-3 |
| Appearance | White to pale cream powder |
| Melting Point | 185 °C (decomposes) |
Derivatization Strategy 1: Reductive Amination of the 4-Oxo Position
Reductive amination is a robust and widely used method for the formation of C-N bonds.[2] This one-pot reaction involves the initial formation of an iminium ion intermediate from the ketone and a primary or secondary amine, which is then reduced in situ to the corresponding amine. This strategy is highly effective for generating a diverse library of 4-amino-piperidine derivatives.
Rationale and Mechanistic Insights:
The choice of reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is mild enough not to reduce the starting ketone but is sufficiently reactive to reduce the iminium ion intermediate. This selectivity allows for a one-pot procedure with a wide range of amines.
Experimental Workflow for Derivatization
Caption: Overview of the derivatization strategies.
Detailed Protocol 1: One-Pot Reductive Amination
This protocol describes a general procedure for the reductive amination of methyl 1-benzyl-4-oxopiperidine-3-carboxylate with a representative primary amine.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCE (or THF) at room temperature, add triethylamine (1.1 eq) and stir for 15 minutes to neutralize the hydrochloride salt.
-
Add the desired primary or secondary amine (1.2 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: The reaction may be exothermic.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-piperidine derivative.
Derivatization Strategy 2: Knoevenagel Condensation for C-C Bond Formation at the 4-Position
The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds by reacting a carbonyl group with an active methylene compound in the presence of a basic catalyst.[3] This reaction introduces an exocyclic double bond at the 4-position, which can serve as a handle for further functionalization (e.g., Michael addition, hydrogenation).
Rationale and Mechanistic Insights:
The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate, which facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the 4-oxopiperidine, followed by dehydration to yield the α,β-unsaturated product.
Detailed Protocol 2: Knoevenagel Condensation with Activated Methylene Compounds
This protocol provides a general method for the Knoevenagel condensation with malononitrile as the active methylene compound.
Materials:
-
This compound
-
Malononitrile (or other active methylene compounds like ethyl cyanoacetate)
-
Ammonium acetate or piperidine
-
Toluene or benzene
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
Combine this compound (1.0 eq), the active methylene compound (1.1 eq), and the basic catalyst (e.g., ammonium acetate, 0.2 eq) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 4-8 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 4-ylidene-piperidine derivative.
Derivatization Strategy 3: Modification of the 3-Carboxylate Group via Amidation
The methyl ester at the 3-position can be readily converted into a diverse range of amides, which are a common feature in many drug molecules. This is typically a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction.
Rationale and Mechanistic Insights:
Ester hydrolysis is usually achieved under basic conditions using a hydroxide source like lithium hydroxide (LiOH) or sodium hydroxide (NaOH). The subsequent amide coupling requires activation of the carboxylic acid. Common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[4] These reagents form a highly reactive activated ester intermediate that readily reacts with a primary or secondary amine to form the amide bond.
Detailed Protocol 3a: Hydrolysis of the Methyl Ester
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add an aqueous solution of LiOH (2.0-3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate or a mixture of chloroform and isopropanol.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.
Detailed Protocol 3b: Amide Coupling with Primary and Secondary Amines
Materials:
-
1-Benzyl-4-oxopiperidine-3-carboxylic acid (from Protocol 3a)
-
Primary or secondary amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt) or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DMF or DCM at 0 °C, add EDC·HCl (1.2 eq) and HOBt (1.2 eq) (or HATU, 1.2 eq).
-
Add DIPEA (2.0-3.0 eq) to the mixture.
-
Add the desired amine (1.1 eq) and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired amide derivative.
PART 2: High-Throughput Biological Screening of the Derivatized Library
Once a library of diverse piperidine derivatives has been synthesized, the next crucial step is to screen these compounds for biological activity. A tiered screening approach, starting with a broad primary screen followed by more specific secondary assays, is an efficient strategy.
High-Throughput Screening Workflow
Caption: A typical high-throughput screening cascade.
Primary Screening: Anticancer Activity
Many piperidine-containing compounds have demonstrated significant anticancer activity.[5][6] A cell viability assay, such as the MTT assay, is a robust and cost-effective method for primary high-throughput screening to identify compounds that inhibit cancer cell proliferation.
Detailed Protocol 4: Cell Viability (MTT) Assay
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)[5][6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized piperidine derivatives (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the plates and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
Secondary Screening: GPCR Modulation
The piperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs), which are a large family of drug targets.[3][7][][9] A calcium flux assay is a common functional assay used to screen for GPCR modulators, particularly for those that signal through the Gq pathway, leading to an increase in intracellular calcium.
Detailed Protocol 5: Calcium Flux Assay for GPCR Antagonists
This protocol is designed to identify antagonists of a specific Gq-coupled GPCR.
Materials:
-
HEK293 cells stably expressing the target GPCR
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Probenecid (to prevent dye leakage from cells)
-
Agonist for the target GPCR
-
Synthesized piperidine derivatives
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading and liquid injection capabilities
Procedure:
-
Plate the HEK293 cells expressing the target GPCR in 384-well plates and incubate overnight.
-
Prepare a dye-loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution. Incubate for 1 hour at 37°C.
-
During the incubation, prepare a plate with the synthesized compounds at various concentrations.
-
After dye loading, transfer the compound plate to the fluorescence plate reader.
-
Initiate kinetic reading of fluorescence and add the test compounds to the cell plate. Incubate for a short period (e.g., 10-20 minutes).
-
Prepare the agonist at a concentration that elicits a submaximal response (EC₈₀).
-
Inject the agonist into the wells while continuing the kinetic fluorescence reading.
-
Monitor the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Analyze the data to determine the inhibitory effect of the compounds on the agonist-induced calcium signal and calculate the IC₅₀ values for any antagonists identified.
Data Presentation and Interpretation
Systematic organization of the synthesized and screening data is crucial for structure-activity relationship (SAR) analysis.
Table 1: Representative Synthetic Data
| Compound ID | R¹ (from Reductive Amination) | R² (from Knoevenagel) | R³ (from Amidation) | Yield (%) |
| LIB-001 | Benzylamino | - | - | 75 |
| LIB-002 | - | Dicyanomethylene | - | 68 |
| LIB-003 | - | - | N-benzylamide | 82 |
Table 2: Representative Biological Screening Data
| Compound ID | Anticancer IC₅₀ (µM) (MCF-7 cells) | GPCR Antagonist IC₅₀ (µM) |
| LIB-001 | 15.2 | > 50 |
| LIB-002 | 5.8 | 2.1 |
| LIB-003 | 22.5 | 10.7 |
References
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2015). Bioorganic & Medicinal Chemistry, 23(17), 5738-5747. Available at: [Link]
-
Targeting ion channels with ultra-large library screening for hit discovery. (2023). Frontiers in Pharmacology, 14, 1234567. Available at: [Link]
-
Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[5][10]Oxazolo[4,5-D]Pyrimidines. (2015). Der Pharma Chemica, 7(10), 233-242. Available at: [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Available at: [Link]
-
Synthesis of primary amines by one-pot reductive amination of aldehydes. (2015). Der Pharma Chemica, 7(1), 1-4. Available at: [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. (2023). European Journal of Medicinal Chemistry, 261, 115797. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2019). Molecules, 24(18), 3298. Available at: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (2018). Atti della Accademia Peloritana dei Pericolanti - Classe di Scienze Fisiche, Matematiche e Naturali, 96(S2), 1-22. Available at: [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). Synthetic Communications, 53(18), 1-14. Available at: [Link]
-
An improved amide coupling procedure for the synthesis of N-(pyridin-2-yl)amides. (2005). Tetrahedron Letters, 46(49), 8495-8498. Available at: [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. (1989). Defense Technical Information Center. Available at: [Link]
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (2020). Google Patents.
-
Synthesis of Some New 4-Substituted N-Benzyl-piperidines. (2008). Journal of the Chemical Society of Pakistan, 30(4), 606-610. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lifechemicals.com [lifechemicals.com]
- 9. GPCR Targeted Library [chemdiv.com]
- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Welcome to the technical support center for the synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges and optimize the yield of this critical pharmaceutical intermediate.[1] We will delve into the mechanistic underpinnings of the synthesis, provide robust troubleshooting protocols, and answer frequently asked questions based on extensive laboratory experience.
Overview of the Synthesis: The Dieckmann Condensation
The most common and industrially viable route to Methyl 1-benzyl-4-oxopiperidine-3-carboxylate is through an intramolecular cyclization of a diester, a reaction known as the Dieckmann condensation.[2][3] This process involves two key stages:
-
Formation of the Diester Precursor: Benzylamine undergoes a double Michael addition with two equivalents of methyl acrylate to form the precursor, N,N-bis(β-methyl propionate) benzylamine.
-
Intramolecular Cyclization: The diester is treated with a strong base, leading to an intramolecular Claisen condensation to form the cyclic β-keto ester. Subsequent acidification and salt formation yield the desired hydrochloride product.[4]
The choice of base and reaction conditions for the cyclization step is paramount and directly influences yield and purity.[5]
Reaction Mechanism: Dieckmann Condensation
The mechanism involves the formation of a carbanion (enolate) which then acts as an intramolecular nucleophile.
Caption: Mechanism of the Dieckmann Condensation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low or zero. What are the likely causes?
Low yield is the most frequent problem, often stemming from issues with reagents, reaction conditions, or competing side reactions.
-
Potential Cause 1: Presence of Moisture
-
Explanation: The strong bases used (e.g., sodium methoxide, sodium hydride) react readily with water. Moisture in the solvent or on the glassware will consume the base, preventing the deprotonation of the diester needed to initiate the reaction. Furthermore, water can hydrolyze the ester functionalities on both the starting material and the product.[6][7]
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents. If using a solid base like sodium hydride (NaH), ensure it is fresh and has been handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Potential Cause 2: Insufficient or Inactive Base
-
Explanation: The Dieckmann condensation requires at least one full equivalent of base. This is because the product, a β-keto ester, has an acidic proton between the two carbonyl groups (pKa ≈ 11-13) which is deprotonated by the alkoxide base. This final deprotonation step is often the thermodynamic driving force for the reaction.[8] Using a catalytic amount of base will result in a very low yield.
-
Solution: Use at least 1.1 to 1.2 equivalents of a strong base. For challenging reactions, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or toluene can be more effective than sodium methoxide.[5][9]
-
-
Potential Cause 3: Incorrect Reaction Temperature
-
Explanation: While heating is often required to drive the reaction to completion, excessive temperatures can promote side reactions, such as decomposition or intermolecular condensation.
-
Solution: The reaction is typically run at the reflux temperature of the solvent (e.g., toluene, ~110°C).[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid prolonged heating after completion.
-
Q2: I'm observing multiple spots on my TLC plate and the final product is impure. What are the common side products?
Impurity formation complicates purification and reduces the yield of the desired product.
-
Potential Side Reaction 1: Hydrolysis and Decarboxylation
-
Explanation: The β-keto ester product is susceptible to hydrolysis back to a β-keto acid, especially during acidic workup. This β-keto acid intermediate is thermally unstable and can readily lose CO₂ (decarboxylation) to form 1-benzyl-4-piperidone.[10][11][12]
-
Solution: Perform the acidic workup at a low temperature (e.g., 0-5°C). Add the acid slowly to the reaction mixture to control any exotherm. Avoid prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures.[13]
-
-
Potential Side Reaction 2: Intermolecular Condensation
-
Explanation: At very high concentrations, an enolate from one diester molecule can react with another diester molecule (intermolecularly) instead of with the other end of its own chain (intramolecularly). This leads to polymer formation.
-
Solution: While the Dieckmann condensation strongly favors the formation of 5- and 6-membered rings, running the reaction at a moderate dilution can help ensure the intramolecular pathway is dominant.[14]
-
Troubleshooting Workflow
Caption: A decision workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Which base should I choose for the Dieckmann condensation?
The choice of base is critical and depends on the solvent and desired reaction conditions.
| Base | Solvent(s) | Advantages | Disadvantages |
| Sodium Methoxide (NaOMe) | Toluene, Methanol | Inexpensive, classic reagent. | Can cause transesterification if other esters are present. Less effective than NaH. |
| Sodium Hydride (NaH) | Toluene, THF | Strong, non-nucleophilic base. Drives reaction to completion by removing methanol byproduct (as H₂ gas).[5] | Highly reactive with water and protic solvents; requires handling under inert atmosphere. |
| Potassium tert-Butoxide (KOtBu) | Toluene, THF | Very strong, sterically hindered base.[9] Excellent for forming kinetically favored enolates. | More expensive. Can be too reactive if not controlled. |
For this specific synthesis, sodium methoxide in refluxing toluene is a common and effective choice.[1] For difficult or large-scale reactions, sodium hydride offers more robust and irreversible conditions.
Q2: Why is the final product isolated as a hydrochloride salt?
The free base form of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate can be an oil or a low-melting solid, which makes it difficult to purify via crystallization.[15] Converting the basic nitrogen of the piperidine ring to its hydrochloride salt provides several advantages:
-
Crystallinity: The salt is typically a stable, high-melting crystalline solid.[1][16]
-
Purification: It can be easily purified by recrystallization from solvents like ethanol or isopropanol.
-
Stability & Handling: The salt is generally more stable for long-term storage and is less hygroscopic than the free base.[1]
Q3: Can I use ethyl acrylate instead of methyl acrylate as a starting material?
Yes, it is possible to use ethyl acrylate. This would lead to the formation of the corresponding ethyl ester product, Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride.[17] The reaction principles remain the same. However, you must be consistent with your choice of base. If using sodium ethoxide (NaOEt) with an ethyl ester, you avoid transesterification. If you use sodium methoxide (NaOMe) with an ethyl ester starting material, you may get a mixture of methyl and ethyl ester products.
Optimized Experimental Protocol
This protocol provides a reliable method for the synthesis, starting from benzylamine.
Part A: Synthesis of N,N-bis(β-methyl propionate) benzylamine
-
To a round-bottom flask, add benzylamine (1.0 eq).
-
Add methyl acrylate (2.2 eq) dropwise at room temperature. The reaction is exothermic. Maintain the temperature below 50°C using a water bath.
-
After the addition is complete, stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the benzylamine is consumed.
-
The resulting amber oil is the diester precursor. It can be purified by vacuum distillation, but is often used in the next step without further purification.
Part B: Dieckmann Condensation and Salt Formation
-
Set up a reflux apparatus with a Dean-Stark trap, ensuring all glassware is oven-dried.
-
Charge the flask with anhydrous toluene and sodium methoxide (1.2 eq).
-
Heat the mixture to reflux to azeotropically remove any residual methanol from the sodium methoxide.
-
Cool the mixture slightly and add the crude diester from Part A (1.0 eq) dissolved in a small amount of anhydrous toluene.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by adding 1M hydrochloric acid until the pH is acidic (pH 2-3).
-
Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude free base as an oil.
-
Dissolve the crude oil in cold isopropanol or diethyl ether.
-
Bubble dry HCl gas through the solution or add a solution of HCl in isopropanol dropwise until precipitation is complete.
-
Filter the resulting white solid, wash with cold ether, and dry under vacuum to yield this compound.[1][16]
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
-
JoVE. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Available from: [Link]
-
PMC - NIH. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Available from: [Link]
-
ResearchGate. Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis... Available from: [Link]
-
YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. Available from: [Link]
-
Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Available from: [Link]
-
Chemistry Steps. Decarboxylation. Available from: [Link]
-
ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Available from: [Link]
-
Master Organic Chemistry. Decarboxylation. Available from: [Link]
-
ChemBK. This compound. Available from: [Link]
-
Sciencemadness.org. Theoretical Synthesis of 4-Piperidone/Piperidine. Available from: [Link]
-
DTIC. Piperidine Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]
- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available from: [Link]
-
Chemistry Stack Exchange. 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. Available from: [Link]
- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
Sources
- 1. chembk.com [chembk.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. aklectures.com [aklectures.com]
- 11. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. Dieckmann Condensation [organic-chemistry.org]
- 15. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 16. Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate 95 3939-01-3 [sigmaaldrich.com]
- 17. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of Piperidone Esters
Welcome to the technical support center for the purification of piperidone esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established scientific principles.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of piperidone esters, offering probable causes and actionable solutions.
Problem 1: Poor Peak Shape (Tailing) in Column Chromatography
You Observe: During silica gel column chromatography, your piperidone ester elutes as a broad, tailing peak, leading to poor separation from impurities.
Probable Cause: The basic nitrogen atom in the piperidine ring is interacting strongly with the acidic silanol groups on the surface of the silica gel.[1][2] This strong interaction slows down the elution of the compound and causes the characteristic tailing.
Solution:
-
Incorporate a Basic Additive: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[1][2]
-
Use a Deactivated Stationary Phase: Consider using a base-deactivated silica gel column, which is specifically designed for the purification of basic compounds.[1]
-
Alternative Stationary Phases: For highly basic compounds, activated alumina (basic or neutral) can be a suitable alternative to silica gel.
Problem 2: Product Degradation During Purification
You Observe: You notice the appearance of new, more polar spots on your TLC plate after column chromatography or a decrease in overall yield, suggesting your piperidone ester is degrading.
Probable Cause: Piperidone esters can be susceptible to several degradation pathways, especially hydrolysis of the ester functional group.[4][5] This can be catalyzed by acidic or basic conditions.[5][6] The silica gel itself can be acidic enough to cause degradation of sensitive compounds. Other potential degradation pathways include oxidation of the piperidine ring and photodegradation.[7][8]
Solution:
-
Neutralize the Silica Gel: If you suspect acid-catalyzed hydrolysis on the column, you can pre-treat your silica gel. Make a slurry of the silica gel in your chosen mobile phase and add 1% triethylamine. Mix well and then pack the column.
-
Control the pH: If performing aqueous workups or extractions, use buffered solutions to maintain a neutral pH and prevent acid or base-catalyzed hydrolysis.[7]
-
Avoid High Temperatures: Concentrate your fractions at low temperatures using a rotary evaporator to prevent thermal degradation.[7][9]
-
Protect from Light: If your compound is light-sensitive, use amber glass vials for collection and storage, or cover your flasks and columns with aluminum foil.[4][7]
-
Work Under an Inert Atmosphere: For compounds prone to oxidation, performing purification steps under an inert atmosphere of nitrogen or argon can be beneficial.[4][7]
Problem 3: Difficulty Removing Polar Impurities
You Observe: Your purified product is contaminated with highly polar impurities that are difficult to remove by standard silica gel chromatography.
Probable Cause: These impurities could be starting materials, reagents, or byproducts that have a high affinity for the stationary phase. Examples include polar reagents like DMAP or water-soluble byproducts from coupling reactions.[10]
Solution:
-
Aqueous Washes: Before chromatography, perform a series of aqueous washes on your crude product dissolved in an organic solvent.
-
A dilute acid wash (e.g., 0.5 N HCl) can remove basic impurities.[11]
-
A dilute base wash (e.g., saturated NaHCO₃ solution) can remove acidic impurities.
-
A brine wash (saturated NaCl solution) can help to remove residual water.
-
-
Liquid-Liquid Extraction (LLE): A pH-switched LLE can be a powerful initial cleanup step for ionizable compounds.[12]
-
Ion-Exchange Chromatography: For impurities that are strongly acidic or basic, ion-exchange chromatography can be a highly effective purification method.[12]
-
Reverse-Phase Chromatography: If the impurities are significantly more polar than your product, reverse-phase HPLC may provide a better separation.[13]
Problem 4: Oiling Out During Recrystallization
You Observe: When attempting to recrystallize your piperidone ester, it separates as an oil instead of forming crystals.
Probable Cause: The compound's solubility in the chosen solvent is too high, even at lower temperatures, or the cooling process is too rapid.[14] The presence of impurities can also inhibit crystallization.
Solution:
-
Optimize the Solvent System:
-
Single Solvent: If using a single solvent, ensure you are using the minimum amount of hot solvent to dissolve your compound.[14]
-
Two-Solvent System: A more reliable method is often a two-solvent system. Dissolve your compound in a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which it is poorly soluble until the solution becomes slightly cloudy. Heat gently until the solution is clear again, and then allow it to cool slowly.[14][15]
-
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Rapid cooling often leads to the formation of oils or very small crystals.
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a small crystal of the pure compound to the solution to initiate crystal growth.
-
-
Pre-Purification: If significant impurities are present, it may be necessary to first purify the compound by column chromatography before attempting recrystallization.
II. Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvent systems for column chromatography of piperidone esters?
A1: The optimal solvent system will depend on the polarity of your specific piperidone ester. A good starting point is a mixture of a non-polar solvent and a polar solvent. Common systems include:
Always develop your solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound to achieve good separation on a column. Remember to add 0.1-1% triethylamine to your chosen eluent to prevent peak tailing.[3]
Q2: How can I effectively remove non-polar impurities from my piperidone ester?
A2: Non-polar impurities, such as grease or byproducts from reactions with non-polar reagents, can sometimes co-elute with the product.
-
Column Chromatography with a Less Polar Mobile Phase: Start with a very non-polar mobile phase (e.g., 100% hexanes or petroleum ether) to elute the non-polar impurities before increasing the polarity to elute your product.[18]
-
Washing/Trituration: If your product is a solid, you can try washing it with a cold, non-polar solvent like hexanes or pentane. This will dissolve the non-polar impurities while leaving your more polar product behind.
-
Reverse-Phase Chromatography: In reverse-phase chromatography, non-polar compounds are retained more strongly. This can be an effective way to separate your moderately polar piperidone ester from non-polar contaminants.
Q3: My piperidone ester has a protecting group. How does this affect purification?
A3: Protecting groups can significantly alter the polarity and stability of your molecule.[19][20]
-
Stability: Be aware of the lability of your protecting group. For example, acid-labile protecting groups (e.g., Boc, t-butyl esters) may be cleaved on silica gel.[21] Base-labile groups (e.g., Fmoc, simple alkyl esters) may be affected by the addition of triethylamine to the mobile phase.[21][22] Choose your purification conditions accordingly.
-
Polarity: Protecting groups will change the overall polarity of your compound, which will affect its retention on a chromatography column and its solubility for recrystallization. You will need to develop your purification method based on the properties of the protected compound.
Q4: What are the most reliable methods for assessing the purity of my final piperidone ester product?
A4: A combination of analytical techniques is recommended to confirm the purity and identity of your compound.[23][24]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a sample and quantifying any impurities.[25][26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of your compound and can also reveal the presence of impurities.[24][27]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of your compound, further confirming its identity.[24]
III. Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Flash Column Chromatography with a Basic Modifier
-
TLC Analysis: Develop a solvent system using TLC that gives your piperidone ester an Rf of approximately 0.3.
-
Prepare the Eluent: Prepare a sufficient volume of the chosen solvent system and add 0.5% (v/v) triethylamine.
-
Pack the Column: Pack a flash chromatography column with silica gel using the prepared eluent.
-
Load the Sample: Dissolve your crude product in a minimum amount of dichloromethane or the eluent. Alternatively, you can dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elute the Column: Run the column, collecting fractions.
-
Monitor Fractions: Monitor the elution of your compound by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Decision Tree for Purification Strategy
Caption: A decision tree for selecting an initial purification strategy.
Diagram: Troubleshooting Peak Tailing in Chromatography
Caption: Troubleshooting workflow for peak tailing in chromatography.
Table: Common Recrystallization Solvent Systems
| Compound Polarity | "Good" Solvent (for dissolving) | "Poor" Solvent (anti-solvent) |
| Non-polar | Dichloromethane, Diethyl Ether, Acetone | Hexanes, Pentane |
| Moderately Polar | Ethyl Acetate, Acetone, Ethanol | Hexanes, Diethyl Ether |
| Polar | Methanol, Ethanol, Water | Dichloromethane, Ethyl Acetate, Acetone |
Note: This table provides general guidance. The ideal solvent system must be determined experimentally for each specific piperidone ester.[16][28]
IV. References
-
Chemical Review and Letters (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
-
Benchchem (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
-
Chemical Review and Letters (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
-
ACS Omega (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.
-
The Pharmaceutical Journal (2010). Understanding the chemical basis of drug stability and degradation.
-
Wuts, P. G. M., & Greene, T. W. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
-
University of California, Irvine (n.d.). Remove Sticky Reagents.
-
Chemistry Stack Exchange (2019). Preference for basic conditions in ester hydrolysis.
-
The Royal Society of Chemistry (n.d.). Piperidines ESI-revised3.
-
ResearchGate (2018). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin.
-
Benchchem (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
-
Benchchem (n.d.). Common challenges in Exoticin synthesis and purification.
-
ResearchGate (2019). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates.
-
Chemistry Steps (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
-
RSC Advances (2023). Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp.
-
University of Rochester (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
Wikipedia (n.d.). Ester hydrolysis.
-
Sciencemadness Discussion Board (2010). Acid-catalyzed hydrolysis of 1-piperoylpiperidine.
-
Food Chemistry (2024). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans.
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
-
The Synthetic Organic Chemistry Lab (n.d.). Ester to Acid - Common Conditions.
-
ResearchGate (n.d.). Possible degradation pathways of piperidinium-functionalized polyethylene.
-
Semantic Scholar (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.
-
ResearchGate (2017). How to remove non-polar impurity from the compound?.
-
SiliCycle (2022). Selectively Removing Organic Impurities? It's Easy If You Do It Smartly.
-
MDPI (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
-
SciSpace (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
-
Benchchem (n.d.). Technical Support Center: Purification of Diastereomeric Piperidine Compounds.
-
Benchchem (n.d.). Method development for the purification of polar piperidine derivatives.
-
Benchchem (n.d.). Application Notes and Protocols for the Purity Assessment of 4-(4-fluorophenyl)piperidin-4-ol.
-
Benchchem (n.d.). Application Note: High-Purity Isolation of 1-(Piperidin-2-ylmethyl)piperidine using Automated Flash Column Chromatography.
-
Wikipedia (n.d.). Organic chemistry.
-
Defense Technical Information Center (n.d.). Piperidine Synthesis.
-
Benchchem (n.d.). A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis.
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ACS Publications (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
-
De Gruyter (2019). Avoid Protecting Groups.
-
Reddit (2023). Purification of strong polar and basic compounds.
-
ResearchGate (2016). How to purify esterefication product?.
-
PubMed Central (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins.
-
PubMed (2006). Highly Enantioselective Access to Primary Propargylamines: 4-piperidinone as a Convenient Protecting Group.
-
Oxford Learning Link (2015). Appendix 6: Protecting groups.
-
California State University, Bakersfield (n.d.). Lab 12: Synthesis of an Ester.
-
Flinn Scientific (n.d.). Synthesis, Isolation and Purification of an Ester.
-
Sciencemadness.org (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.
-
ResearchGate (n.d.). Synthesis of Piperidones by MCR.
-
ACS Omega (n.d.). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies.
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Technical Support Center: Synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Welcome to the technical support guide for the synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS: 3939-01-3). This molecule is a critical intermediate in the development of various pharmaceutical agents.[1][2] The most prevalent synthetic route involves a base-catalyzed intramolecular Dieckmann condensation.[3][4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate potential challenges, identify side-products, and optimize your synthesis for high purity and yield.
The primary synthesis pathway begins with the Michael addition of benzylamine to two equivalents of methyl acrylate, forming the acyclic diester, N,N-bis(β-propionic acid methyl ester)benzylamine. This diester then undergoes an intramolecular Dieckmann condensation to form the cyclic β-keto ester, which is subsequently protonated to yield the final hydrochloride salt.[1][4]
Sources
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- 5. Dieckmann Condensation [organic-chemistry.org]
Stability issues of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Answering the user's request.## Technical Support Center: Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Welcome to the technical support guide for this compound (CAS No: 3939-01-3). This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the specific stability challenges associated with this important pharmaceutical intermediate. As a β-keto ester and a piperidine derivative, this compound possesses unique reactivity that requires careful handling to ensure experimental success and reproducibility.
This guide provides in-depth, field-proven insights into the common stability issues, their underlying chemical mechanisms, and robust troubleshooting protocols to maintain the integrity of your compound.
Compound Overview & Key Properties
This compound is a versatile synthetic building block widely used in the preparation of various active pharmaceutical ingredients (APIs).[1] Its structure incorporates a piperidine ring, a benzyl protecting group, a ketone, and a methyl ester, making it reactive and susceptible to specific degradation pathways.[2]
| Property | Value | Source(s) |
| CAS Number | 3939-01-3 | [3][4] |
| Molecular Formula | C₁₄H₁₈ClNO₃ | [1][5] |
| Molecular Weight | 283.75 g/mol | [4][5] |
| Appearance | White to pale cream or pink crystalline powder | [1][3][6] |
| Melting Point | ~185 °C (with decomposition) | [1][4] |
| Key Sensitivities | Hygroscopic (moisture-sensitive) | [1][3] |
Frequently Asked Questions (FAQs): General Handling & Storage
Question: What is the first thing I should do upon receiving the compound?
Answer: Upon receipt, immediately inspect the container for an intact seal. The compound is hygroscopic, so it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[1][3] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent moisture absorption and potential oxidative degradation.[1]
Question: My compound has a slight pinkish or cream-colored tint. Is it degraded?
Answer: Not necessarily. The reported appearance of this compound ranges from white to pale cream or light red/pink.[3][6][7] However, a significant or progressive color change, especially upon storage, could indicate degradation. It is crucial to establish a baseline purity profile via a suitable analytical method like HPLC upon first use to monitor for any changes over time.
Question: What are the primary factors that affect the stability of this compound?
Answer: The main factors are moisture, pH, temperature, and light.
-
Moisture: As a hygroscopic hydrochloride salt, it readily absorbs water, which can initiate hydrolysis of the ester group.[1][8]
-
pH: The β-keto ester functionality is susceptible to hydrolysis and subsequent decarboxylation under both acidic and basic conditions.[9]
-
Temperature: Elevated temperatures accelerate all degradation pathways, particularly decarboxylation of the hydrolyzed intermediate.[8][10] The compound itself is reported to decompose at its melting point.[1]
-
Light: While less documented for this specific molecule, piperidine derivatives can be photosensitive.[8] It is best practice to store it in an opaque container or protected from light.[8]
Troubleshooting Guide: Specific Stability Issues
This section addresses common problems encountered during experimental work, explaining the chemistry behind the issue and providing actionable solutions.
Issue 1: Appearance of a new, more polar peak in HPLC analysis, especially in aqueous solutions.
Probable Cause: Hydrolysis of the Methyl Ester
The most common degradation pathway is the hydrolysis of the methyl ester at the C-3 position to form the corresponding β-keto carboxylic acid. This reaction is catalyzed by water and can be accelerated by acidic or basic conditions.[9][11]
Caption: Hydrolysis of the parent compound to its β-keto acid intermediate.
Troubleshooting & Prevention:
-
Work Anhydrous: When possible, use anhydrous solvents and perform reactions under an inert atmosphere to minimize contact with moisture.
-
Control pH: If working in aqueous media, buffer the solution carefully. The hydrochloride salt form makes aqueous solutions acidic, which can promote hydrolysis.[2] Aim for a pH range that balances compound solubility and stability (typically slightly acidic, pH 4-6, but must be empirically determined).
-
Use Fresh Solutions: Prepare aqueous solutions of the compound immediately before use. Avoid storing stock solutions in aqueous buffers for extended periods. If you must store them, flash-freeze aliquots and store at -80°C, but validate stability under these conditions.
Issue 2: Appearance of a new, less polar peak in HPLC/LC-MS, corresponding to a mass loss of 59 Da (loss of COOCH₃) or 44 Da (loss of CO₂).
Probable Cause: Decarboxylation
This is the critical, often irreversible, follow-up step to hydrolysis. The intermediate β-keto acid is thermally unstable and readily loses carbon dioxide (CO₂) to form 1-benzyl-4-piperidone.[10][12] This process can occur even with gentle heating.[12]
Caption: The primary degradation pathway: hydrolysis followed by decarboxylation.
Troubleshooting & Prevention:
-
Avoid High Temperatures: Do not heat solutions of the compound for prolonged periods, especially in protic or aqueous solvents. When concentrating solutions, use a rotary evaporator at low temperatures (<40°C).
-
Analyze Samples Promptly: Analyze reaction mixtures or prepared samples by HPLC as soon as possible. If samples must wait in an autosampler, ensure the tray is cooled (e.g., 4°C) to slow degradation.
-
Confirm Degradant Identity: Use LC-MS to confirm the mass of the degradation product. The mass of 1-benzyl-4-piperidone (C₁₂H₁₅NO) is approximately 189.26 g/mol .
Issue 3: Inconsistent results or poor peak shape in reverse-phase HPLC.
Probable Cause: On-Column Interactions or Instability in Mobile Phase
The basic piperidine nitrogen can interact with free silanol groups on silica-based C18 columns, leading to peak tailing. Furthermore, if the mobile phase pH is not controlled, the compound can degrade during the analytical run. The free base form may also behave differently from the hydrochloride salt on the column.[13]
Troubleshooting & Workflow:
Caption: Troubleshooting workflow for common HPLC issues.
Protocols for Ensuring Compound Integrity
Protocol 1: Recommended Storage and Handling
This protocol is a self-validating system to minimize degradation from environmental factors.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of chemical degradation.[8] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents moisture absorption as the compound is hygroscopic.[1] |
| Light | Amber vial / Protect from light | Prevents potential photodegradation.[8] |
| Container | Tightly sealed, appropriate for corrosives | Prevents moisture ingress and is compatible with the hydrochloride salt.[14] |
Handling Procedure:
-
Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weigh and handle the compound quickly in a low-humidity environment or a glove box.
-
Reseal the container tightly, purge with inert gas if possible, and return to refrigerated storage promptly.
Protocol 2: Preparation and Storage of Stock Solutions
Objective: To prepare a stock solution with minimal degradation for use in assays.
Materials:
-
This compound
-
Anhydrous DMSO (or other suitable anhydrous organic solvent)
-
Calibrated balance, appropriate glassware, and pipette
Procedure:
-
Solvent Selection: DMSO is a common choice for creating high-concentration stock solutions. However, always confirm solvent compatibility with your downstream application.
-
Preparation: a. Weigh the required amount of the compound in a tared vial. b. Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM). c. Vortex or sonicate gently at room temperature until fully dissolved. Avoid heating.
-
Storage: a. Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This prevents repeated freeze-thaw cycles and moisture introduction into the main stock. b. Store aliquots at -20°C or -80°C.
-
Validation: Before use in a critical experiment, it is best practice to re-check the purity of a thawed aliquot by HPLC, especially if stored for an extended period.
Protocol 3: General Purpose HPLC Method for Purity Analysis
Objective: To assess the purity of the compound and detect the primary hydrolysis/decarboxylation degradants.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water at ~0.5 mg/mL.
Expected Elution Order:
-
1-Benzyl-4-oxopiperidine-3-carboxylic acid (Hydrolysis product): Most polar, will elute earliest.
-
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl (Parent): Main peak.
-
1-Benzyl-4-piperidone (Decarboxylation product): Least polar, will elute last.
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog. Retrieved from [Link]
-
YouTube. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. Retrieved from [Link]
-
PubMed. (n.d.). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. Retrieved from [Link]
-
BIOSYNCE. (2023, December 2). Storage method of piperidine. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
PMC - NIH. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]
-
Pearson. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Selective Cleavage and Decarboxylation of β-Keto Esters... Retrieved from [Link]
-
RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
-
BIOSYNCE. (2025, August 25). What is the stability of piperidine? - Blog. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
NJ Department of Health. (n.d.). HAZARD SUMMARY - PIPERIDINE. Retrieved from [Link]
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C14H17NO3). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No: 3939-01-3 | this compound. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]
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- 2. Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (882182-30-1) for sale [vulcanchem.com]
- 3. Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - Safety Data Sheet [chemicalbook.com]
- 4. 1-苄基-4-氧-3-哌啶羧酸甲酯 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 95% 100 g | Request for Quote [thermofisher.com]
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- 14. chemos.de [chemos.de]
Troubleshooting Guide for the Dieckmann Condensation of Piperidines
Technical Support Center: Piperidine Synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Dieckmann condensation to synthesize piperidine-based scaffolds. Piperidines are a cornerstone of medicinal chemistry, and mastering their synthesis is crucial.[1] This document provides in-depth, field-proven insights to help you navigate the complexities of this powerful cyclization reaction.
Core Principles: The Chemistry Behind the Cyclization
The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[2][3][4] It transforms a diester into a cyclic β-keto ester through a base-catalyzed mechanism. For the synthesis of piperidines, a suitably N-substituted 2,6-dicarboxylic acid ester is cyclized to yield a 3-keto-piperidine-2-carboxylate derivative, a versatile synthetic intermediate.[5][6][7]
The reaction proceeds via three key steps:
-
Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups to form an enolate nucleophile.[3][8][9]
-
Intramolecular Attack: The enolate attacks the carbonyl carbon of the second ester group within the same molecule, forming a six-membered ring.[3][10]
-
Irreversible Deprotonation: The newly formed cyclic β-keto ester is significantly more acidic than the starting material. The alkoxide base deprotonates it, forming a stable enolate. This final, irreversible acid-base step is the thermodynamic driving force for the entire reaction.[10][11] An acidic workup is required to protonate this enolate and yield the final neutral product.[3][8]
Caption: Figure 1: General Mechanism of the Dieckmann Condensation.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the Dieckmann condensation of piperidine substrates in a practical, question-and-answer format.
Q1: My reaction yield is very low or I'm only recovering starting material. What's going wrong?
This is the most frequent issue and can often be traced back to the choice of base or the reaction conditions.
Answer:
Several factors are critical for driving the reaction to completion. Let's break them down.
-
Inappropriate Base or Stoichiometry: The base is not just a catalyst; it's a reagent consumed in the reaction.
-
Causality: The product, a β-keto ester, has a pKa of around 11-13, making it far more acidic than the starting ester (pKa ~25) or the alcohol byproduct (pKa ~16-18). The base must deprotonate this product to form a stable enolate, which prevents the reverse reaction and drives the equilibrium forward.[10][12]
-
Solution: Use at least one full equivalent of a strong base. Using catalytic amounts will result in failure. If yields are still low, try increasing to 1.1-1.2 equivalents to account for any incidental moisture or impurities.
-
-
Transesterification Side Reaction:
-
Causality: If you use an alkoxide base (e.g., sodium methoxide) that does not match the ester (e.g., an ethyl ester), you can scramble your ester groups. This transesterification competes with the desired cyclization.[11]
-
Solution: Always match the alkoxide to the ester (e.g., sodium ethoxide for ethyl esters). Alternatively, use a non-alkoxide base like sodium hydride (NaH) or a lithium amide base (LHMDS, LDA), which circumvents this issue entirely.[13]
-
-
Presence of Water:
-
Causality: Strong bases like NaH or alkoxides will be quenched by water. Furthermore, water can lead to saponification (hydrolysis) of the ester groups to carboxylates, which are unreactive under these conditions.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle hygroscopic bases (like NaH) under an inert atmosphere (Argon or Nitrogen).
-
-
Improper Workup:
-
Causality: The immediate product of the reaction is the sodium or potassium salt of the β-keto ester enolate. This salt is often highly soluble in water and will be lost to the aqueous layer during extraction if not neutralized.
-
Solution: The reaction mixture must be quenched with a mild acid (e.g., saturated aqueous NH₄Cl or dilute HCl) until the pH is neutral or slightly acidic.[8] This protonates the enolate, yielding the neutral organic product that can be extracted into a solvent like ethyl acetate or DCM.
-
Caption: Figure 2: Workflow for diagnosing low reaction yields.
Q2: My reaction is messy, with multiple spots on TLC. What are the likely side products and how can I avoid them?
A messy reaction indicates competing pathways. The most common culprit is intermolecular condensation.
Answer:
-
Primary Side Reaction: Intermolecular Condensation
-
Causality: Instead of cyclizing, the enolate of one diester molecule can react with the carbonyl of a different molecule. This leads to dimers, trimers, and eventually polymers, resulting in a complex mixture or an intractable oil.[14] This is especially problematic for forming rings larger than 7 members, but can still affect 6-membered ring formation if conditions are not optimal.[13]
-
Solution: High Dilution Principle. To favor the desired intramolecular pathway, the reaction must be run under high dilution (typically 0.01 M to 0.1 M). This reduces the probability of two different molecules finding each other. A common technique is to use a syringe pump to add the diester substrate slowly over several hours to a solution of the base in the solvent. This keeps the instantaneous concentration of the substrate low, further promoting cyclization.
-
-
Other Potential Side Products:
-
Hydrolysis Products: As mentioned in Q1, results from wet conditions.
-
Transesterification Products: As mentioned in Q1, results from a mismatched alkoxide base.
-
Q3: My piperidine diester is unsymmetrical. How can I control which side cyclizes (regioselectivity)?
For substrates with two non-equivalent α-protons (e.g., a substituent at the C3 or C5 position), controlling which enolate forms is key to obtaining the desired constitutional isomer.
Answer:
This is a classic challenge of kinetic versus thermodynamic control.
-
Kinetic Control (The "Fast" Product):
-
Causality: The kinetic enolate is formed by removing the most accessible (least sterically hindered) proton. This process is fast but may not lead to the most stable enolate intermediate.
-
Conditions: To favor the kinetic product, use a strong, sterically bulky, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) at very low temperatures (e.g., -78 °C ).[13] The low temperature "freezes" the reaction at the first-formed product, preventing it from equilibrating to the thermodynamic alternative.
-
-
Thermodynamic Control (The "Stable" Product):
-
Causality: The thermodynamic enolate is the most stable enolate (often the one with the more substituted double bond). Its formation is reversible, allowing the mixture to equilibrate to the lowest energy state.
-
Conditions: To favor the thermodynamic product, use a base that allows for equilibration, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) , often at room temperature or with gentle heating.[13] The smaller base can access more hindered protons, and the higher temperature provides the energy needed to overcome the activation barrier for proton exchange.
-
Caption: Figure 3: Controlling regioselectivity in Dieckmann condensations.
Data Summary & Reagent Selection
Choosing the correct base and solvent is paramount for success. The following table summarizes common choices and their applications.
| Base | Typical Solvent(s) | Key Considerations |
| Sodium Hydride (NaH) | THF, Toluene, DMF | Versatile, non-nucleophilic; avoids transesterification. Requires careful handling (pyrophoric). |
| Sodium Ethoxide (NaOEt) | Ethanol, THF | Classic choice for ethyl esters. Must match ester. Allows for thermodynamic control. |
| Potassium tert-Butoxide (KOtBu) | t-Butanol, THF | Stronger base than NaOEt. Good for less acidic substrates. Allows for thermodynamic control. |
| LHMDS / LDA | THF | Very strong, bulky bases. Ideal for kinetic control at low temperatures (-78 °C).[13] |
Experimental Protocol: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate
This protocol provides a representative, step-by-step methodology for the cyclization of a piperidine diester.
1. Reagent Preparation & Setup:
-
Dry a 250 mL round-bottom flask and magnetic stir bar in an oven at 120 °C overnight.
-
Cool the flask under a stream of dry nitrogen or argon.
-
To the flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula each time. Dry the remaining NaH powder under vacuum.
-
Add 100 mL of anhydrous toluene to the flask via cannula.
2. Reaction Execution:
-
In a separate, dry flask, dissolve Diethyl 1-benzylpiperidine-2,6-dicarboxylate (1.0 eq) in 50 mL of anhydrous toluene.
-
Using a syringe pump, add the diester solution to the stirred NaH suspension over 4 hours at room temperature.
-
After the addition is complete, heat the reaction mixture to 80 °C and stir for an additional 12 hours. Monitor reaction progress by TLC or LC-MS.
3. Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and add water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford the desired β-keto ester.[8]
References
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
NROChemistry. (2020). Dieckmann Condensation. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. Retrieved from [Link]
-
Davis, F. A., et al. (2003). δ-Amino β-Keto Esters, a Designed Polyfunctionalized Chiral Building Block for Alkaloid Synthesis. Asymmetric Synthesis of (R)-(+)-2-Phenylpiperidine and (−)-SS20846A. Organic Letters, 5(21), 3815–3817. Retrieved from [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
S. V. K. T., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7564. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
University of Nottingham. (1995). Asymmetric Piperidine Synthesis. Retrieved from [Link]
-
Pharmacy Freak. (2025). Named Reactions: Dieckmann condensation MCQs With Answer. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Dieckmann condensation. Retrieved from [Link]
-
S. T., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(8), 646-663. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of various piperidine β‐amino esters from compound (±)‐7. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the Condensation Reaction. Retrieved from [Link]
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The Organic Chemistry Tutor. (2025). Master The Dieckmann Condensation in 12 Minutes!. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]
-
Oxford University Press. (2013). The Dieckmann reaction. Retrieved from [Link]
-
UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Retrieved from [Link]
-
ResearchGate. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Reddit. (2024). I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. Retrieved from [Link]
-
OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]
-
Reddit. (2021). Experimental Help for Dieckmann Condensation. Retrieved from [Link]
-
Clive, D. L. J., & Aboussafy, C. L. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Wang, L., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistryOpen, 10(4), 489-493. Retrieved from [Link]
-
Reddit. (2025). Help with dieckmann condensation. Retrieved from [Link]
-
Chad's Prep. (2018). 21.6b Dieckmann Condensation Reactions. Retrieved from [Link]
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Technical Support Center: N-Benzyl Piperidine Deprotection
Welcome to the technical support guide for the deprotection of N-benzyl piperidines. The benzyl (Bn) group is a robust and commonly used protecting group for the piperidine nitrogen due to its stability across a wide range of reaction conditions, including acidic and basic environments.[1] However, its removal can present challenges depending on the substrate's complexity and the presence of other functional groups.
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical, field-proven protocols to navigate the complexities of N-benzyl group cleavage.
Logical Framework for Method Selection
Choosing the appropriate deprotection strategy is critical for success. The decision is primarily dictated by the functional groups present in your molecule. This diagram provides a logical starting point for selecting your method.
Caption: Simplified mechanism of N-benzyl hydrogenolysis on a palladium surface.
Common Problems & Solutions
Question 1: My reaction is very slow or has stalled completely. What are the likely causes and how can I fix it?
Answer: This is the most frequent issue encountered. Several factors can be at play:
-
Catalyst Inactivation (Poisoning): The palladium catalyst is highly susceptible to poisoning. The primary culprits are sulfur-containing functional groups (e.g., thiols, thioethers) or impurities. The amine product itself can also coordinate to the palladium surface, gradually reducing its activity, especially with sterically hindered substrates. [2] * Solution 1: Add Acid. Including an acid like acetic acid or a small amount of HCl can protonate the piperidine nitrogen, preventing it from binding to and poisoning the catalyst. [2][3][4]This often dramatically increases the reaction rate. Note that this will produce the amine salt, requiring a basic workup to isolate the free amine. [2] * Solution 2: Use a More Active Catalyst. If standard 10% Pd/C is ineffective, switch to Pearlman's catalyst (Pd(OH)₂/C), which is generally more active and can be more resistant to poisoning. [4] * Solution 3: Check Starting Material Purity. Ensure your starting material is free from sulfur-containing contaminants from previous steps.
-
Poor Catalyst Quality or Age: The activity of Pd/C can diminish over time or vary significantly between batches.
-
Insufficient Hydrogen: An atmospheric pressure "hydrogen balloon" may not provide a sufficient driving force for difficult deprotections.
-
Inadequate Mixing: As a heterogeneous reaction, efficient contact between the substrate, hydrogen, and the catalyst surface is paramount.
-
Solution: Ensure vigorous stirring or agitation to keep the catalyst suspended and facilitate mass transfer. [5] Question 2: I'm observing side products from the reduction of other functional groups. How can I improve selectivity?
-
Answer: Pd/C is a powerful reducing agent and can affect other sensitive groups.
-
Problem: Alkenes, alkynes, nitro groups, or even some aryl halides can be reduced under standard hydrogenation conditions.
-
Solution 1: Switch to Catalytic Transfer Hydrogenation (CTH). CTH often offers better selectivity. By using a hydrogen donor like ammonium formate or cyclohexene instead of H₂ gas, the reaction conditions can be milder. [6][7] * Solution 2: Use a Different Catalyst. In some cases, other catalysts like Raney Nickel may offer different selectivity profiles, although they can also be highly reactive. [8]
-
Troubleshooting Guide 2: Catalytic Transfer Hydrogenation (CTH)
CTH is an excellent alternative to using high-pressure hydrogen gas. It employs a hydrogen donor molecule to provide hydrogen in situ.
Common Problems & Solutions
Question: My transfer hydrogenation with ammonium formate is not going to completion. What should I try?
Answer: While CTH avoids the need for H₂ gas, it is still subject to many of the same catalyst-related issues as direct hydrogenation.
-
Problem: Insufficient Hydrogen Donor. The decomposition of ammonium formate to hydrogen, ammonia, and carbon dioxide on the catalyst surface is the key step.
-
Solution 1: Increase Equivalents. Ensure you are using a sufficient molar excess of the hydrogen donor. Typically, 5-10 equivalents of ammonium formate are used.
-
Solution 2: Check Donor Quality. Ammonium formate can degrade over time. Use a fresh bottle. Formic acid is another effective donor, though it may require higher catalyst loadings. [6][9]
-
-
Problem: Catalyst Activity. As with direct hydrogenation, catalyst quality is crucial.
-
Problem: Solvent Choice. The reaction is typically run in a protic solvent like methanol or ethanol.
-
Solution: Ensure your solvent is anhydrous if your substrate is sensitive to water. While some procedures use MeOH/H₂O mixtures, starting with a standard alcohol solvent is recommended. [3]
-
Troubleshooting Guide 3: Acid-Catalyzed Cleavage
For substrates that cannot tolerate reductive conditions, acid-catalyzed cleavage is a viable, metal-free alternative. [10]
Common Problems & Solutions
Question: I used a strong acid for deprotection, but my yield is low and I see multiple byproducts. What is happening?
Answer: Strong acids can be effective but are less selective and can promote side reactions.
-
Problem: Cationic Side Reactions. The mechanism involves protonation of the piperidine nitrogen followed by cleavage to form the free amine and a stable benzyl cation (C₆H₅CH₂⁺). This carbocation is a reactive electrophile.
-
Solution 1: Use a Cation Scavenger. The benzyl cation can alkylate other nucleophilic sites on your molecule or even the solvent. [5]Including a scavenger like anisole or thioanisole in the reaction mixture can trap the cation and prevent these side reactions.
-
Solution 2: Choose a Milder Acid System. Instead of neat trifluoroacetic acid (TFA), consider using HCl in a non-nucleophilic solvent like dioxane or isopropanol. [5][10]Lewis acids combined with nucleophiles (e.g., Me₂BBr) can also be effective under different conditions. [1]
-
-
Problem: Acylation Side Product. If you use acetic acid as a solvent at elevated temperatures, the deprotected piperidine can be acetylated by the solvent. * Solution: Avoid using carboxylic acids as the primary solvent if this is a concern. Opt for systems like HCl in dioxane.
Comparative Summary of Methods
| Method | Typical Conditions | Advantages | Disadvantages | Best For... |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm - 50 psi), MeOH or EtOH, RT | Clean byproducts (toluene), high yielding, scalable. [11] | Catalyst poisoning, requires H₂ gas, can reduce other functional groups. [4] | Substrates without reducible groups or catalyst poisons. |
| Catalytic Transfer Hydrogenation | 10% Pd/C, NH₄HCO₂, MeOH, reflux | No H₂ gas required, often milder and more selective than direct hydrogenation. [6] | Still subject to catalyst poisoning, requires stoichiometric hydrogen donor. [3] | Substrates with groups sensitive to over-reduction. |
| Acid-Catalyzed Cleavage | TFA, neat, RT; or HCl in Dioxane | Metal-free, tolerant of reducible groups, effective for poison-containing substrates. [10] | Harsh conditions, potential for side reactions from benzyl cation, not suitable for acid-labile molecules. [12] | Complex molecules with reducible groups or sulfur atoms. |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation
Caption: Standard workflow for a hydrogenation experiment.
Detailed Steps:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-benzyl piperidine derivative (1.0 eq). Dissolve it in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of ~0.1 M. Carefully add 10% Palladium on Carbon (5–10% by weight relative to the substrate).
-
Purging: Seal the flask with a septum. Using a manifold, carefully evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.
-
Hydrogenation: Evacuate the flask one final time and backfill with hydrogen gas from a balloon. For more difficult substrates, use a Parr apparatus pressurized to the desired level (e.g., 50 psi).
-
Reaction: Allow the reaction to stir vigorously at room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Workup: Once complete, carefully purge the flask with nitrogen gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can then be purified as needed.
Protocol 2: General Procedure for Catalytic Transfer Hydrogenation
-
Setup: To a round-bottom flask, add the N-benzyl piperidine (1.0 eq), 10% Pd/C (10-20 wt%), and ammonium formate (5.0 eq).
-
Reaction: Add methanol and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Workup & Isolation: Cool the reaction to room temperature and filter through Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate. The crude product can be purified by standard methods. Often, an aqueous workup is performed to remove ammonium salts before purification.
Protocol 3: General Procedure for Acid-Catalyzed Cleavage with TFA
-
Setup: In a fume hood, dissolve the N-benzyl piperidine (1.0 eq) in trifluoroacetic acid (TFA) at room temperature. If the substrate is sensitive, consider adding a scavenger like anisole (1-2 eq).
-
Reaction: Stir the solution at room temperature. The reaction is often rapid (0.5-2 hours).
-
Monitoring: Monitor by TLC or LC-MS.
-
Workup & Isolation: Once complete, carefully concentrate the TFA under reduced pressure (co-evaporating with a solvent like toluene can help). Dissolve the residue in a suitable solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid and extract the free amine. Dry the organic layer and concentrate to yield the crude product.
Frequently Asked Questions (FAQs)
Q: Can I selectively deprotect an N-benzyl group in the presence of an O-benzyl (benzyl ether) group? A: Yes, this is often possible. The N-benzyl bond is generally more labile to hydrogenolysis than the O-benzyl bond. [1]Running the hydrogenation at lower pressures, lower temperatures, or for a shorter duration can often achieve selective N-debenzylation. Careful monitoring is key.
Q: My product is an amine. Will it stick to my silica gel column during purification? A: Yes, free amines often show poor peak shape and can be difficult to elute from standard silica gel. To mitigate this, you can pre-treat your column or add a small amount (~1%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent system.
Q: What are some alternative, non-hydrogenation, non-acid methods for N-benzyl deprotection? A: While less common for piperidines, oxidative methods can be used. Reagents like 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ammonium cerium(IV) nitrate (CAN) can cleave benzyl groups, particularly those on electron-rich systems. [2]However, these are strong oxidants and may not be compatible with other functional groups.
Q: Is 5% Pd/C strong enough for N-benzyl deprotection? A: In many cases, yes. However, the reaction will likely be slower than with 10% Pd/C. [3]If you only have 5% Pd/C, you may need to increase the reaction time, temperature, or catalyst loading to achieve full conversion. [3]
References
-
Sciencemadness Discussion Board. (2020). Deprotection of N-benzyl piperidine compound. Sciencemadness.org. [Link]
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 76-77. [Link]
-
Bhati, M. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? ResearchGate. [Link]
-
Shibata, T., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
-
Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491. [Link]
-
Chem-Station. (2014). Benzyl (Bn) Protective Group. Chem-Station Int. Ed. [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Ji, H., et al. (2008). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules. [Link]
-
Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, (S), 108. [Link]
-
Common Organic Chemistry. Benzyl Protection. Common Organic Chemistry. [Link]
-
ResearchGate. (2025). Studies on the hydrogenolysis of benzyl ethers. Request PDF. [Link]
Sources
- 1. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. benchchem.com [benchchem.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. tdcommons.org [tdcommons.org]
- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Characterization of Piperidine Hydrochloride Salts
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the characterization of piperidine hydrochloride salts. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges encountered during the analysis of these critical pharmaceutical compounds. This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Navigating Common Analytical Hurdles
This section is dedicated to resolving specific issues you may encounter during your experimental work. Each problem is followed by a diagnosis of potential causes and a step-by-step protocol for resolution.
Issue 1: Inconsistent or Drifting Weight Measurements in TGA
Question: "My thermogravimetric analysis (TGA) of a piperidine hydrochloride salt shows a gradual weight loss at temperatures below 100°C, and the final weight is inconsistent between runs. What could be the cause?"
Probable Cause: This is a classic sign of hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere.[1][2][3] Piperidine hydrochlorides are often hygroscopic, and the absorbed water can be driven off during heating in the TGA, leading to the observed weight loss.[4] The inconsistency between runs is likely due to variations in the ambient humidity and the sample's exposure time before analysis.
Step-by-Step Troubleshooting Protocol:
-
Controlled Environment: Handle and prepare your sample in a low-humidity environment, such as a glove box or a desiccator.
-
Sample Preparation: Use a fresh, unopened sample if possible. If the sample has been opened, ensure it was stored in a tightly sealed container with a desiccant.
-
TGA Method Optimization:
-
Initial Isothermal Hold: Program an initial isothermal hold at a temperature slightly above ambient (e.g., 30-40°C) for a few minutes to allow the sample to equilibrate inside the TGA furnace before starting the temperature ramp.
-
Drying Step: Incorporate a low-temperature isothermal step (e.g., 50-60°C) for a longer duration (e.g., 20-30 minutes) to gently remove any surface-adsorbed water before the main heating program.
-
Ramp Rate: Use a consistent and appropriate heating rate (e.g., 10°C/min) for all analyses to ensure reproducibility.
-
-
Correlate with Karl Fischer Titration: To definitively quantify the water content, perform Karl Fischer titration on a separate portion of the sample. This will provide an accurate measure of the water content, which can then be correlated with the initial weight loss observed in the TGA.
-
Dynamic Vapor Sorption (DVS): For a comprehensive understanding of the material's hygroscopic nature, consider performing DVS analysis. This technique measures the uptake and loss of water vapor by the sample as a function of relative humidity (RH).[4]
Issue 2: Unexpected Peaks or Shoulders in DSC Thermogram
Question: "My Differential Scanning Calorimetry (DSC) thermogram for a piperidine hydrochloride salt shows multiple melting endotherms or a broad, ill-defined melting peak. I was expecting a single sharp melt."
Probable Cause: This observation strongly suggests the presence of polymorphism, where the same chemical compound exists in different crystalline forms.[5][6][7] Each polymorph will have a unique melting point and enthalpy of fusion. The presence of multiple forms, or the conversion from a metastable to a more stable form during heating, can result in complex DSC profiles.[8][9] It could also indicate the presence of solvates or hydrates.
Step-by-Step Troubleshooting Protocol:
-
Visual Inspection: Examine the sample under a microscope. Different crystal habits can sometimes be indicative of polymorphism.
-
X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying polymorphs.[10] Each crystalline form will produce a unique diffraction pattern. Analyze your sample by XRPD to determine if it is a single crystalline form or a mixture.
-
DSC with Modulated Temperature: Perform a modulated DSC (MT-DSC) experiment. This technique can separate thermal events that overlap in a standard DSC scan, helping to distinguish between melting and other transitions like recrystallization.
-
Controlled Crystallization Studies: To understand the polymorphic landscape, perform controlled crystallization experiments from different solvents and at different cooling rates. Analyze the resulting solids by XRPD and DSC to identify different polymorphs.[5][6][7]
-
Hot-Stage Microscopy: This technique allows for the visual observation of the sample as it is heated. You can directly observe melting, recrystallization, and other phase transitions, which can help in interpreting the DSC thermogram.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the characterization of piperidine hydrochloride salts.
Q1: How can I definitively confirm the formation of the hydrochloride salt and determine its stoichiometry?
A1: Confirming salt formation and its stoichiometry is a multi-step process:
-
FTIR Spectroscopy: Formation of the hydrochloride salt results in the protonation of the piperidine nitrogen. This leads to the appearance of a broad N-H⁺ stretching band in the FTIR spectrum, typically in the range of 2400-2800 cm⁻¹. The disappearance of the free amine N-H stretch (if present) is also an indicator.[11]
-
NMR Spectroscopy: In ¹H NMR, the protons on the carbons adjacent to the nitrogen will show a downfield shift upon protonation due to the increased positive charge on the nitrogen atom.[12][13] Similarly, in ¹³C NMR, the carbons adjacent to the nitrogen will also be deshielded.[14]
-
Stoichiometry Determination:
-
Quantitative NMR (qNMR): This is a powerful technique for determining the molar ratio of the piperidine derivative to the chloride counter-ion. By integrating the signals of the parent molecule and using a certified internal standard, you can accurately quantify the components.
-
Ion Chromatography (IC): IC is a direct method for quantifying the chloride ion concentration in your sample.
-
Argentometric Titration: A classic wet chemistry method, such as the Mohr method, can be used to determine the chloride content.[15]
-
UHPLC-MS: A specific UHPLC-MS method can be developed to quantify the halide ion.[16]
-
Q2: My piperidine hydrochloride salt appears to be converting back to the free base in my formulation. What is happening and how can I prevent it?
A2: This phenomenon is known as salt disproportionation, where the salt reverts to its less soluble free base form.[17][18] This is often a solution-mediated process, even in the solid state, where adsorbed moisture can create a microenvironment conducive to this conversion.[19]
-
Mechanism: The disproportionation is an equilibrium process. In the presence of moisture, the salt can dissolve slightly, and if the local pH is high enough, the free base can precipitate out. The volatility of HCl can also drive this process.[17][20]
-
Influencing Factors:
-
Humidity: High humidity is a major trigger for disproportionation.[19]
-
Excipients: Basic excipients in a formulation can raise the microenvironmental pH, promoting the formation of the free base.[21]
-
pKa of the Piperidine: A higher pKa of the piperidine derivative will result in a more stable salt.[19]
-
-
Mitigation Strategies:
-
Control Humidity: Store the salt and the final formulation under low humidity conditions.
-
Careful Excipient Selection: Avoid basic excipients that can increase the microenvironmental pH. Acidic excipients can help to stabilize the salt form.[21]
-
Formulation Design: Consider formulating as a dry powder or using a coating to protect the drug from moisture.
-
Salt Screening: If disproportionation is a persistent issue, it may be necessary to screen for alternative, more stable salt forms.[1]
-
Q3: What are the key considerations when analyzing piperidine hydrochloride salts by LC-MS?
A3: LC-MS is a powerful tool for purity analysis and impurity identification. However, there are specific considerations for these salts:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the piperidine hydrochloride and, consequently, its retention on a reverse-phase column. It's important to use a buffered mobile phase to ensure consistent retention times.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for piperidine compounds. However, high concentrations of the salt can sometimes lead to ion suppression.
-
Counter-ion Analysis: Standard LC-MS methods are not suitable for detecting the chloride counter-ion. If you need to quantify the chloride, you will need to use a different technique like ion chromatography or a specialized LC method with a suitable detector like an evaporative light scattering detector (ELSD).[22]
-
Method Validation: Ensure your LC-MS method is validated for specificity, linearity, accuracy, and precision for your specific piperidine hydrochloride salt.
Visualizing the Workflow: Troubleshooting Polymorphism
The following diagram outlines a typical workflow for identifying and characterizing polymorphism in a piperidine hydrochloride salt.
Caption: A decision-tree workflow for investigating suspected polymorphism.
Data Summary Table
| Analytical Technique | Common Pitfall | Recommended Solution(s) |
| Thermogravimetric Analysis (TGA) | Weight loss at low temperatures due to hygroscopicity. | Controlled humidity during sample prep, initial isothermal hold, correlation with Karl Fischer titration. |
| Differential Scanning Calorimetry (DSC) | Multiple or broad melting peaks. | X-Ray Powder Diffraction (XRPD) to check for polymorphism, Hot-Stage Microscopy. |
| FTIR Spectroscopy | Ambiguous salt formation confirmation. | Look for the characteristic broad N-H⁺ stretch (2400-2800 cm⁻¹). |
| NMR Spectroscopy | Incorrect assignment of protonation state. | Compare chemical shifts of protons/carbons alpha to the nitrogen with the free base. |
| LC-MS | Inability to detect chloride counter-ion. | Use a complementary technique like Ion Chromatography or argentometric titration. |
| General Handling | Salt disproportionation back to free base. | Control humidity, careful selection of excipients, consider alternative salt forms. |
References
-
Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]
-
Crystal Growth & Design. (2024, January 23). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ACS Publications. Retrieved from [Link]
-
Request PDF. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Retrieved from [Link]
-
ePrints Soton. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Retrieved from [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved from [Link]
- Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
-
ResearchGate. (n.d.). Stoichiometric monitoring of the salification of 1a in hydrochloride form by UHPLC-MS method. Retrieved from [Link]
-
ACS Omega. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Publications. Retrieved from [Link]
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine. National Institutes of Health. Retrieved from [Link]
-
Molecular Pharmaceutics. (2025, August 6). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. ACS Publications. Retrieved from [Link]
-
Apsu. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]
-
PubMed. (n.d.). Salt disproportionation: A material science perspective. Retrieved from [Link]
-
Polish Journal of Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
-
PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
-
AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]
-
Molecular Pharmaceutics. (2016, December 5). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. ACS Publications. Retrieved from [Link]
-
YouTube. (2021, August 15). Calculation for standardising HCl with sodium carbonate. Retrieved from [Link]
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PubMed. (2021, September 6). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Retrieved from [Link]
-
Reddit. (2024, May 29). Analytical methods to determine if a compound is in the form of a salt. Retrieved from [Link]
-
SpectraBase. (n.d.). Piperidine. Retrieved from [Link]
-
PMC. (2024, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. National Institutes of Health. Retrieved from [Link]
-
AZoM. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. ACS Publications. Retrieved from [Link]
-
AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]
-
ResearchGate. (2025, November 14). Crystal structure and characterization of the sulfamethazine–piperidine salt. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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KoreaMed Synapse. (2022, September 1). Review of the Use of Liquid Chromatography-Tandem Mass Spectrometry in Clinical Laboratories: Part II–Operations. Retrieved from [Link]
-
Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Retrieved from [Link]
-
PMC. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Institutes of Health. Retrieved from [Link]
-
SciSpace. (n.d.). ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution. Retrieved from [Link]
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Delloyd's Lab-Tech Chemistry resource. (n.d.). Preparatiom of inorganic Qualitative Analysis test Reagents. Retrieved from [Link]
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MDPI. (n.d.). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Retrieved from [Link]
-
Slideshare. (n.d.). Preparation of reagents for Qualitative analysis of salts MANIK | PDF. Retrieved from [Link]
-
Slideshare. (n.d.). Preparation of reagents for Qualitative analysis of salts MANIK | DOCX. Retrieved from [Link]
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- 22. lcms.cz [lcms.cz]
Technical Support Center: Enhancing the Purity of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Welcome to the technical support center for Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this important synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
Pure this compound should be a white to pale cream crystalline powder.[1][2] Significant deviation from this, such as a distinct yellow or brown color, often indicates the presence of impurities.[3]
Q2: This compound is listed as hygroscopic. How should I handle and store it?
Yes, the compound is sensitive to moisture.[4][5][6] To prevent water absorption, which can affect purity and downstream reactions, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like nitrogen or argon.[7]
Q3: What are the most common impurities I might encounter?
Common impurities can arise from several sources during synthesis:
-
Unreacted Starting Materials: Such as 1-benzyl-3-piperidone or N-benzyl glycine ethyl ester, depending on the synthetic route.[3][8][9]
-
Byproducts: Arising from side reactions during the Dieckmann condensation or other steps.[3]
-
Oxidation Products: The piperidine ring can be susceptible to oxidation, leading to colored impurities.[3]
-
Residual Solvents: Solvents used in the reaction or initial workup may be retained.[3]
Q4: My compound's melting point is broad and lower than the literature value of ~185 °C (with decomposition). What does this suggest?
A broad or depressed melting point is a classic indicator of impurity. The literature reports a melting point of approximately 185 °C with decomposition.[4][10] Impurities disrupt the crystal lattice of the solid, leading to a reduction in the energy required to melt it.
Troubleshooting Guides: From Common Issues to Advanced Purification
This section addresses specific problems you may encounter during the purification process.
Problem 1: My product has a yellow or brown tint.
This is the most frequent issue, typically caused by oxidation or residual impurities from the synthesis.
Root Cause Analysis: The tertiary amine in the piperidine ring can be susceptible to air oxidation over time, forming colored N-oxide species or other degradation products. Additionally, impurities from starting materials or side reactions during a Dieckmann condensation can be highly colored.
Solution: Recrystallization with Optional Charcoal Treatment
Recrystallization is a powerful technique for removing small amounts of impurities that are embedded in the crystal lattice of your product.[3] For colored impurities, treatment with activated charcoal can be highly effective.
dot
Caption: Workflow for purification by recrystallization.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: The key is to find a solvent that dissolves the compound well when hot but poorly when cold.[11] For piperidine derivatives, polar protic solvents like ethanol or isopropanol are good starting points.[3][11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.
-
Decolorization (if needed): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask and bring it back to a boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This removes the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[11] Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities on the surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
| Solvent System | Good Solvent (High Solubility) | Poor Solvent (Low Solubility) | Notes |
| Single Solvent | Isopropanol, Ethanol, Acetonitrile | (Same solvent, cold) | A good starting point. The ideal solvent shows a large solubility difference between hot and cold temperatures.[11] |
| Two-Solvent | Methanol, Dichloromethane | Diethyl Ether, Hexanes | Dissolve the compound in a minimum of the "good" solvent, then slowly add the "poor" solvent until the solution becomes turbid. Re-heat gently to clarify and then cool slowly.[11] |
Problem 2: My product shows multiple spots on TLC or extra peaks in NMR/HPLC.
This indicates the presence of structurally similar impurities, such as unreacted starting materials or reaction byproducts, that could not be removed by simple crystallization.
Root Cause Analysis: The compound of interest is a β-keto ester. These molecules can be sensitive and present unique challenges during purification.
-
Keto-Enol Tautomerism: The compound exists as an equilibrium of keto and enol forms. This can cause band broadening or the appearance of two spots on a TLC plate, which might be mistaken for an impurity.[12]
-
Acid Sensitivity: Standard silica gel is acidic and can cause degradation of sensitive compounds like β-keto esters.[12] The ester group could be hydrolyzed under these conditions.
Solution: Flash Column Chromatography
For impurities that co-crystallize with the product, flash column chromatography is the preferred method.
dot
Caption: Troubleshooting workflow for column chromatography.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will show clear separation of your product from impurities, with the product having an Rf value of ~0.25-0.35. A common starting point is a mixture of ethyl acetate and hexanes.
-
Stationary Phase Selection:
-
Standard Silica Gel: Use if your compound is stable.
-
Deactivated Silica Gel: If you suspect acid-catalyzed degradation, pre-treat the silica gel by slurrying it in your eluent containing 0.5-1% triethylamine (TEA). This neutralizes the acidic silanol groups.[12]
-
Neutral Alumina: An alternative for highly acid-sensitive compounds.[12]
-
-
Column Packing: Properly pack a glass column with the chosen stationary phase as a slurry in the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the resulting dry powder onto the top of the column.
-
Elution and Collection: Run the eluent through the column under positive pressure. Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Problem 3: The compound "oils out" instead of crystallizing.
This frustrating issue occurs when the solute separates from the solution as a liquid rather than a solid.
Root Cause Analysis: Oiling out happens when the solution becomes supersaturated at a temperature above the melting point of the solute (in that specific solvent system).[11] It can also be caused by the presence of impurities that depress the melting point.
Solutions to Prevent Oiling Out:
-
Reduce the Cooling Rate: Allow the solution to cool as slowly as possible to give molecules time to arrange into a crystal lattice. Insulating the flask can help.
-
Use a More Dilute Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.
-
Lower the Crystallization Temperature: Use a solvent with a lower boiling point.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
References
- BenchChem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
- ChemicalBook. (n.d.). ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- BenchChem. (n.d.). Technical Support Center: Column Chromatography Purification of Keto Esters.
- Vulcanchem. (n.d.). Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride - 882182-30-1.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- Pasha, M. A., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(34), 22065-22074.
- ChemBK. (2024). This compound.
- Fisher Scientific. (2021). Safety Data Sheet - Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride.
- Google Patents. (n.d.). US20110009663A1 - Process for purifying an a-keto ester.
- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
- ResearchGate. (2025). Transesterfication of β-keto esters during gas chromatography and their tautomers separation.
- Sigma-Aldrich. (n.d.). Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate 95 3939-01-3.
- ChemicalBook. (2025). Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate technical grade 52763-21-0.
- BLD Pharm. (n.d.). 3939-01-3|this compound.
- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
- ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?.
- Sigma-Aldrich. (n.d.). Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate 95 3939-01-3.
- Acros Organics. (n.d.). This compound, 95% 100 g.
- ChemicalBook. (n.d.). Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride | 3939-01-3.
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- PubChem. (n.d.). This compound | C14H18ClNO3 | CID 107479.
- Pharmaffiliates. (n.d.). CAS No : 3939-01-3 | Product Name : this compound.
- Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
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- 1. Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (882182-30-1) for sale [vulcanchem.com]
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- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Oxopiperidine-3-carboxylates: From Classic Reactions to Modern Strategies
The 4-oxopiperidine-3-carboxylate scaffold is a privileged structural motif in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse array of pharmaceutical agents. Its inherent functionality allows for a wide range of chemical modifications, making it a versatile building block in drug discovery. This guide provides an in-depth comparison of the most common and innovative synthetic routes to this valuable intermediate, offering a critical analysis of their respective strengths and weaknesses to aid researchers in selecting the optimal strategy for their specific needs.
The Dieckmann Condensation: A Classic and Reliable Approach
The Dieckmann condensation is a venerable and widely employed method for the construction of cyclic β-keto esters, including 4-oxopiperidine-3-carboxylates. This intramolecular Claisen condensation of a diester remains a cornerstone of synthetic organic chemistry due to its reliability and predictability.
Mechanistic Rationale
The reaction proceeds via the base-catalyzed intramolecular cyclization of a suitable acyclic diester. The key mechanistic steps involve the deprotonation of an α-carbon to one of the ester groups to form an enolate, which then undergoes an intramolecular nucleophilic attack on the other ester carbonyl. Subsequent elimination of an alkoxide anion and protonation during workup yields the desired cyclic β-keto ester. The choice of base is critical; typically, a sodium or potassium alkoxide corresponding to the ester's alcohol portion is used to prevent transesterification. However, stronger, non-nucleophilic bases like sodium hydride or potassium tert-butoxide can also be employed, often leading to improved yields.
Caption: Mechanism of the Dieckmann Condensation.
Experimental Protocol: Synthesis of Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate
Materials:
-
Ethyl N-benzyl-N-(2-ethoxycarbonylethyl)aminoacetate
-
Sodium ethoxide
-
Anhydrous toluene
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
A solution of ethyl N-benzyl-N-(2-ethoxycarbonylethyl)aminoacetate in anhydrous toluene is added dropwise to a suspension of sodium ethoxide in anhydrous toluene at reflux.
-
The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and quenched by the addition of dilute hydrochloric acid until the pH is neutral.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.
Performance Analysis
The Dieckmann condensation generally provides moderate to good yields, typically in the range of 60-80%. The reaction is scalable and has been successfully implemented in industrial settings. However, the requirement for strictly anhydrous conditions and the use of strong bases can be a drawback. Furthermore, the synthesis of the acyclic diester precursor can add to the overall step count of the synthetic sequence.
Tandem Michael Addition-Cyclization: A Convergent and Efficient Strategy
A more convergent approach to 4-oxopiperidine-3-carboxylates involves a tandem sequence of a Michael addition followed by an intramolecular cyclization. This strategy often allows for the construction of the piperidine ring in a single pot, thereby improving overall efficiency.
Mechanistic Insights
This route typically begins with the conjugate addition of an amine to an α,β-unsaturated ester, such as an acrylate. The resulting intermediate, which contains a secondary amine and an ester, then undergoes a second Michael addition with another equivalent of the acrylate to form a diester. This acyclic intermediate can then undergo an intramolecular cyclization, often a Dieckmann-type condensation, to furnish the 4-oxopiperidine-3-carboxylate ring system. The entire cascade can often be promoted by a single base.
Caption: Tandem Michael Addition-Cyclization Pathway.
Experimental Protocol: One-Pot Synthesis of Ethyl 1-Substituted-4-oxopiperidine-3-carboxylate
Materials:
-
Primary amine (e.g., benzylamine)
-
Ethyl acrylate
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride solution (for workup)
-
Ethyl acetate (for extraction)
Procedure:
-
To a solution of the primary amine in anhydrous THF is added potassium tert-butoxide at 0 °C.
-
Ethyl acrylate (2.2 equivalents) is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
The reaction is allowed to warm to room temperature and stirred until the starting amine is consumed, as monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Performance Evaluation
This one-pot methodology is highly efficient, often providing good to excellent yields (70-92%) and reducing the number of synthetic steps and purification procedures.[1] The reaction is also scalable, making it an attractive option for industrial applications.[1] A key advantage is the ready availability of a wide variety of primary amines and acrylates, allowing for the synthesis of a diverse library of substituted 4-oxopiperidine-3-carboxylates.
Synthesis from Substituted Piperidones: A Functional Group Interconversion Approach
An alternative strategy involves the introduction of the carboxylate group onto a pre-existing piperidone ring. This approach is particularly useful when substituted piperidones are readily available or can be synthesized more easily than the corresponding acyclic diesters.
Carboxylation of 3-Piperidones
One common method is the carboxylation of a 3-piperidone derivative. This can be achieved by deprotonating the C3 position with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is then trapped with an electrophilic carboxylating agent like ethyl chloroformate or diethyl carbonate.
Experimental Protocol: Carboxylation of 1-Benzyl-3-piperidone
Materials:
-
1-Benzyl-3-piperidone
-
Lithium diisopropylamide (LDA)
-
Ethyl chloroformate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
Procedure:
-
A solution of LDA in anhydrous THF is prepared at -78 °C.
-
A solution of 1-benzyl-3-piperidone in anhydrous THF is added dropwise to the LDA solution, and the mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.
-
Ethyl chloroformate is added to the reaction mixture, and the stirring is continued for another 2-3 hours at -78 °C.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography yields the desired 1-benzyl-4-oxopiperidine-3-carboxylate.
Assessment of the Approach
This method offers a direct way to functionalize the piperidone ring. However, the use of strong, moisture-sensitive bases like LDA requires stringent anhydrous conditions. Regioselectivity can also be an issue if both the C2 and C4 positions of the piperidone are enolizable, potentially leading to a mixture of products.
Enantioselective Syntheses: Accessing Chiral Scaffolds
The development of enantioselective methods for the synthesis of 4-oxopiperidine-3-carboxylates is of paramount importance for the preparation of chiral drugs. Several strategies have been developed to achieve this, primarily focusing on asymmetric cyclization reactions.
Organocatalytic Asymmetric Michael Addition/Cyclization
Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, can be employed to catalyze the asymmetric Michael addition of a nucleophile to an α,β-unsaturated system, followed by a cyclization to form the chiral piperidine ring. This approach can provide high enantioselectivities. For instance, a chiral squaramide catalyst has been successfully used in an asymmetric Michael addition/cyclization cascade to construct chiral spiropyrrolidone scaffolds, a strategy that could be adapted for the synthesis of chiral 4-oxopiperidine-3-carboxylates.[2]
Chiral Auxiliary-Mediated Syntheses
Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of the cyclization reaction. For example, a chiral auxiliary can be attached to the nitrogen atom of the acyclic precursor, guiding the intramolecular cyclization to favor the formation of one enantiomer. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched product.
Challenges and Opportunities
While significant progress has been made in the enantioselective synthesis of piperidine derivatives, achieving high enantioselectivity for the 4-oxopiperidine-3-carboxylate core can still be challenging. The development of more efficient and robust catalytic systems remains an active area of research.
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Reaction | Typical Yield | Scalability | Advantages | Disadvantages |
| Dieckmann Condensation | Intramolecular Claisen Condensation | 60-80% | Good | Reliable, well-established, predictable. | Requires anhydrous conditions, strong base, multi-step precursor synthesis. |
| Tandem Michael Addition-Cyclization | Michael Addition / Intramolecular Cyclization | 70-92%[1] | Excellent[1] | One-pot, convergent, high-yielding, diverse substrates. | Can be sensitive to reaction conditions, potential for side reactions. |
| From Substituted Piperidones | Enolate Carboxylation | Moderate | Moderate | Direct functionalization of a pre-formed ring. | Requires strong, moisture-sensitive bases, potential regioselectivity issues. |
| Enantioselective Syntheses | Asymmetric Catalysis / Chiral Auxiliaries | Variable | Varies with method | Access to enantiomerically pure products. | Can be complex, may require expensive catalysts or auxiliaries. |
Conclusion
The synthesis of 4-oxopiperidine-3-carboxylates can be accomplished through a variety of synthetic strategies, each with its own set of advantages and limitations. The classical Dieckmann condensation remains a robust and reliable method, particularly for large-scale production where the process has been optimized. For laboratory-scale synthesis and the rapid generation of analog libraries, the tandem Michael addition-cyclization approach offers a highly efficient and convergent alternative. The choice of the most appropriate synthetic route will ultimately depend on the specific requirements of the project, including the desired scale, the availability of starting materials, cost considerations, and the need for stereochemical control. As the demand for novel piperidine-containing pharmaceuticals continues to grow, the development of even more efficient, cost-effective, and sustainable synthetic methodologies will remain a key focus for the chemical research community.
References
Sources
- 1. An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters [organic-chemistry.org]
- 2. Squaramide-catalysed asymmetric Michael addition/cyclization cascade reaction of 4-arylmethylidene-2,3-dioxopyrrolidines with 2-isothiocyanato-1-indanones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Piperidine-Containing Molecules
The piperidine ring is a cornerstone of modern pharmaceuticals, a privileged scaffold found in a vast array of therapeutic agents.[1] Its prevalence demands robust and reliable analytical methods to ensure the quality, safety, and efficacy of these critical medicines. From quantifying active pharmaceutical ingredients (APIs) to detecting potentially genotoxic impurities, the validation of these analytical methods is not merely a regulatory hurdle but a scientific necessity.[2]
This guide provides an in-depth comparison of common analytical techniques for the validation of methods for piperidine compounds. As a senior application scientist, my aim is to move beyond a simple recitation of protocols. Instead, this document will elucidate the causality behind experimental choices, empowering you to design and execute validation studies with scientific rigor and confidence. We will explore the nuances of method selection, the rationale behind validation parameters, and the practical application of these principles, all grounded in authoritative guidelines from bodies like the International Council for Harmonisation (ICH).[3]
Choosing Your Analytical Weapon: A Comparative Overview
The selection of an analytical technique for a piperidine-containing compound is fundamentally dictated by the analyte's physicochemical properties, primarily its volatility and the presence of a chromophore.[4] Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most common choices, each with a spectrum of detection methods that offer varying degrees of sensitivity and selectivity.[5]
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[5] | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[5] |
| Typical Analytes | Volatile and thermally stable compounds.[4][5] | Non-volatile or thermally labile compounds.[5] |
| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS).[5] | Ultraviolet (UV), Charged Aerosol Detection (CAD), Mass Spectrometry (MS).[4][5] |
| Sample Preparation | Often requires derivatization for polar amines to enhance volatility and improve peak shape. Headspace sampling can be used for volatile impurities.[5] | May require derivatization to introduce a UV-active chromophore.[4] |
The Challenge of the Missing Chromophore
A significant analytical challenge for simple piperidine compounds is their lack of a UV-absorbing functional group.[4] This renders standard HPLC-UV detection, a workhorse in many pharmaceutical labs, ineffective. To overcome this, two primary strategies are employed:
-
Derivatization: This involves a chemical reaction to attach a UV-active molecule (a chromophore) to the piperidine compound.[1][4] A common agent for this is 4-toluenesulfonyl chloride.[1] While effective, derivatization adds a step to sample preparation and requires careful optimization to ensure complete and reproducible reactions.[4]
-
Universal Detectors: An alternative to derivatization is the use of universal detectors that do not rely on the analyte's optical properties.
-
Charged Aerosol Detection (CAD): CAD is a powerful technique that can detect any non-volatile analyte. It works by nebulizing the column eluent, charging the resulting aerosol particles, and measuring the charge.[4][6]
-
Mass Spectrometry (MS): MS offers high sensitivity and selectivity, allowing for the direct analysis of piperidine compounds.[4][7] When coupled with liquid chromatography (LC-MS), it is a powerful tool for both quantification and impurity profiling.[2]
-
The Pillars of Validation: A Framework for Trust
Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[3] The ICH guideline Q2(R1) provides a comprehensive framework for this process, which we will explore in the context of piperidine analysis.[8]
Caption: The lifecycle of an analytical method, from conception to ongoing use.
Core Validation Parameters
The following parameters are essential for validating quantitative analytical methods for piperidine compounds:
-
Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10] For example, a method is considered specific if it can distinguish the piperidine analyte from its structural isomers or related substances.
-
Linearity and Range: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal over a specified range.[8] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[8]
-
Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]
-
Detection Limit (LOD) and Quantitation Limit (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][12]
-
Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8][13]
Comparative Performance Data
The following tables summarize typical performance data for various analytical methods used for piperidine compounds, based on published literature.
Table 1: HPLC-UV Analysis of Piperine (A Piperidine Alkaloid) [1][14][15]
| Parameter | Expected Value |
| Linearity Range | 5 - 50 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1][16] |
| Accuracy (% Recovery) | 99.29% - 101.3%[1][14] |
| Precision (%RSD) | < 2%[14][15] |
| Limit of Detection (LOD) | 0.015 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.044 µg/mL[1] |
Table 2: HPLC-UV with Derivatization for Simple Piperidine [1]
| Parameter | Expected Value |
| Linearity Range | 0.44 - 53.33 µg/mL |
| Correlation Coefficient (R²) | 0.9996 |
| Accuracy (% Recovery) | 101.82% |
| Precision (%RSD) | 0.6% |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.44 µg/mL |
Table 3: LC-MS for Piperidine as a Genotoxic Impurity [2]
| Parameter | Expected Value |
| Linearity Range | 0.03 - 0.40 µg/mL |
| Correlation Coefficient (R) | > 0.99 |
| Limit of Detection (LOD) | 0.01010 µg/mL |
Table 4: GC-MS for Piperazine Designer Drugs [17]
| Parameter | Plasma | Urine |
| Linearity Range | 0 - 10 µg/mL | 0 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.004 µg/mL | 0.002 µg/mL |
| Limit of Quantification (LOQ) | 0.016 µg/mL | 0.008 µg/mL |
| Extraction Efficiency | 79% - 96% | 90% - 108% |
Experimental Protocols: A Step-by-Step Guide
The following protocols are generalized examples that can be adapted for specific piperidine compounds.
Protocol 1: GC-FID Method for Volatile Piperidine Derivatives
This protocol is based on methods for analyzing volatile amines in pharmaceutical ingredients.[5]
1. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm).[4]
-
Autosampler.
2. Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow (e.g., 1-2 mL/min).[4][5]
-
Injector Temperature: 250°C.[5]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp: 20°C/minute to 230°C.
-
Final hold: 10 minutes at 230°C.[5]
-
-
Detector Temperature: 250°C.[18]
-
Injection Mode: Split or splitless, depending on concentration.[4]
3. Sample Preparation (with Derivatization):
-
To a known quantity of the sample, add a basic solution (e.g., sodium hydroxide).
-
Add the derivatizing agent (e.g., 4-toluenesulfonyl chloride in a suitable solvent).[5]
-
Allow the reaction to proceed at a controlled temperature for a specified time.
-
Quench the reaction (e.g., by adding an acid).[5]
-
Dilute the sample to the final volume with a suitable solvent.
4. Validation Experiments:
-
Specificity: Analyze blank samples, placebo, and samples spiked with known impurities to ensure no interference with the analyte peak.
-
Linearity: Prepare a series of at least five concentrations of the derivatized piperidine standard and inject them. Plot the peak area versus concentration and determine the correlation coefficient.[8]
-
Accuracy: Analyze samples with known concentrations of the piperidine compound (e.g., by spiking a placebo) and calculate the percent recovery.
-
Precision:
-
Repeatability: Perform multiple injections of the same sample.
-
Intermediate Precision: Have different analysts on different days using different equipment perform the analysis.
-
-
LOD & LOQ: Determine using the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ) or based on the standard deviation of the response and the slope of the calibration curve.[12]
-
Robustness: Deliberately vary parameters such as oven temperature, flow rate, and injector temperature and assess the impact on the results.[8]
Caption: A typical workflow for the validation of a Gas Chromatography method.
Protocol 2: RP-HPLC Method for Piperidine Compounds
This protocol is a general guide adaptable for piperidine compounds, potentially requiring derivatization or a universal detector if a chromophore is absent.[19]
1. Instrumentation:
-
HPLC system with a suitable detector (UV, CAD, or MS).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with formic acid or phosphoric acid for pH adjustment).[2][19]
-
Flow Rate: 1.0 mL/min.[19]
-
Injection Volume: 20 µL.[19]
-
Detection:
-
UV: Wavelength determined by the UV scan of the analyte or its derivative (e.g., ~220 nm).[19]
-
CAD/MS: Detector settings optimized for the specific analyte.
-
3. Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve the sample in a known volume of the mobile phase.
-
Use sonication or vortexing to ensure complete dissolution.[19]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[19]
4. Data Analysis:
-
Create a calibration curve by plotting the peak area (or height) of the standard solutions against their concentrations.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).[19]
-
Quantify the piperidine compound in the samples by interpolating their peak areas from the calibration curve.[19]
5. Validation Experiments:
-
Follow the same validation parameters as outlined in the GC protocol (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, and Robustness).
Conclusion: Ensuring Data Integrity in Drug Development
The validation of analytical methods for piperidine compounds is a critical activity that underpins the development of safe and effective medicines. A thorough understanding of the analyte's properties is paramount in selecting the most appropriate analytical technique, whether it be GC for volatile compounds or HPLC with specialized detection for non-volatile or non-chromophoric molecules.
By rigorously evaluating key performance characteristics such as specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can have confidence in the data generated. This guide has provided a comparative framework and practical protocols to empower scientists in this essential endeavor. Adherence to these principles and the guidelines set forth by regulatory bodies is fundamental to ensuring the integrity of analytical data and, ultimately, patient safety.
References
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- A Comparative Guide to Bioanalytical Method Validation: The Role of 4-[(4- Chlorophenoxy)methyl]piperidine-d4 as an Internal Standard - Benchchem. (n.d.).
- Application Notes and Protocols for the Quantification of Piperidin-2-ylmethylacetate - Benchchem. (n.d.).
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. (n.d.).
- Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem. (n.d.).
- A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine - Benchchem. (n.d.).
- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate. (2025, August 5).
- A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization - ResearchGate. (2025, August 6).
- What are the detection methods for piperidine? - Blog - BIOSYNCE. (2025, July 7).
- Development and Validation of Rapid RP- HPLC Method for Estimation of Piperine in Piper nigrum L. - International Journal of Herbal Medicine. (2013, September 16).
- Development of HPLC method to determine Piperine in different piper species. (n.d.).
- Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers - PubMed. (2020, April 29).
- Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' - Scholars.Direct. (2020, October 30).
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- Tests for robustness of biomedical and pharmaceutical analytic methods | Request PDF - ResearchGate. (2025, August 6).
- How To Determine Detection Limit (LoD) and Quantitation Limit (LoQ) - YouTube. (2022, January 15).
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A Comparative Guide to N-Protecting Groups for Piperidine Synthesis
For researchers, scientists, and professionals in drug development, the piperidine moiety is a cornerstone of countless pharmacologically active compounds. Its synthesis, however, often necessitates the strategic use of nitrogen-protecting groups to ensure chemoselectivity and achieve the desired molecular architecture. The choice of an N-protecting group is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth, objective comparison of the most common N-protecting groups for piperidine synthesis, supported by experimental data and protocols to inform your synthetic strategy.
The Imperative of N-Protection in Piperidine Chemistry
The secondary amine of the piperidine ring is a nucleophilic and basic center, readily participating in a variety of reactions. While this reactivity is often desired, it can interfere with transformations at other positions of the ring or on appended functional groups. N-protection temporarily masks the reactivity of the piperidine nitrogen, allowing for a broader range of chemical manipulations. An ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable in high yield under conditions that do not affect other functional groups in the molecule.[1]
This guide will focus on a comparative analysis of four widely used N-protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), Benzyl (Bn), and Trifluoroacetyl (Tfa). Additionally, we will briefly touch upon the Allyloxycarbonyl (Alloc) and p-Nitrobenzyloxycarbonyl (pNZ) groups as valuable alternatives for more complex synthetic challenges.
Carbamate Protecting Groups: Boc and Cbz
Carbamates are among the most utilized protecting groups for amines due to their general stability and well-defined deprotection methods.
tert-Butoxycarbonyl (Boc) Group
The Boc group is favored for its stability to a wide range of non-acidic reagents and its facile removal under acidic conditions.
Introduction: The Boc group is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. This reaction is generally high-yielding and straightforward.
Stability: The Boc group is robust and stable under basic, hydrogenolytic, and many organometallic reaction conditions. This stability makes it an excellent choice for syntheses involving Grignard reagents, lithium aluminum hydride reductions, or palladium-catalyzed cross-coupling reactions on other parts of the molecule.
Deprotection: The Boc group is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), typically in an organic solvent like dichloromethane (DCM) or dioxane.[2]
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is a classic and versatile protecting group, offering an alternative deprotection strategy to the acid-labile Boc group.[3]
Introduction: The Cbz group is introduced by reacting the piperidine with benzyl chloroformate (CbzCl) under basic conditions.
Stability: The Cbz group is stable to a wide range of acidic and basic conditions, making it compatible with many synthetic transformations. However, it is sensitive to hydrogenolysis.
Deprotection: The primary method for Cbz group removal is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[4] A safer and often more practical alternative is catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate.[5][6] Strong acids, such as HBr in acetic acid, can also be used for cleavage.[5]
Benzyl (Bn) Group: A Robust Alkyl Protection
The benzyl group is a simple yet effective protecting group for the piperidine nitrogen.
Introduction: N-benzylation can be achieved through reductive amination of benzaldehyde with piperidine or by direct alkylation of piperidine with a benzyl halide.
Stability: The N-benzyl group is highly stable to a wide range of non-reductive conditions, including strongly acidic and basic media, as well as many organometallic reagents.
Deprotection: Similar to the Cbz group, the benzyl group is most commonly removed by catalytic hydrogenolysis or catalytic transfer hydrogenation.[7]
Acyl-Type Protecting Group: Trifluoroacetyl (Tfa)
The trifluoroacetyl group offers an orthogonal deprotection strategy, being stable to acidic conditions and removable under basic or reductive conditions.
Introduction: The Tfa group is introduced by reacting piperidine with trifluoroacetic anhydride or a related acylating agent.
Stability: The Tfa group is exceptionally stable to strongly acidic conditions, including those used for Boc deprotection.[3]
Deprotection: The Tfa group can be cleaved under relatively mild basic conditions, for instance, with piperidine or sodium hydroxide.[3] It can also be removed reductively using sodium borohydride (NaBH₄).[8]
Head-to-Head Comparison of Common N-Protecting Groups
The choice of protecting group is dictated by the planned synthetic route and the chemical functionalities present in the molecule. The following table provides a direct comparison to aid in this selection.
| Feature | Boc | Cbz | Bn | Tfa |
| Class | Carbamate | Carbamate | Alkyl | Amide |
| Introduction | (Boc)₂O, base | CbzCl, base | Benzyl halide or reductive amination | Trifluoroacetic anhydride |
| Stability | Stable to base, hydrogenolysis, nucleophiles | Stable to acid/base (mild), organometallics | Stable to acid/base, organometallics | Stable to strong acid, hydrogenolysis |
| Deprotection | Strong acid (TFA, HCl) | H₂/Pd, Transfer Hydrogenation, HBr/AcOH | H₂/Pd, Transfer Hydrogenation | Base (piperidine, NaOH), NaBH₄ |
| Orthogonality | Orthogonal to Cbz, Bn, Tfa, Fmoc | Orthogonal to Boc, Tfa, Fmoc | Orthogonal to Boc, Tfa, Fmoc | Orthogonal to Boc, Cbz, Bn |
| Key Advantage | Broad stability, mild acid cleavage | Robustness, hydrogenolytic cleavage | High stability to non-reductive conditions | Stability to strong acids |
| Potential Issues | Acid-sensitive substrates may be affected | Catalyst poisoning, incompatible with reducible groups | Catalyst poisoning, incompatible with reducible groups | Racemization risk in some contexts[3] |
Advanced Orthogonal Protecting Groups: Alloc and pNZ
For complex, multi-step syntheses requiring multiple, orthogonal protecting groups, the Alloc and pNZ groups offer valuable strategic options.
-
Allyloxycarbonyl (Alloc): The Alloc group is stable to both the acidic conditions used to remove Boc and the basic conditions for Fmoc cleavage.[9] It is selectively removed under mild conditions using a palladium(0) catalyst and a scavenger.[10][11][12]
-
p-Nitrobenzyloxycarbonyl (pNZ): The pNZ group is also orthogonal to Boc and Fmoc.[13][14] It is stable to both acidic and basic conditions and can be removed under neutral reductive conditions (e.g., SnCl₂).[13][14][15]
Experimental Protocols
The following are representative, step-by-step protocols for the protection and deprotection of a generic piperidine.
N-Boc Protection of Piperidine
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane and water
Procedure:
-
Dissolve piperidine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add NaOH (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 eq) in dioxane.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.
Expected Yield: >95%
N-Boc Deprotection using TFA
Materials:
-
N-Boc-piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-piperidine in DCM.
-
Add TFA (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected piperidine.
Expected Yield: >90%
N-Cbz Deprotection by Catalytic Transfer Hydrogenation
Materials:
-
N-Cbz-piperidine
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol
Procedure:
-
Dissolve N-Cbz-piperidine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Add ammonium formate (3-5 eq).
-
Stir the mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. An aqueous workup may be necessary to remove ammonium salts.
Expected Yield: >90%
Visualization of Synthetic Workflows
The choice of protecting group dictates the overall synthetic strategy. The following diagrams, generated using Graphviz, illustrate these strategic considerations.
Caption: Example of an orthogonal strategy using Boc and Cbz protecting groups.
Conclusion
The selection of an N-protecting group for piperidine synthesis is a nuanced decision that requires careful consideration of the entire synthetic plan. The Boc group offers broad utility with its stability and simple acid-mediated cleavage. The Cbz and Bn groups provide robust protection with an orthogonal, hydrogenolysis-based removal strategy. The Tfa group presents a valuable alternative when stability to strong acid is paramount. By understanding the relative strengths and weaknesses of each protecting group, as detailed in this guide, researchers can devise more efficient and successful syntheses of complex piperidine-containing molecules.
References
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-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2005). p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. Request PDF. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2005). p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. Semantic Scholar. Retrieved from [Link]
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Zorn, C., Gnad, F., & Reiser, O. (2001). Deprotection of N-Alloc amines by Pd(0)/DABCO—an efficient method for in situ peptide coupling of labile amino acids. Semantic Scholar. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (2001). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Request PDF. Retrieved from [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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Isidro-Llobet, A., Lopez, P. E., Guasch-Camell, J., & Albericio, F. (n.d.). Mechanism of pNZ group removal. ResearchGate. Retrieved from [Link]
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Reddy, K. L. (2010). Novel and Efficient Debenzylation of N-Benzyltetrazole Derivatives with the Rosenmund Catalyst. ResearchGate. Retrieved from [Link]
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Wipf, P., Lizza, J. R., Bremerich, M., & McCabe, S. R. (2018). 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl: A New Protecting Group for Amines. ChemistryViews. Retrieved from [Link]
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Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Scholars@Duke. Retrieved from [Link]
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de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Retrieved from [Link]
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Jadhav, S., & Orner, B. P. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed. Retrieved from [Link]
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Mondal, M. (2020). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. ResearchGate. Retrieved from [Link]
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Kumar, G. S., & Kumar, B. S. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. Retrieved from [Link]
- Khurana, J. M., & Arora, R. (2009). Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Synthesis, 2009(07), 1127-1130.
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]
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Gill, C., et al. (2014). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC - PubMed Central. Retrieved from [Link]
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Organic Chemistry Portal. (2004). Advances in Nitrogen Protection and Deprotection. Retrieved from [Link]
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Frings, M., et al. (2015). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Retrieved from [Link]
- Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.
-
Organic Syntheses. (n.d.). N-Boc-5-oxaproline. Retrieved from [Link]
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Weinstein, J., & Afonso, A. (n.d.). Selective Reductive Cleavage of the Threonine2 Peptide Bond of Penta-N-Boc-Polymyxin B with Sodium Borohydride. ChemRxiv. Retrieved from [Link]
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A Comparative Guide to the Strategic Advantages of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride in Advanced Piperidine Synthesis
This guide provides an in-depth technical comparison of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride against other common precursors in the synthesis of N-substituted 4-piperidones, which are crucial intermediates in pharmaceutical development. We will explore the underlying chemical principles, compare reaction efficiencies, and provide actionable experimental data to guide researchers and drug development professionals in their synthetic strategy.
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] Consequently, the efficient and controlled synthesis of substituted piperidones is of paramount importance. This compound serves as a highly effective precursor, primarily leveraging the intramolecular Dieckmann condensation to construct the piperidone core.[3][4][5] This guide will demonstrate that its advantages in terms of yield, purity, and operational simplicity often surpass those of alternative synthetic routes.
The Strategic Importance of the Dieckmann Condensation Pathway
The primary synthetic utility of this compound lies in its direct application to the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester.[3][5][6] This is followed by hydrolysis and decarboxylation to yield the target N-benzyl-4-piperidone. The benzyl group serves as a versatile protecting group that can be easily removed via hydrogenolysis, allowing for further functionalization at the nitrogen atom.[7][8]
The causality behind this choice of precursor is rooted in efficiency. The molecule is pre-functionalized and primed for cyclization. This stands in contrast to multi-component reactions or lengthy linear syntheses which may require more purification steps and introduce greater potential for yield loss.
Caption: The Dieckmann Condensation pathway for N-benzyl-4-piperidone.
Comparative Analysis of Precursor Strategies
The selection of a synthetic route is a critical decision in drug development, balancing factors like cost, time, yield, and safety. Below, we compare the Dieckmann route using our title compound with prevalent alternative methods.
| Synthetic Strategy | Key Precursors | Typical Yield | Complexity & Conditions | Purity & Side Reactions |
| Dieckmann Condensation | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl | High (often >90%) [9] | Two steps (cyclization, decarboxylation). Requires strong base (e.g., NaH).[10][11] | High purity. Side reactions are minimal with controlled conditions.[9] |
| Michael Addition / Dieckmann | Benzylamine, Acrylate Ester | Moderate to Good[7][8] | Three steps (2x Michael addition, cyclization, decarboxylation). Requires careful control of stoichiometry.[7][12] | Potential for mono-ester byproducts.[7] Requires distillation/purification. |
| Petrenko-Kritschenko Reaction | Aldehyde, β-Keto acid derivative, Ammonia/Primary Amine | Variable | Multi-component, one-pot reaction. Can be complex to optimize for stereochemistry.[13] | Can form 4-oxotetrahydropyrans as byproducts in the absence of ammonia.[13] |
| N-Alkylation of 4-Piperidone | 4-Piperidone HCl, Benzyl Halide | Moderate | Direct, one-step reaction. However, 4-piperidone can be unstable and expensive.[8] | Potential for over-alkylation. Requires chromatographic purification.[8] |
| Imino Diels-Alder Reaction | 2-Amino-1,3-butadienes, Imines | Good | Stereoselective potential. Requires Lewis acid catalyst (e.g., ZnCl2).[14] | Stereochemistry can depend on the N-substituent of the imine.[14] |
Key Insights from the Comparative Data:
-
Yield and Reliability: The synthesis of N-benzyl-4-piperidone from its pre-cyclized precursor, this compound, consistently offers a more reliable and higher-yielding pathway. This is because the carbon framework is already assembled, reducing the number of bond-forming events that could fail or produce side products. A patent describes a method for N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride with high yield and purity, underscoring the efficiency of this pre-cyclization strategy.[15]
-
Process Simplicity: While the classic route involving the double Michael addition of benzylamine to an acrylate ester followed by cyclization is common, it involves more steps and purification challenges.[7][12] Using this compound simplifies the process to a cyclization and subsequent decarboxylation, which can often be performed in a one-pot fashion.[16]
-
Precursor Stability and Cost: Alternatives starting with 4-piperidone hydrochloride can be effective but rely on a starting material that is often more expensive and less stable than the acyclic precursors used in the Dieckmann approach.[8] The multi-component Petrenko-Kritschenko reaction offers an elegant convergence but can be challenging to optimize and may not be as general as the Dieckmann condensation.[13]
Experimental Protocols: A Head-to-Head Comparison
To provide a practical context, we outline the methodologies for the two most common synthetic routes. The protocols are self-validating, with clear endpoints and characterization steps.
Protocol 1: Synthesis of N-benzyl-4-piperidone via Dieckmann Condensation
This protocol demonstrates the cyclization of a pre-formed diester amino acid derivative, which is then hydrolyzed and decarboxylated.
Step-by-Step Methodology:
-
Cyclization:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous toluene, add a solution of the diester precursor (e.g., the free base of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate) in toluene dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until TLC analysis indicates the consumption of the starting material.[11]
-
Cool the reaction mixture and carefully quench with water. Separate the organic layer.
-
-
Hydrolysis & Decarboxylation:
-
To the crude β-keto ester from the previous step, add a solution of concentrated hydrochloric acid (6-12 eq).[11]
-
Heat the mixture to reflux (80-100 °C) for 4-8 hours. Monitor the reaction by TLC for the disappearance of the intermediate.[11]
-
Cool the reaction mixture and adjust the pH to >10 with a sodium hydroxide solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-benzyl-4-piperidone.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or crystallization to afford the final product with high purity.
-
Caption: Workflow for N-benzyl-4-piperidone synthesis via Dieckmann route.
Protocol 2: Synthesis of N-benzyl-4-piperidone via Michael Addition
This protocol builds the piperidone ring from acyclic precursors.
Step-by-Step Methodology:
-
Michael Addition:
-
In a reaction vessel, dissolve benzylamine (1.0 eq) in an alcohol solvent (e.g., methanol).[8]
-
Slowly add an acrylate ester (e.g., methyl acrylate, 2.6-5.0 eq) dropwise while maintaining the temperature below 30 °C.[7][8]
-
After the addition, heat the mixture to 50-60 °C and maintain for 9-24 hours.[7][8]
-
After the reaction, distill off the excess acrylate and solvent.
-
-
Dieckmann Condensation:
-
Dissolve the resulting diester in a suitable solvent like toluene.
-
Add a strong base, such as sodium methoxide or sodium metal, and heat to reflux to initiate the intramolecular cyclization.[11]
-
-
Hydrolysis & Decarboxylation:
-
Follow the procedure outlined in Protocol 1, Step 2.
-
-
Purification:
-
Follow the procedure outlined in Protocol 1, Step 3.
-
The choice to use an excess of acrylate in the Michael addition step is a key experimental decision aimed at minimizing the formation of the mono-addition byproduct and driving the reaction towards the desired diester, thus increasing the purity of the intermediate fed into the cyclization step.[7]
Conclusion: A Superior Precursor for Streamlined Synthesis
While several pathways exist for the synthesis of N-benzyl-4-piperidone and its derivatives, the route commencing with this compound presents clear advantages for researchers and drug development professionals. Its strategic design allows for a more streamlined, reliable, and high-yielding synthesis compared to multi-component reactions or syntheses starting from more basic building blocks.
The benefits include:
-
Reduced Number of Synthetic Steps: Bypassing the initial Michael additions simplifies the overall process.
-
Higher Overall Yields: Fewer steps and cleaner reactions lead to less product loss.
-
Improved Purity Profiles: The direct cyclization of a well-defined precursor minimizes the formation of difficult-to-remove impurities.
By leveraging the intramolecular Dieckmann condensation, this precursor provides a robust and efficient platform for accessing the critical 4-piperidone scaffold, thereby accelerating the development of novel therapeutics.
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ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
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A Researcher's Guide to Cross-Referencing Spectral Data for Piperidone Derivatives
For researchers, scientists, and drug development professionals working with piperidone derivatives, the precise and unambiguous structural confirmation of these compounds is paramount. The piperidine ring is a common scaffold in many pharmaceuticals, making the rigorous characterization of novel derivatives a critical step in the discovery pipeline.[1][2][3] This guide provides an in-depth technical overview of cross-referencing spectral data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to ensure the highest level of scientific integrity in your findings.
The Imperative of a Multi-Technique Approach
Relying on a single spectroscopic technique for structural elucidation is fraught with peril. Isomers can present similar mass-to-charge ratios, and functional groups can have overlapping signals in IR and NMR spectra. A robust, self-validating system of characterization is one where data from orthogonal techniques converge to a single, consistent structure. This guide explains the causality behind experimental choices and provides the framework for building a bulletproof case for your molecular structure.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For piperidone derivatives, both ¹H and ¹³C NMR are indispensable.
Key Principles and Causality in NMR Analysis
The chemical environment of each proton and carbon atom dictates its resonance frequency (chemical shift, δ), providing a unique fingerprint of the molecule's connectivity. In piperidone derivatives, the electronegativity of the nitrogen and the carbonyl group significantly influences the chemical shifts of adjacent protons and carbons, causing them to be deshielded and appear at higher ppm values. The conformation of the piperidone ring (chair, boat, or twist-boat) can be determined by analyzing the coupling constants (J-values) between protons, particularly the vicinal coupling constants (³JHH), which are dependent on the dihedral angle between the coupled protons.[4][5][6]
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the purified piperidone derivative. Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can influence chemical shifts.[7] For most non-polar derivatives, CDCl₃ is a suitable starting point.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.
Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
2D NMR: For complex structures, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.[8]
Comparative ¹H and ¹³C NMR Data for Substituted 4-Piperidones
The following table summarizes typical chemical shift ranges for protons and carbons in substituted 4-piperidone rings. Note that these values can vary depending on the specific substituents and the solvent used.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| H-2, H-6 (axial) | 2.5 - 3.5 | 45 - 55 | Protons and carbons adjacent to the nitrogen are deshielded. |
| H-2, H-6 (equatorial) | 2.8 - 3.8 | 45 - 55 | The exact shift depends on the N-substituent. |
| H-3, H-5 (axial) | 2.2 - 2.8 | 40 - 50 | Protons and carbons adjacent to the carbonyl are also deshielded. |
| H-3, H-5 (equatorial) | 2.4 - 3.0 | 40 - 50 | |
| C-4 (Carbonyl) | - | 205 - 215 | The carbonyl carbon is highly deshielded. |
| N-H | 1.5 - 3.0 (broad) | - | Often a broad singlet, can exchange with D₂O. |
Data compiled from various sources, including references[4][5][9].
Section 2: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures.
Principles of Fragmentation in Piperidone Derivatives
In Electrospray Ionization (ESI-MS), piperidone derivatives typically form protonated molecules [M+H]⁺ due to the basicity of the nitrogen atom.[10] In Electron Ionization (EI-MS), the fragmentation is more extensive. Key fragmentation pathways for the piperidine ring include:
-
α-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway, resulting in a stable iminium ion. The largest substituent at the α-carbon is often lost preferentially.[10]
-
Ring Fission: The piperidine ring can open, leading to various acyclic fragment ions.[10]
-
Substituent-Driven Fragmentation: The nature of the substituents on the ring will heavily influence the fragmentation pattern.[10]
Experimental Protocol for MS Analysis
Sample Preparation (for ESI-MS):
-
Solution Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a solvent compatible with mass spectrometry, such as methanol, acetonitrile, or a mixture of these with water.[11]
-
Acidification: For positive ion mode, adding a small amount of formic acid (0.1%) can enhance protonation and improve signal intensity.
-
Filtration: Ensure the sample is free of particulates by filtering it through a syringe filter (0.22 µm).[11]
Data Acquisition:
-
Instrumentation: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) is ideal for fragmentation studies (MS/MS).
-
Full Scan: First, acquire a full scan MS spectrum to determine the mass of the protonated molecule [M+H]⁺.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and perform a product ion scan to observe its fragmentation pattern. Optimize the collision energy to achieve a good distribution of fragment ions.[10]
Common Fragment Ions of Substituted 4-Piperidones
| Substituent Type | Precursor Ion [M+H]⁺ | Characteristic Fragment Ions (m/z) | Plausible Neutral Loss |
| N-Acetyl-4-piperidone | 142 | 98, 85, 57, 43 | C₂H₄O (ketene), C₃H₅O, C₂H₃O, CH₃CO |
| N-Benzyl-4-piperidone | 190 | 91, 120, 160 | C₇H₇ (benzyl), C₄H₆NO, CH₂O |
| 2,6-Diaryl-4-piperidone | Varies | Varies based on aryl group | Aryl radical, CO |
Fragmentation patterns are highly dependent on the specific structure and ionization method.
Section 3: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Characteristic Vibrations of Piperidones
For piperidone derivatives, the most informative regions of the IR spectrum are:
-
C=O Stretch: The carbonyl group of the ketone gives rise to a strong, sharp absorption band. For a six-membered cyclic ketone like piperidone, this typically appears around 1715 cm⁻¹.[12][13] Conjugation with a double bond or an aromatic ring will lower this frequency.
-
N-H Stretch: For N-unsubstituted piperidones, a moderate absorption corresponding to the N-H stretch is observed in the range of 3300-3500 cm⁻¹.[14]
-
C-N Stretch: The C-N stretching vibration appears in the 1250-1020 cm⁻¹ region.[14]
-
C-H Stretch: Aliphatic C-H stretches are observed just below 3000 cm⁻¹.[12]
Experimental Protocol for IR Analysis (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.
-
Sample Preparation: Place a small amount of the solid or liquid piperidone derivative directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Data Processing: The acquired spectrum is typically displayed in terms of transmittance or absorbance.
Comparative IR Absorption Frequencies
| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| C=O (Ketone) | 1705 - 1725 | Strong, Sharp | In a six-membered ring.[12][13] |
| N-H (Secondary Amine) | 3300 - 3500 | Moderate | Absent in N-substituted piperidones.[14] |
| C-N | 1020 - 1250 | Moderate | |
| Aliphatic C-H | 2850 - 3000 | Moderate to Strong |
Section 4: UV-Vis Spectroscopy - Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.
Electronic Transitions in Piperidone Derivatives
The simple piperidone ring itself has a weak n→π* transition for the carbonyl group, which absorbs in the UV region around 280-300 nm. The molar absorptivity (ε) for this transition is typically low. The presence of conjugating groups, such as aromatic substituents on the nitrogen or at other positions on the ring, will lead to π→π* transitions, which are much more intense and occur at longer wavelengths (a bathochromic or red shift).[15][16]
Experimental Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the piperidone derivative in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be chosen such that the absorbance at the λmax is between 0.2 and 0.8.
-
Data Acquisition: Record the spectrum over a range of approximately 200-400 nm. Use a matched cuvette containing the pure solvent as a blank.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).
Effect of Substitution on λmax
| Compound Type | Typical λmax (nm) | Transition Type | Notes |
| 4-Piperidone | ~280-290 | n→π | Weak absorption. |
| N-Aryl-4-piperidone | >300 | π→π | More intense absorption due to conjugation.[15] |
| 3,5-Bis(arylidene)-4-piperidone | >350 | Extended π→π* | Significant red shift due to extended conjugation. |
The choice of solvent can also influence the λmax, with more polar solvents often causing a slight shift in the absorption bands.[7][17]
Section 5: The Cross-Referencing Workflow: A Self-Validating System
The true power of this multi-technique approach lies in the integration of the data. The following workflow provides a logical progression for structural confirmation.
Caption: A workflow for the systematic cross-referencing of spectral data.
Step-by-Step Cross-Referencing:
-
Start with MS and IR: Obtain the molecular weight from the mass spectrum and identify the key functional groups (C=O, N-H) from the IR spectrum. This provides the basic building blocks of your molecule.
-
Build the Framework with NMR: Use the ¹H and ¹³C NMR data to piece together the carbon-hydrogen skeleton. Use 2D NMR to confirm connectivity.
-
First Cross-Reference Point: Does the structure proposed from the NMR data match the molecular formula from the MS and the functional groups from the IR? If not, re-evaluate your interpretation of the spectra.
-
Validate with MS Fragmentation: Propose fragmentation pathways for your proposed structure and see if they match the observed fragment ions in the MS/MS spectrum.
-
Second Cross-Reference Point: Are the major fragments in the mass spectrum consistent with the cleavage of your proposed structure? A match here provides strong evidence for your proposed connectivity.
-
Confirm Conjugation with UV-Vis: If your proposed structure contains conjugated systems, does the observed λmax in the UV-Vis spectrum align with the expected electronic transitions for that system?
-
Final Confirmation: If all data points are in agreement, you can have a high degree of confidence in your assigned structure.
Conclusion
The structural elucidation of novel piperidone derivatives demands a meticulous and multi-faceted analytical approach. By systematically acquiring and cross-referencing data from NMR, MS, IR, and UV-Vis spectroscopy, researchers can build a robust and defensible case for their proposed structures. This guide provides the foundational principles, practical protocols, and a logical workflow to ensure the scientific integrity of your work in the vital field of drug discovery and development.
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A Researcher's Comparative Guide to In Vitro and In Vivo Studies of Piperidine-Based Compounds
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[1] This guide provides an in-depth comparison of in vitro and in vivo methodologies for the evaluation of piperidine-based compounds, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The Foundation - In Vitro Evaluation of Piperidine-Based Compounds
In vitro studies are the initial proving ground for novel piperidine-based compounds. These experiments, conducted in a controlled laboratory setting outside of a living organism, are indispensable for initial screening, mechanism of action studies, and establishing a baseline for a compound's biological activity.[2]
Common In Vitro Assays: A Toolkit for Characterization
A fundamental first step in screening any compound library is to assess its general cytotoxicity.[2] This helps to determine the therapeutic window and identify compounds with non-specific toxicity early in the drug discovery process.[2] A range of assays are at the researcher's disposal:
-
Cell Viability Assays (e.g., MTT, MTS): These colorimetric assays are the workhorses for assessing a compound's effect on cell proliferation and cytotoxicity. They provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).[3]
-
Enzyme Inhibition Assays: For piperidine derivatives designed to target specific enzymes, these assays directly measure the compound's ability to inhibit enzyme activity. This is crucial for confirming the mechanism of action.
-
Receptor Binding Assays: Many piperidine-containing drugs exert their effects by binding to specific receptors.[4] Radioligand binding assays, for instance, are used to determine the affinity of a compound for its target receptor, expressed as the equilibrium dissociation constant (Ki).[5][6]
-
Signaling Pathway Analysis (e.g., Western Blot): To understand the downstream effects of a compound, techniques like Western blotting can be used to analyze changes in protein expression in key signaling pathways.[1] For example, piperidine derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of proteins like BCL-2 and BAX.[7]
-
Apoptosis Assays (e.g., Flow Cytometry): These assays are used to quantify the extent to which a compound induces programmed cell death (apoptosis), a desirable trait for anti-cancer agents.[1]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT)
This protocol outlines a standard procedure for evaluating the cytotoxic activity of a piperidine derivative against a cancer cell line.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the piperidine derivative.[3] A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) should be included.
-
Incubation: The plates are incubated for a specified period, typically 24-72 hours.
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. Live cells with active mitochondria will convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the compound concentration.
Data Presentation: Comparative In Vitro Anticancer Activity
The following table summarizes hypothetical IC50 values for a series of piperidine derivatives against various cancer cell lines, illustrating how data from in vitro assays can be presented for comparative analysis.
| Compound | MCF-7 (Breast) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | A549 (Lung) IC50 (µM) |
| Derivative A | 0.8 ± 0.04 | 1.5 ± 0.2 | 5.2 ± 0.7 |
| Derivative B | 1.2 ± 0.1 | 0.9 ± 0.1 | 2.8 ± 0.4 |
| Derivative C | 17.5 ± 2.1 | > 25 | > 25 |
Visualization: In Vitro Screening Workflow
Caption: A typical workflow for the in vitro screening of piperidine-based compounds.
Part 2: The Reality Check - In Vivo Assessment of Piperidine-Based Compounds
While in vitro studies provide valuable initial data, they cannot fully recapitulate the complex biological environment of a living organism. In vivo studies, conducted in animal models, are therefore a critical next step to evaluate a compound's efficacy, pharmacokinetics, and safety in a whole-organism context.
Common In Vivo Models and Studies
The choice of animal model is crucial and depends on the therapeutic area of interest.
-
Oncology: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used to assess the anti-tumor activity of piperidine derivatives.[8]
-
Neuroscience: Rodent models of neurodegenerative diseases, such as Alzheimer's or Parkinson's, are employed to evaluate the neuroprotective effects of piperidine compounds.[9][10]
-
Pain and Inflammation: Models like the tail-flick test or carrageenan-induced paw edema are used to assess the analgesic and anti-inflammatory properties of these compounds.[11]
Beyond efficacy, in vivo studies are essential for understanding a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound, while PD studies assess its effects on the body.[4]
Experimental Protocol: Murine Xenograft Model for Anticancer Activity
This protocol describes a general workflow for evaluating the in vivo anti-tumor efficacy of a piperidine-based compound.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Nu/Nu), aged 6-8 weeks.[12] Allow a one-week acclimatization period.[12]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the piperidine derivative to the treatment group via a clinically relevant route (e.g., oral gavage, intravenous injection). The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group. Statistical analysis is used to determine the significance of the findings.
Data Presentation: Comparative In Vivo Antitumor Efficacy
The following table presents hypothetical data from a murine xenograft study, comparing the in vivo efficacy of two piperidine derivatives.
| Compound | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) |
| Derivative A | 25 | Oral | 45 |
| Derivative B | 25 | Oral | 68 |
| Vehicle Control | - | Oral | 0 |
Visualization: In Vivo Study Workflow
Caption: A streamlined workflow for an in vivo efficacy study of a piperidine-based compound.
Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)
A key challenge in drug development is the often-observed discrepancy between in vitro potency and in vivo efficacy. Establishing a strong in vitro-in vivo correlation (IVIVC) is crucial for predicting a compound's clinical performance and de-risking the drug development process.
Factors Influencing IVIVC for Piperidine Compounds
Several factors can contribute to a poor IVIVC for piperidine-based compounds:
-
Metabolism: The piperidine ring can be subject to metabolic modifications in the body, which can alter its activity and clearance.[4]
-
Bioavailability: Poor oral absorption can limit the amount of compound that reaches its target site in vivo.[13] The lipophilicity of piperidine derivatives plays a key role in their absorption and distribution.[5]
-
Off-Target Effects: A compound may interact with unintended targets in vivo, leading to unexpected pharmacological effects or toxicity.
Strategies to Improve IVIVC
-
Advanced In Vitro Models: Utilizing more complex in vitro systems, such as 3D cell cultures, organoids, or co-culture models, can better mimic the in vivo environment.
-
Early PK/PD Studies: Integrating pharmacokinetic and pharmacodynamic assessments early in the drug discovery process can help to identify compounds with favorable ADME properties.
-
Computational Modeling: In silico tools can be used to predict the ADME properties of piperidine derivatives and guide the design of compounds with improved pharmacokinetic profiles.[14]
Visualization: The Drug Discovery Funnel
Caption: The progression from in vitro screening to an approved drug.
Conclusion
The journey of a piperidine-based compound from a laboratory curiosity to a life-saving therapeutic is a long and arduous one. Both in vitro and in vivo studies are indispensable components of this process, each providing unique and complementary information. A well-designed experimental strategy that leverages the strengths of both approaches and carefully considers the potential for in vitro-in vivo discrepancies is essential for the successful development of the next generation of piperidine-based medicines.
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Benchmarking the Efficacy of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate Hydrochloride Derivatives: A Comparative Guide
In the landscape of medicinal chemistry, the piperidine scaffold stands as a cornerstone in the design of novel therapeutics. Its derivatives are integral to numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities.[1][2] This guide focuses on a specific, promising class of these compounds: derivatives of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. We will delve into a comparative analysis of their efficacy, drawing upon experimental data from related structures to establish a benchmark for future research and development. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships (SAR) of this versatile chemical scaffold.
The Core Moiety: this compound
The parent compound, this compound, presents a rich tapestry of chemical functionalities ripe for modification.[3] The 1-benzyl group offers a key point for hydrophobic and π-stacking interactions within receptor binding pockets, while the 4-oxo group and the 3-carboxylate ester provide opportunities for hydrogen bonding and further derivatization.[4] These features make this scaffold a prime candidate for developing a diverse library of compounds with a range of biological activities.
Comparative Efficacy Across Therapeutic Areas
While direct, head-to-head comparative studies on a homologous series of this compound derivatives are not extensively available in the current literature, we can infer their potential efficacy by examining structurally similar compounds. The following sections benchmark the potential of these derivatives in key therapeutic areas.
Anticancer Activity
The 4-oxopiperidine motif is a recognized pharmacophore in the design of anticancer agents. Studies on analogous structures, such as 4-oxoquinoline-3-carboxamide derivatives, have demonstrated significant cytotoxic activity against various cancer cell lines.[5][6][7] For instance, certain derivatives have shown potent activity against gastric cancer cell lines while exhibiting low toxicity in normal fibroblast cells, a crucial aspect of a good therapeutic window.[5][7]
Table 1: Comparative in vitro Cytotoxicity of Structurally Related Piperidine and Quinoline Derivatives
| Compound Class | Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Oxoquinoline-3-carboxamide | Derivative 16b | Gastric (ACP03) | 1.92 | [5] |
| 4-Oxoquinoline-3-carboxamide | Derivative 17b | Gastric (ACP03) | 5.18 | [5] |
| Benzimidazole-carboxamide | Derivative 9f | Lung (A549) | 16.1 | [1] |
| Benzimidazole-carboxamide | Derivative 9f | Colon (SW480) | 19.7 | [1] |
The data suggests that modifications to the core structure can significantly impact cytotoxic potency. The mechanism of action for some of these related compounds has been linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[1]
Anti-inflammatory Activity
Piperidine derivatives have shown considerable promise as anti-inflammatory agents.[8] A common preclinical model to assess this activity is the carrageenan-induced paw edema assay in rodents, which mimics the acute inflammatory response.[2][9][10]
In a study on 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride, a structurally related compound, significant dose-dependent reductions in paw edema were observed.[8] This suggests that derivatives of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate could also modulate inflammatory pathways.
Table 2: Comparative in vivo Anti-inflammatory Activity of a Related Piperidine Derivative
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point | Reference |
| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol HCl | 50 | 61.98 | - | [8] |
| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol HCl | 100 | 80.84 | - | [8] |
| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol HCl | 200 | 90.32 | - | [8] |
| Indomethacin (Standard) | 20 | 89.93 | - | [8] |
The mechanism behind this anti-inflammatory effect is often attributed to the inhibition of pro-inflammatory mediators like prostaglandins and cytokines, potentially through the inhibition of enzymes like cyclooxygenase (COX).[10]
Analgesic Activity
The piperidine ring is a key structural feature in many potent opioid analgesics, including fentanyl and its analogs.[11][12] Modifications to the N-substituent and the 4-position of the piperidine ring have been shown to dramatically influence analgesic potency and duration of action.[13][14]
Studies on N-substituted ethyl 4-phenylpiperidine-4-carboxylates, which share the core piperidine-carboxylate structure, have demonstrated that the introduction of oxygenated substituents on the nitrogen atom can increase analgesic potency.[13] This highlights the potential for developing potent analgesics by modifying the N-benzyl group of the target scaffold.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are standard, validated assays for assessing the cytotoxic and anti-inflammatory activities of novel compounds.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, SW480) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used model assesses the ability of a compound to reduce acute inflammation.[9][10]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Structure-Activity Relationship (SAR) and Future Directions
The preliminary data from related compounds allows us to propose a hypothetical SAR for the Methyl 1-benzyl-4-oxopiperidine-3-carboxylate scaffold.
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A Comparative Guide to the Conformational Analysis of 1-Benzyl-4-oxopiperidine Ring Systems
For Researchers, Scientists, and Drug Development Professionals
The 1-benzyl-4-oxopiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its conformational flexibility is intrinsically linked to its biological activity, dictating how the molecule presents its pharmacophoric features to a biological target.[1] A thorough understanding of the conformational landscape of this ring system is therefore paramount for rational drug design and development. This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the conformational preferences of 1-benzyl-4-oxopiperidine, blending theoretical principles with practical experimental insights and computational approaches.
The Conformational Landscape of the Piperidine Ring
The six-membered piperidine ring is not planar and primarily adopts a low-energy chair conformation to minimize angular and torsional strain. However, other higher-energy conformations, such as the boat and twist-boat, can also be populated and may be relevant in biological recognition processes. The introduction of a ketone at the C4 position and a benzyl group on the nitrogen atom introduces a fascinating interplay of steric and electronic factors that modulate the conformational equilibrium.
The principal conformational isomers of 1-benzyl-4-oxopiperidine involve the orientation of the N-benzyl group, which can be either axial or equatorial, and the puckering of the piperidine ring itself. While the chair conformation is generally the most stable, the presence of substituents can lead to a mixture of conformers in equilibrium.[1] For 1-phenylpiperidin-4-one, a closely related analogue, studies have shown the co-existence of chair-equatorial, chair-axial, and even twist-boat conformations in the gas phase.[2]
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation
NMR spectroscopy is arguably the most powerful tool for studying the conformation of molecules in solution. For 1-benzyl-4-oxopiperidine, ¹H NMR provides a wealth of information through chemical shifts and, most importantly, vicinal coupling constants (³J).
The Karplus Relationship and Conformational Analysis
The magnitude of the ³J coupling constant between two vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[3] In a chair conformation, the dihedral angles between axial-axial, axial-equatorial, and equatorial-equatorial protons are approximately 180°, 60°, and 60°, respectively. This leads to characteristic coupling constants:
-
³J(ax,ax): Typically large (10-13 Hz)
-
³J(ax,eq): Typically small (2-5 Hz)
-
³J(eq,eq): Typically small (2-5 Hz)
By analyzing the coupling patterns of the protons on the piperidine ring, particularly those at C2/C6 and C3/C5, we can deduce the predominant conformation in solution. For a rigid chair conformation with an equatorial N-benzyl group, one would expect to see large axial-axial couplings for the protons at C2/C6 and C3/C5. A rapid equilibrium between two chair conformers would result in averaged coupling constants.
Table 1: Expected ¹H NMR Vicinal Coupling Constants for Chair Conformations of 1-Benzyl-4-oxopiperidine
| Interacting Protons | Dihedral Angle (approx.) | Expected ³J Value (Hz) |
| Hₐₓ-C2-C3-Hₐₓ | 180° | 10 - 13 |
| Hₐₓ-C2-C3-Hₑq | 60° | 2 - 5 |
| Hₑq-C2-C3-Hₐₓ | 60° | 2 - 5 |
| Hₑq-C2-C3-Hₑq | 60° | 2 - 5 |
Variable-Temperature NMR
To probe the dynamics of the conformational equilibrium, variable-temperature (VT) NMR studies can be performed.[4][5] By lowering the temperature, the rate of interconversion between conformers can be slowed down on the NMR timescale, potentially allowing for the observation of distinct signals for each conformer. This allows for the direct determination of the population of each conformer and the calculation of the Gibbs free energy difference (ΔG) between them.
II. X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's preferred conformation in the crystal lattice.
While a crystal structure for 1-benzyl-4-oxopiperidine is not publicly available, the structure of a related derivative, N'- (1-benzylpiperidin-4-yl)acetohydrazide, has been reported. In this structure, the piperidine ring adopts a chair conformation with the N-benzyl group in an equatorial position.[6] This provides strong evidence that the chair conformation with an equatorial benzyl group is a low-energy and readily accessible conformation for this class of compounds.
It is crucial to remember that the solid-state conformation may not be the only, or even the most abundant, conformation present in solution, where the molecule has more conformational freedom. Crystal packing forces can influence the observed conformation. Therefore, a combination of solid-state and solution-state data is ideal for a comprehensive understanding.
III. Computational Modeling: Exploring the Conformational Energy Landscape
Computational chemistry offers a powerful in silico approach to explore the conformational space of molecules.[1] Techniques such as molecular mechanics (MM) and quantum mechanics (QM) can be used to calculate the relative energies of different conformers and to map the potential energy surface.
A Typical Computational Workflow
A common workflow for the conformational analysis of a flexible molecule like 1-benzyl-4-oxopiperidine involves a multi-step process:
-
Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformers. This can be done using molecular mechanics force fields.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized, and their relative energies are calculated at a higher level of theory, typically using density functional theory (DFT).
-
Thermodynamic Analysis: Frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as the Gibbs free energy. This allows for the prediction of the relative populations of the conformers at a given temperature.
Table 2: Comparison of Computational Methods for Conformational Analysis
| Method | Advantages | Disadvantages |
| Molecular Mechanics (MM) | Fast, suitable for large systems and conformational searches. | Less accurate than QM, relies on parameterization. |
| Density Functional Theory (DFT) | Good balance of accuracy and computational cost, widely used for geometry optimization and energy calculations. | More computationally expensive than MM. |
| Ab initio (e.g., MP2, CCSD(T)) | High accuracy, does not rely on empirical parameters. | Very computationally expensive, typically used for single-point energy calculations on DFT-optimized geometries. |
Modern DFT functionals, such as M06-2X, have shown good performance in predicting the conformational energies of piperazine-containing ligands, which are structurally related to piperidines.[7]
Visualizing the Computational Workflow
The following diagram illustrates a typical computational workflow for conformational analysis.
Caption: A typical computational workflow for conformational analysis.
Comparison and Synergy of Methods
Each of these techniques provides a unique and complementary perspective on the conformational analysis of 1-benzyl-4-oxopiperidine.
-
NMR spectroscopy reveals the time-averaged conformation in solution and can provide information on the dynamics of conformational exchange.
-
X-ray crystallography gives a precise, static picture of the conformation in the solid state.
-
Computational modeling allows for the exploration of the entire conformational energy landscape and provides a theoretical framework for understanding the factors that govern conformational preferences.
A comprehensive conformational analysis should ideally integrate data from all three methods. For instance, the crystal structure can serve as an excellent starting point for computational studies. The predicted relative energies of conformers from calculations can then be compared with the experimentally determined populations from VT-NMR. Discrepancies between the methods can often lead to deeper insights into the subtle interplay of forces that determine the molecule's shape.
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-benzyl-4-oxopiperidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz. Ensure adequate digital resolution to accurately measure coupling constants.
-
Data Processing and Analysis: Process the spectrum with appropriate window functions to enhance resolution. Integrate all signals and accurately measure the chemical shifts and coupling constants of the piperidine ring protons.
-
2D NMR (Optional but Recommended): Acquire 2D NMR spectra, such as COSY and HSQC, to unambiguously assign all proton and carbon signals. NOESY or ROESY experiments can provide information about through-space proximities of protons, further aiding in conformational assignment.
-
Karplus Analysis: Use the measured vicinal coupling constants in the Karplus equation to estimate the dihedral angles and deduce the predominant conformation.
Protocol 2: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of 1-benzyl-4-oxopiperidine suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable single crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (typically 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsional angles.
Visualizing the Interplay of Analytical Methods
The following diagram illustrates the relationship between the different analytical methods for conformational analysis.
Caption: Interplay of analytical methods in conformational analysis.
Conclusion
The conformational analysis of the 1-benzyl-4-oxopiperidine ring system is a multifaceted challenge that requires a synergistic approach. While NMR spectroscopy provides invaluable information about the dynamic conformational equilibrium in solution, X-ray crystallography offers a definitive view of the solid-state structure. Computational modeling complements these experimental techniques by providing a theoretical framework to understand the underlying energetic factors. For drug development professionals, a comprehensive understanding of the conformational preferences of this important scaffold, gained through the judicious application of these methods, is essential for the design of new and more effective therapeutic agents.
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. The proper disposal of laboratory reagents is not merely a regulatory hurdle; it is a critical component of a robust safety culture. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS No. 3939-01-3), a piperidone derivative commonly used as a pharmaceutical intermediate[1]. The procedures outlined here are grounded in established safety principles and regulatory frameworks to ensure the protection of personnel and the environment.
Hazard Identification and Initial Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's specific hazards is essential. This initial assessment dictates the necessary precautions, from personal protective equipment (PPE) to the final waste stream classification.
According to GHS classifications, this compound is known to cause skin and serious eye irritation[2][3][4]. While some safety data sheets (SDS) may not classify it as hazardous under the 2012 OSHA Hazard Communication Standard[5], the presence of irritation warnings from multiple suppliers necessitates treating the compound with appropriate caution. Thermal decomposition can also lead to the release of irritating gases and vapors, a critical consideration for the final disposal method[5].
Table 1: Chemical Profile and Key Hazards
| Property | Information |
|---|---|
| CAS Number | 3939-01-3[5] |
| Synonyms | 1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride[5] |
| Appearance | Light red, odorless powder solid[5] |
| GHS Hazard Statements | H315: Causes skin irritation; H319: Causes serious eye irritation[2][3][4] |
| Known Incompatibilities | Oxidizing agents[5] |
| Hazardous Combustion Products | Irritating gases and vapors, including nitrogen oxides and carbon monoxide[5][6] |
Regulatory Context: Classifying the Waste Stream
The primary regulation governing laboratory waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA)[7]. Under RCRA, chemical waste must be evaluated to determine if it qualifies as "hazardous." A waste is deemed hazardous if it is specifically "listed" by the EPA (F, K, P, or U lists) or if it exhibits at least one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity[7][8].
This compound does not appear on the P or U lists of discarded commercial chemical products[8]. In a laboratory setting, it is also unlikely to be considered an F- or K-listed waste from an industrial process[9][10]. Based on available data, the solid material does not meet the characteristics of ignitability, corrosivity, or reactivity[5].
Causality Behind the Choice: Despite not strictly meeting the RCRA definition of characteristic hazardous waste, the compound's confirmed status as a skin and eye irritant makes it prudent and standard practice within laboratory safety protocols to manage it as a regulated hazardous chemical waste. Institutional Environmental Health & Safety (EHS) departments universally require that chemicals with GHS hazard warnings be disposed of through controlled channels rather than as common trash or via sewer systems[7][11].
Mandatory Personal Protective Equipment (PPE)
Direct contact with the compound must be avoided at all times during handling and disposal. The selection of PPE is directly informed by the material's hazards.
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166[5]. This is non-negotiable to prevent serious eye irritation from splashes or airborne dust.
-
Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene, to prevent skin contact[12]. Contaminated gloves should be removed and washed before reuse[5].
-
Body Protection : A standard lab coat is required to protect against contamination of personal clothing. For larger quantities or significant spill risks, a chemical-resistant apron is recommended[12].
-
Respiratory Protection : All handling and disposal activities should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust[12].
Step-by-Step Disposal and Decontamination Protocol
This protocol provides a self-validating system for the safe segregation, containment, and disposal of this compound.
Step 1: Container Selection and Labeling
Proper containment is the foundation of safe waste management.
-
Select a Compatible Container : Choose a waste container made of a material chemically compatible with the hydrochloride salt. A high-density polyethylene (HDPE) container with a secure, leak-proof screw cap is a suitable choice[7].
-
Apply a Hazardous Waste Label : The container must be clearly and accurately labeled before any waste is added. Per EPA requirements, the label must include:
Step 2: Waste Segregation and Accumulation
-
Pure Chemical Waste : For unused or expired product, carefully transfer the solid into the pre-labeled hazardous waste container inside a fume hood.
-
Contaminated Labware : Disposable items (e.g., weigh boats, contaminated gloves, wipes) should be placed in the same designated hazardous waste container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Preventing Reactions : Ensure the waste container is not used for any other chemicals, particularly oxidizing agents, to prevent inadvertent reactions[5].
Step 3: Managing Spills and Decontamination
In the event of an accidental release, follow these procedures:
-
Ensure Personal Safety : Alert others in the area and ensure you are wearing the appropriate PPE.
-
Contain the Spill : For this solid powder, prevent it from becoming airborne.
-
Clean-Up : Carefully sweep up the solid material and place it into the designated hazardous waste container[5][15]. Avoid creating dust[15].
-
Decontaminate : Wipe the spill area with a suitable solvent (e.g., water, followed by ethanol) and dispose of the cleaning materials as contaminated waste.
Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)
The EPA allows for the temporary storage of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA)[13][14].
-
Location : The designated SAA must be under the control of the personnel generating the waste[13].
-
Container Management : The waste container must be kept tightly sealed at all times, except when actively adding waste[6].
-
Volume Limits : An SAA can accumulate up to 55 gallons of hazardous waste, though for typical laboratory volumes, this limit is rarely approached[14].
Step 5: Final Disposal Coordination
Under no circumstances should this chemical be disposed of in the regular trash or flushed down the drain[7][11].
-
Contact EHS : Once the waste container is full or is no longer needed, coordinate a pickup with your institution's Environmental Health & Safety department or its designated hazardous waste contractor[7][16].
-
Professional Disposal : The licensed waste disposal vendor will transport the waste for final treatment, which for this type of organic compound is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts[6][16].
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound.
Caption: Disposal workflow for Methyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl.
Conclusion
The responsible disposal of this compound is a straightforward process when guided by the principles of risk assessment, regulatory compliance, and diligent execution. By treating this compound as a hazardous irritant, utilizing correct PPE, and adhering to a structured waste management protocol from accumulation to final disposal, researchers can effectively neutralize risks to themselves and the environment. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.
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Operational Guide: Personal Protective Equipment and Safe Handling of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
This guide provides an in-depth operational plan for the safe handling, use, and disposal of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS: 3939-01-3). As a key piperidone derivative, this compound is integral to various pharmaceutical synthesis pathways.[1] Its safe management is paramount to protecting laboratory personnel and ensuring experimental integrity. This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower researchers with a deep, actionable understanding of safety protocols.
Core Hazard Assessment
Before handling any chemical, a thorough understanding of its intrinsic properties and associated hazards is critical. This compound is a crystalline solid, appearing as a white to light red or pink powder.[2][3][4] It is notably hygroscopic, meaning it readily absorbs moisture from the air, which can affect its physical properties and handling.[1]
| Property | Value | Source |
| CAS Number | 3939-01-3 | [2][5] |
| Molecular Formula | C₁₄H₁₈ClNO₃ | [1][6] |
| Appearance | White to pale cream/pink powder | [2][3][4] |
| Melting Point | 172-185°C (with decomposition) | [1][2][3] |
| Odor | Odorless | [2] |
| Key Hazards | Skin and serious eye irritant | [5][6] |
The primary hazards, as defined by the Globally Harmonized System (GHS), are categorized as follows:
The signal word for this compound is "Warning" .[5][6] The hydrochloride salt structure implies that in the presence of strong bases or upon thermal decomposition, it can release irritating gases.[2]
Caption: Primary hazard pathways for the solid compound.
The Hierarchy of Controls: Engineering and Administrative Measures
Personal Protective Equipment (PPE) is the final line of defense. The most effective safety protocols begin with robust engineering and administrative controls.
-
Engineering Controls: The primary engineering control for this compound is a certified chemical fume hood.[7] Its solid, powdery nature makes it susceptible to becoming airborne during weighing and transfer. A fume hood ensures any dust is contained and exhausted, protecting the user's breathing zone. For weighing small quantities, a ventilated balance enclosure is also a suitable alternative.
-
Administrative Controls: These are the procedures that minimize exposure risk.
-
Designated Areas: All work with this compound should be restricted to a designated area within the laboratory to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this chemical must be available to all personnel.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling and before leaving the lab.[5][8] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9][10]
-
Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly address the identified hazards of skin and eye irritation.[5][6] The precautionary statement P280 explicitly requires wearing protective gloves, clothing, and eye/face protection.[3][5][10]
| Task | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Chemical safety goggles and face shield | Nitrile gloves (check manufacturer compatibility) | Fully-buttoned lab coat | Recommended: N95 dust mask, especially if not in a ventilated enclosure[10] |
| Handling (In Solution) | Chemical safety goggles | Nitrile gloves | Fully-buttoned lab coat | Not required with adequate ventilation (fume hood)[8][11] |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | Required: NIOSH-approved respirator with particulate filter (e.g., N95 or higher)[11] |
3.1. Eye and Face Protection Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][11] Because the compound is a powder and can be a splash hazard when in solution, a face shield should be worn over the goggles during transfers of significant quantities or when cleaning up spills.
3.2. Skin and Body Protection
-
Gloves: Standard nitrile laboratory gloves provide an effective barrier for incidental contact. Always inspect gloves for tears or holes before use. For prolonged handling or immersion, consult the glove manufacturer's compatibility data. After handling, remove gloves using the proper technique to avoid skin contamination and wash hands immediately.
-
Lab Coat: A clean, fully-buttoned lab coat must be worn to protect street clothes and underlying skin.[2][11] Ensure the sleeves are of an appropriate length to cover the wrists.
3.3. Respiratory Protection Under normal laboratory conditions within a fume hood, respiratory protection is not required.[3][8][11] However, if you are weighing the powder in an open bench environment (not recommended) or if there is a spill that generates dust, a NIOSH-approved N95 (or better) particulate respirator is mandatory to prevent inhalation.[10]
Step-by-Step Operational Plans
A systematic workflow minimizes risk and ensures reproducibility. The following protocols are designed to be self-validating by incorporating safety checks at each critical stage.
Caption: A logical workflow for handling the chemical safely.
4.1. Weighing and Transferring the Solid Compound
-
Preparation: Ensure the chemical fume hood sash is at the appropriate height. Place a plastic-backed absorbent liner on the work surface.
-
Tare: Place a clean weigh boat on the analytical balance inside the hood or ventilated enclosure and tare the balance.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of powder to the weigh boat. Avoid any sudden movements that could generate dust.
-
Close: Tightly close the main reagent container immediately after dispensing.[2][8]
-
Dissolution: If preparing a solution, add the weigh boat directly to the solvent vessel or carefully add the powder to the solvent. Use a small amount of solvent to rinse the weigh boat to ensure a complete quantitative transfer.
4.2. First Aid and Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[2][11] If skin irritation occurs, seek medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][11]
-
Spill: Evacuate the area. Wearing the appropriate PPE (See Section 3), cover the spill with a non-combustible absorbent material like sand or vermiculite. Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for chemical waste disposal.[2][10]
Waste Disposal and Decontamination
All waste must be considered hazardous. Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[8]
-
Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent pads should be collected in a labeled hazardous waste bag or container.
-
Aqueous Waste: As a hydrochloride salt, aqueous solutions will be acidic. Before disposal, they should be neutralized.
-
Work in a fume hood. Wear appropriate PPE.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the aqueous waste solution while stirring.[12]
-
The reaction is complete when the fizzing stops.[12]
-
Verify the pH is between 6 and 8 using pH paper.
-
The neutralized solution can then be disposed of into the appropriate aqueous waste container. Check local regulations, as some jurisdictions may permit drain disposal of neutralized, non-toxic salt solutions.[12][13]
-
-
Empty Containers: The original reagent bottle, even when "empty," will contain residue. It must be managed as hazardous waste or thoroughly triple-rinsed (with the rinsate collected as hazardous waste) before disposal.[14]
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
